molecular formula C8H7F3O2 B068479 2-(Trifluoromethoxy)benzyl alcohol CAS No. 175278-07-6

2-(Trifluoromethoxy)benzyl alcohol

Cat. No.: B068479
CAS No.: 175278-07-6
M. Wt: 192.13 g/mol
InChI Key: ICOVMLDFMWLRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)benzyl alcohol is a versatile and valuable fluorinated building block in organic synthesis and medicinal chemistry. Its primary research value lies in the unique properties imparted by the trifluoromethoxy (OCF₃) group, which is a highly electronegative and lipophilic moiety known to significantly influence the pharmacokinetic and physicochemical properties of candidate molecules. This compound serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets, agrochemicals like pesticides and herbicides, and liquid crystals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOVMLDFMWLRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380432
Record name 2-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-07-6
Record name 2-(Trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol (CAS Number 175278-07-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzyl alcohol is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a representative synthetic protocol, and its potential applications in research and development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes illustrative spectroscopic data from the closely related analogue, 2-(trifluoromethyl)benzyl alcohol, to provide researchers with a comparative and practical reference.

Physicochemical Properties

This compound is a white to almost white clear liquid or fused solid at room temperature.[1] Its key physical and chemical properties, compiled from various chemical suppliers, are summarized in the table below.

PropertyValueReference(s)
CAS Number 175278-07-6[1][2]
Molecular Formula C₈H₇F₃O₂[1][2]
Molecular Weight 192.14 g/mol [1][2]
Appearance White to almost white clear liquid or fused solid[1]
Boiling Point 96-98 °C at 12 mmHg[3]
Density 1.33 g/cm³[1]
Refractive Index n20/D 1.45[1]
Purity ≥96% (GC)[1]
Storage Conditions Room temperature, sealed in a dry environment[1]

Synthesis and Reactivity

Representative Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (6N)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous tetrahydrofuran under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly add 6N hydrochloric acid to quench the reaction until no further gas evolution is observed.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

G start 2-(Trifluoromethoxy)benzoic Acid in THF reagent BH3-THF Complex (0°C to reflux) start->reagent Reduction workup Quenching (6N HCl) Aqueous Workup reagent->workup extraction Extraction with Ethyl Acetate workup->extraction purification Drying and Solvent Removal extraction->purification product This compound purification->product

Proposed Synthetic Workflow for this compound

Spectroscopic Analysis (Illustrative Data from 2-(Trifluoromethyl)benzyl Alcohol)

As specific spectroscopic data for this compound is not publicly available, the following tables present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the structurally similar compound, 2-(trifluoromethyl)benzyl alcohol (CAS 346-06-5), for illustrative purposes.[5][6] This data can serve as a useful reference for researchers in characterizing their synthesized this compound, with the expectation of similar aromatic splitting patterns and characteristic shifts for the benzylic protons and carbon.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.63d1HAromatic H
7.59d1HAromatic H
7.50t1HAromatic H
7.33t1HAromatic H
4.79s2H-CH₂OH
3.06s1H-CH₂OH
¹³C NMR Data
Chemical Shift (ppm)Assignment
139.25Aromatic C
132.09Aromatic C
128.62Aromatic C
127.33Aromatic C
125.65Aromatic C
123.34Aromatic C
121.16q, -CF₃
61.08-CH₂OH
Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Possible Fragment
17679.3[M]⁺
15717.9[M - H₂O]⁺
127100[M - H₂O - HF]⁺
10916.6[C₇H₅O]⁺
7951.0[C₆H₅]⁺

Applications in Drug Development and Research

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry due to its unique electronic properties and steric profile. It is more lipophilic and metabolically stable than a methoxy group, which can lead to improved pharmacokinetic properties of drug candidates.[4] this compound serves as a key intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety into larger molecules.

While specific examples of drugs synthesized directly from this compound are not widely reported, the strategic importance of the trifluoromethoxy-substituted phenyl motif is well-established in drug discovery.

The logical relationship for the utility of fluorinated building blocks like this compound in drug discovery is depicted below.

G cluster_0 Physicochemical Properties cluster_1 Drug Candidate Profile lipophilicity Increased Lipophilicity bioavailability Better Bioavailability lipophilicity->bioavailability metabolic_stability Enhanced Metabolic Stability pk_profile Improved Pharmacokinetics metabolic_stability->pk_profile binding_affinity Improved Binding Affinity efficacy Increased Efficacy binding_affinity->efficacy drug_discovery Successful Drug Discovery bioavailability->drug_discovery efficacy->drug_discovery pk_profile->drug_discovery building_block This compound building_block->lipophilicity building_block->metabolic_stability building_block->binding_affinity

Utility of Fluorinated Building Blocks in Drug Discovery

Safety Information

Safety data sheets (SDS) for this compound are available from several suppliers.[1][7] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the manufacturer's SDS.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While detailed experimental and spectroscopic data for this specific compound are not widely available, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and illustrative data from a close structural analogue. The unique properties conferred by the trifluoromethoxy group make this and related compounds important tools for researchers aiming to optimize the biological activity and pharmacokinetic profiles of novel molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)benzyl alcohol, a versatile building block in modern medicinal and agricultural chemistry. The trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic characteristics to the molecule, influencing its reactivity, metabolic stability, and the biological activity of its derivatives. This document consolidates available data on its key properties, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and application.

Core Physicochemical Properties

The unique properties of this compound stem from the strong electron-withdrawing nature and high lipophilicity of the trifluoromethoxy substituent. These characteristics are crucial for its application in the synthesis of novel bioactive molecules.[1] A summary of its key physicochemical data is presented below.

Identification and Structure
ParameterValueReference
Chemical Name This compound[2]
CAS Number 175278-07-6[1][3]
Molecular Formula C₈H₇F₃O₂[1][2][3]
Molecular Weight 192.14 g/mol [1][2][3]
Appearance White to almost white clear liquid or fused solid[1][2]
Spectroscopic and Physical Data
ParameterValueReference
Boiling Point 98 °C at 12 mmHg; 96 °C[1][4]
Density 1.33 g/cm³ (predicted: 1.337 ± 0.06 g/cm³)[1][4]
Refractive Index (n20D) 1.45; 1.4480 to 1.4520[1][4]
Flash Point 96-98°C at 12mm[4]
Acidity and Lipophilicity
ParameterValueReference
pKa (Predicted) 14.12 ± 0.10[2]
Solubility Soluble in various organic solvents. Slightly soluble in water.[1][5]
logP (Octanol-Water Partition Coefficient) No experimental data found.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies for key experiments.

Synthesis of this compound

While a specific protocol for this compound was not found, a common synthetic route involves the reduction of the corresponding benzoic acid. The following is a plausible experimental protocol adapted from the synthesis of a similar compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[6]

Reaction: Reduction of 2-(Trifluoromethoxy)benzoic acid.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 6N

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas (N₂)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-(Trifluoromethoxy)benzoic acid in anhydrous THF.

  • Place the flask in an ice bath to cool the solution to 0 °C while stirring under a nitrogen atmosphere.

  • Slowly add the borane-tetrahydrofuran complex dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly add 6N HCl to quench the reaction until no more gas is evolved.

  • Add water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is a key physical constant that can be determined using simple distillation.

Materials:

  • This compound sample

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Set up the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, and the temperature remains constant. This stable temperature is the boiling point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[7][8]

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for sparingly soluble compounds)[9]

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the solution.

  • Add the NaOH solution in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point from the inflection point of the curve. The pKa is the pH at half the equivalence point volume.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method, which is the traditional and most reliable method.[10][11]

Materials:

  • This compound sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.

  • Accurately prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other solvent to the funnel/tube.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely (centrifugation can be used to aid separation).

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the analyte in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Logical and Experimental Workflows

Visualizing workflows can aid in understanding the synthesis and application of this compound.

G Synthetic Role of this compound cluster_start Starting Materials cluster_synthesis Chemical Synthesis cluster_application Applications in Synthesis 2-(Trifluoromethoxy)benzoic acid 2-(Trifluoromethoxy)benzoic acid Reduction Reduction 2-(Trifluoromethoxy)benzoic acid->Reduction This compound This compound Reduction->this compound Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates Agrochemical Intermediates Agrochemical Intermediates This compound->Agrochemical Intermediates Advanced Materials Advanced Materials This compound->Advanced Materials

Caption: Synthetic pathway and applications of the target compound.

G Experimental Workflow for Physicochemical Property Determination cluster_boiling_point Boiling Point cluster_pka pKa cluster_logp logP Sample Sample Simple Distillation Simple Distillation Sample->Simple Distillation Potentiometric Titration Potentiometric Titration Sample->Potentiometric Titration Shake-Flask Method Shake-Flask Method Sample->Shake-Flask Method BP Data BP Data Simple Distillation->BP Data pKa Data pKa Data Potentiometric Titration->pKa Data logP Data logP Data Shake-Flask Method->logP Data

Caption: Workflow for determining key physicochemical properties.

References

A Comprehensive Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the physicochemical properties of 2-(Trifluoromethoxy)benzyl alcohol, a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of the trifluoromethoxy group, which can enhance the metabolic stability and lipophilicity of target molecules. This document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. These properties are essential for its application in synthetic chemistry, influencing reaction kinetics, solubility, and purification strategies.

PropertyValue
Molecular Formula C8H7F3O2[2][3]
Molecular Weight 192.14 g/mol [2][3]
Boiling Point 96-98°C at 12 mmHg[2][3]
Density (Predicted) 1.337 ± 0.06 g/cm³[2][3]
Refractive Index 1.4480 to 1.4520[2][3]
Storage Conditions Room Temperature, Sealed in Dry Conditions[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary or published in peer-reviewed chemical literature. The following section outlines a generalized workflow for the characterization of such a chemical entity, providing a conceptual framework for laboratory practice.

A generalized experimental workflow for the characterization of a synthesized chemical compound like this compound is depicted in the following diagram. This process ensures the purity and confirms the identity of the target molecule.

Caption: A conceptual workflow for the synthesis, purification, and characterization of a chemical compound.

This diagram illustrates a logical progression from the initial synthesis and purification of the compound to its detailed analysis using various spectroscopic and chromatographic techniques to confirm its structure and purity. The final step involves the determination of its physical properties.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(Trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details three core synthesis strategies: the reduction of corresponding carbonyl compounds, the Grignard reaction, and the hydrolysis of benzyl halides. Each method is presented with detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Reduction of 2-(Trifluoromethoxy)benzaldehyde or 2-(Trifluoromethoxy)benzoic acid

The reduction of a carbonyl group is a fundamental and widely employed transformation in organic synthesis for the preparation of alcohols. For the synthesis of this compound, both the corresponding benzaldehyde and benzoic acid serve as viable starting materials.

Pathway Overview:

This pathway involves the use of a suitable reducing agent to convert the aldehyde or carboxylic acid functionality into a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) for aldehydes and more powerful reagents like lithium aluminum hydride (LiAlH₄) or borane complexes for carboxylic acids.

G cluster_0 Reduction Pathway A 2-(Trifluoromethoxy)benzaldehyde or 2-(Trifluoromethoxy)benzoic acid D Work-up (e.g., Acid/Base Quench, Extraction) A->D 1. B Reducing Agent (e.g., NaBH4, LiAlH4, BH3•THF) B->D C Reaction Solvent (e.g., THF, EtOH, MeOH) C->D E Purification (e.g., Chromatography, Distillation) D->E F This compound E->F

Figure 1: Workflow for the reduction pathway.
Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzaldehyde with Sodium Borohydride

This protocol is a representative procedure for the reduction of an aromatic aldehyde to a primary alcohol.[1][2][3]

Materials:

  • 2-(Trifluoromethoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-(Trifluoromethoxy)benzaldehyde (1.0 eq) in methanol or ethanol (10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (2 x 10 volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or distillation if necessary.

Quantitative Data for Reduction Reactions
Starting Material AnalogueReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH₄ / Wet Al₂O₃Solvent-free100[4]
BenzaldehydeNaBH₄Dichloromethane96[5]
3,5-bis-(Trifluoromethyl)-benzaldehydeFormate/Palladium catalystNot specified57 (as part of a mixture)[6]

Grignard Reaction with Formaldehyde

The Grignard reaction is a powerful C-C bond-forming reaction. For the synthesis of this compound, the corresponding Grignard reagent, 2-(trifluoromethoxy)phenylmagnesium halide, can be reacted with formaldehyde.

Pathway Overview:

The synthesis begins with the formation of the Grignard reagent from an aryl halide (typically a bromide or chloride) and magnesium metal in an anhydrous ether solvent. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic work-up protonates the resulting alkoxide to yield the primary benzyl alcohol.

G cluster_1 Grignard Pathway A 2-Bromo-1-(trifluoromethoxy)benzene D 2-(Trifluoromethoxy)phenylmagnesium bromide A->D B Magnesium Turnings B->D C Anhydrous Ether (e.g., THF, Et2O) C->D F Acidic Work-up (e.g., aq. NH4Cl, dil. HCl) D->F E Formaldehyde (gas or paraformaldehyde) E->F G Purification F->G H This compound G->H

Figure 2: Workflow for the Grignard pathway.
Experimental Protocol: Grignard Synthesis

This protocol is a general procedure for the synthesis of a primary benzyl alcohol via a Grignard reaction with formaldehyde.

Materials:

  • 2-Bromo-1-(trifluoromethoxy)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Paraformaldehyde or formaldehyde gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

  • Add a small amount of anhydrous THF or diethyl ether.

  • In the dropping funnel, prepare a solution of 2-Bromo-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF or diethyl ether.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add paraformaldehyde (1.5 eq) or bubble formaldehyde gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane or ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data for Grignard Syntheses

The following table provides representative yields for the synthesis of benzyl alcohols using the Grignard reaction.

Aryl Halide AnalogueElectrophileSolventYield (%)Reference
Benzylmagnesium chlorideFormaldehydeNot specifiedNot specified, but a known reaction[7]
3-Bromo-1-buteneBenzaldehydeDiethyl ether85-95 (for homoallylic alcohol)[8]

Hydrolysis of 2-(Trifluoromethoxy)benzyl Halide

The hydrolysis of a benzyl halide to the corresponding benzyl alcohol is another viable synthetic route. This reaction is typically carried out in the presence of water, often with a base or under elevated temperatures to facilitate the nucleophilic substitution.

Pathway Overview:

This pathway involves the substitution of the halide on the benzylic carbon with a hydroxyl group from water. The reaction can be performed under neutral, acidic, or basic conditions. Basic conditions, using reagents like sodium carbonate or sodium hydroxide, are common to neutralize the hydrohalic acid byproduct.

G cluster_2 Hydrolysis Pathway A 2-(Trifluoromethoxy)benzyl chloride/bromide D Reaction Work-up & Extraction A->D B Water B->D C Base (optional, e.g., Na2CO3, NaOH) or Heat C->D E Purification D->E F This compound E->F

Figure 3: Workflow for the hydrolysis pathway.
Experimental Protocol: Hydrolysis of 2-(Trifluoromethoxy)benzyl Chloride

This protocol is based on general procedures for the hydrolysis of benzyl chlorides.[7][9][10][11][12]

Materials:

  • 2-(Trifluoromethoxy)benzyl chloride

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (optional)

  • Organic solvent for extraction (e.g., Toluene, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Trifluoromethoxy)benzyl chloride (1.0 eq) and water (10-70 eq).

  • If a base is used, add sodium carbonate or an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (typically 100-180 °C, may require a sealed vessel for higher temperatures) with vigorous stirring for several hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product separates as an oil, separate the organic layer. Otherwise, extract the aqueous mixture with an organic solvent like toluene or dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Quantitative Data for Hydrolysis Reactions

The following table presents data for the hydrolysis of benzyl chlorides to benzyl alcohols, which can be used to estimate the potential yield for the synthesis of this compound.

Starting MaterialConditionsConversion (%)Yield (%)Reference
Benzyl chlorideWater, 100 °C, 240 min3891[12]
Benzyl chlorideWater, 130 °C, 10 min8593[12]
m-Trifluoromethyl benzyl chlorideSodium acetate, Propanol, 105 °C, 240 h10085[9]

Conclusion

This technical guide has outlined three primary and effective synthesis pathways for this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product. The reduction of the corresponding benzaldehyde is often a high-yielding and straightforward approach. The Grignard synthesis offers a classic and reliable method for constructing the carbon skeleton. Finally, the hydrolysis of the benzyl halide provides an alternative route, particularly if the halide is a readily available starting material. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries to guide their synthetic strategies.

References

Chemical structure and IUPAC name of 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It covers the compound's chemical structure, nomenclature, physicochemical properties, a representative synthesis protocol, and its applications in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

This compound is an aromatic alcohol distinguished by a trifluoromethoxy (-OCF₃) group at the ortho position of the benzene ring. This functional group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of target molecules.[1]

  • IUPAC Name: [2-(Trifluoromethoxy)phenyl]methanol

  • CAS Number: 175278-07-6[1][2]

  • Molecular Formula: C₈H₇F₃O₂[1][2]

  • Molecular Weight: 192.14 g/mol [1][2]

  • Chemical Structure: (A 2D representation of the chemical structure consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 2 with a trifluoromethoxy group (-OCF₃).)

Physicochemical Properties

The properties of this compound make it a versatile reagent for various chemical transformations. Quantitative data are summarized in the table below.

PropertyValueSource(s)
Appearance White to almost white clear liquid or fused solid[1][2]
Boiling Point 96-98 °C at 12 mmHg[1][2]
Density 1.337 ± 0.06 g/cm³ (Predicted)[2][3]
Refractive Index (n20D) 1.4480 to 1.4520[2][3]
Purity ≥ 96% (GC)[1]
Storage Conditions Store at room temperature, sealed in a dry environment[1][2][3]

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[2] A common and effective method for its preparation is the reduction of the corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid. The following protocol is a representative example based on established methods for the reduction of substituted benzoic acids to benzyl alcohols.

Representative Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

This procedure is based on the well-documented reduction of aromatic carboxylic acids using borane complexes, a standard transformation in organic synthesis.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3-6N)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2-(trifluoromethoxy)benzoic acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature at or below 5 °C. The molar ratio of the borane complex to the benzoic acid is typically around 2:1.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1.5 to 3 hours to ensure the reaction goes to completion.[4]

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the flask back to 0 °C. Cautiously and slowly add aqueous HCl to quench the excess borane complex. Vigorous gas evolution (hydrogen) will occur. Continue the addition until the gas evolution ceases.[4]

  • Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (typically 2-3 times).[4]

  • Workup: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by vacuum distillation or column chromatography if necessary.

G cluster_workflow Synthesis Workflow start 2-(Trifluoromethoxy)benzoic Acid in Anhydrous THF reagent 1. Borane-THF Complex (0°C) 2. Reflux start->reagent Reduction quench Aqueous HCl Quench reagent->quench Workup Step 1 product This compound quench->product Workup Step 2 G cluster_logic Role in Drug Development intermediate This compound (Key Intermediate) synthesis Multi-Step Organic Synthesis intermediate->synthesis active_mol Biologically Active Molecules (Enhanced Properties) synthesis->active_mol pharma Pharmaceuticals active_mol->pharma agro Agrochemicals active_mol->agro

References

Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethoxy)benzyl alcohol (CAS Number: 175278-07-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents available data, predicted values based on its chemical structure, and comparative data from the closely related compound, 2-(Trifluoromethyl)benzyl alcohol. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is an aromatic alcohol distinguished by the presence of a trifluoromethoxy group (-OCF₃) at the ortho position of the benzyl ring. This functional group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3]

Molecular Formula: C₈H₇F₃O₂[1]

Molecular Weight: 192.14 g/mol [1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. For comparative purposes, experimental data for 2-(Trifluoromethyl)benzyl alcohol is also provided, with the key structural difference being the substituent at the 2-position (-OCF₃ vs. -CF₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound CDCl₃ (Predicted)~7.3-7.5m4HAr-H
~4.7s2H-CH₂-
~2.0-3.0br s1H-OH
2-(Trifluoromethyl)benzyl alcoholCDCl₃7.63d1HAr-H
7.59d1HAr-H
7.50t1HAr-H
7.33t1HAr-H
4.79s2H-CH₂-
3.06br s1H-OH

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃ (Predicted)~147 (q, ¹JCF ≈ 257 Hz)
~130-140
~120-130
~60-65
2-(Trifluoromethyl)benzyl alcoholCDCl₃139.2, 132.1, 128.6, 127.3, 125.6 (q), 121.2, 61.1

Note: Predicted values for this compound are based on established chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
This compound O-H stretch~3300-3600Strong, broad
C-H stretch (aromatic)~3000-3100Medium
C-H stretch (aliphatic)~2850-3000Medium
C=C stretch (aromatic)~1450-1600Medium-Strong
C-O stretch~1050-1250Strong
C-F stretch~1100-1300Strong
2-(Trifluoromethyl)benzyl alcoholO-H stretch3350Strong, broad
C-H stretch (aromatic)3070Medium
C=C stretch (aromatic)1605, 1580, 1455Medium-Strong
C-O stretch1030Strong
C-F stretch1315Strong
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ (m/z)Key Fragment Ions (m/z)
This compound EI (Predicted)192175, 163, 133, 107, 77
2-(Trifluoromethyl)benzyl alcoholEI176157, 107, 79, 77

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube using a pipette.

  • Acquisition: Insert the NMR tube into the spectrometer.

  • ¹H NMR: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

  • ¹³C NMR: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Kimwipes

  • Isopropanol

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solvent (e.g., dichloromethane or ethyl acetate)

  • Vials and syringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • GC Separation: The sample is vaporized and separated on the GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by electron impact, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Information IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Physicochemical Properties of 2-(Trifluoromethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the boiling and melting points of 2-(Trifluoromethoxy)benzyl alcohol, a versatile building block in the pharmaceutical and agrochemical industries. The inclusion of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1]

Physicochemical Data

The following table summarizes the reported boiling point of this compound.

PropertyValueConditions
Boiling Point98 °Cat 12 mmHg
Boiling Point96-98 °Cat 12 mmHg[2]
Boiling Point96 °C

Note on Melting Point: A definitive melting point for this compound is not consistently reported in the reviewed literature. The compound is described as a "white to almost white clear liquid"[1], suggesting a melting point at or below room temperature. Another source describes it as a "fused solid" at room temperature. This ambiguity indicates that the melting point may be close to ambient temperatures. For comparison, the related compound 2,5-bis(trifluoromethyl)benzyl alcohol has a reported melting point of 34-36 °C.

Experimental Protocols

While the specific experimental report for the determination of the boiling point of this compound is not detailed in the available literature, a general methodology for determining the boiling point of a liquid under reduced pressure is described below.

Determination of Boiling Point under Reduced Pressure

This method is employed for substances that decompose at their atmospheric boiling point.

Apparatus:

  • A distillation flask of appropriate size.

  • A thermometer.

  • A capillary tube sealed at one end.

  • A heating mantle or oil bath.

  • A vacuum pump and a manometer to measure the pressure.

Procedure:

  • A small amount of the liquid is placed in the distillation flask.

  • The thermometer is positioned such that the top of the bulb is level with the side arm of the flask.

  • A capillary tube, sealed at one end, is placed in the flask with the open end submerged in the liquid.

  • The system is connected to a vacuum pump, and the pressure is reduced to the desired value, as measured by the manometer.

  • The flask is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The boiling point is the temperature at which the stream of bubbles is continuous and vigorous, and the vapor and liquid are in equilibrium.

Logical Workflow: Synthesis of a Substituted Benzyl Alcohol

The following diagram illustrates a representative synthetic pathway for a substituted benzyl alcohol, based on common organic chemistry transformations. This provides a logical workflow for the preparation of compounds structurally related to this compound.

G cluster_start Starting Material Preparation cluster_reduction Reduction cluster_purification Purification Substituted_Benzoic_Acid Substituted Benzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., with SOCl2) Substituted_Benzoic_Acid->Acyl_Chloride_Formation Chlorinating Agent Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride Acyl_Chloride_Formation->Substituted_Benzoyl_Chloride Reduction_Step Reduction (e.g., with NaBH4) Substituted_Benzoyl_Chloride->Reduction_Step Reducing Agent Target_Alcohol Substituted Benzyl Alcohol Reduction_Step->Target_Alcohol Purification_Step Purification (e.g., Distillation) Target_Alcohol->Purification_Step Pure_Product Pure Substituted Benzyl Alcohol Purification_Step->Pure_Product

Caption: A generalized workflow for the synthesis of substituted benzyl alcohols.

References

Solubility characteristics of 2-(Trifluoromethoxy)benzyl alcohol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzyl alcohol, a versatile intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's molecular structure and the known properties of analogous compounds. Additionally, it outlines a detailed experimental protocol for determining solubility and presents relevant physicochemical data.

Introduction to this compound

This compound is a valuable building block in organic synthesis, primarily utilized for introducing the trifluoromethoxy (-OCF3) group into molecules. This functional group is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. While its synthetic utility is well-recognized, specific data on its solubility in various solvent systems is not extensively documented in scientific literature. Understanding these solubility characteristics is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide foundational information for handling, storage, and theoretical solubility considerations.

PropertyValueReference
Molecular Formula C₈H₇F₃O₂[1][2]
Molecular Weight 192.14 g/mol [1][2]
Appearance White to almost white clear liquid[3]
Boiling Point 98 °C at 12 mmHg[3]
Density 1.33 g/mL[3]
Refractive Index n20D 1.45[3]

Qualitative Solubility Assessment

While quantitative data is unavailable, a qualitative assessment of the solubility of this compound can be inferred from its molecular structure and by comparison with the known solubility of benzyl alcohol.

The molecule possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a larger, more nonpolar trifluoromethoxybenzyl moiety. The trifluoromethoxy group is known to increase lipophilicity. This dual character suggests that this compound will exhibit miscibility with a range of organic solvents and limited solubility in water.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group should allow for some degree of solubility in polar protic solvents through hydrogen bonding. However, the bulky and lipophilic trifluoromethoxybenzyl group will likely limit its aqueous solubility. By comparison, benzyl alcohol has a moderate solubility in water (approximately 4 g/100 mL). It is anticipated that this compound will be less soluble in water than benzyl alcohol due to the increased molecular weight and the presence of the hydrophobic trifluoromethoxy group. It is expected to be miscible with alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): this compound is expected to be readily soluble in polar aprotic solvents. These solvents can interact with the polar hydroxyl group through dipole-dipole interactions without the competing hydrogen bonding network present in water.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar character of the benzene ring and the trifluoromethoxy group suggests good solubility in nonpolar and weakly polar organic solvents. The trifluoromethoxy group, in particular, enhances lipophilicity, which would favor solubility in these types of solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined empirically.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Dilute the filtered saturated solution with a known volume of the corresponding solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample to a known volume D->E F Analyze by HPLC or GC against standards E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

The Trifluoromethoxy Group: A Strategic Tool for Modulating Compound Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a powerful tool for fine-tuning the physicochemical properties of drug candidates, most notably their lipophilicity. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in modifying compound lipophilicity, offering quantitative data, detailed experimental protocols, and a logical workflow for its application in drug development.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on lipophilicity stems from its unique electronic and steric properties. It is strongly electron-withdrawing, a characteristic that can significantly alter the pKa of neighboring acidic or basic moieties and modulate interactions with biological targets.[1] However, it is the group's substantial contribution to lipophilicity that has garnered significant attention from medicinal chemists.[1][2]

Lipophilicity, commonly quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ability of a compound to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets, is directly linked to its lipophilicity.

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1][3] Its introduction into a molecule almost invariably increases lipophilicity.[4][5] This enhancement is attributed to the replacement of a metabolically more labile methoxy group with the robust trifluoromethoxy unit, which allows drug candidates to traverse lipid bilayers with greater efficiency.[1] This often leads to improved absorption and distribution, thereby positively impacting the overall bioavailability of a drug.[1]

Comparative Lipophilicity Data

To contextualize the impact of the trifluoromethoxy group, it is useful to compare its lipophilicity contribution to that of other common substituents. The Hansch lipophilicity parameter (π) is a measure of the hydrophobicity of a substituent relative to hydrogen. A positive π value indicates that the substituent is more hydrophobic than hydrogen.

SubstituentHansch Lipophilicity Parameter (π)Reference
Hydrogen (H)0.00[4]
Methoxy (OCH3)-0.02[3]
Fluorine (F)+0.14[4]
Chlorine (Cl)+0.71[4]
Trifluoromethyl (CF3)+0.88[3][6]
Trifluoromethoxy (OCF3) +1.04 [1][3]

As the table clearly illustrates, the trifluoromethoxy group possesses a significantly higher Hansch lipophilicity parameter compared to its methoxy analogue and even the trifluoromethyl group, making it a highly effective moiety for increasing a compound's lipophilicity.[1][3]

Experimental Protocols for Determining Lipophilicity

Accurate measurement of lipophilicity is crucial for understanding the potential pharmacokinetic behavior of a compound. The following are detailed methodologies for key experiments used to determine the octanol-water partition coefficient (logP).

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most direct method for logP determination.[7]

Protocol:

  • Solvent Preparation: Prepare n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation.[8]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4]

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask. The final concentration of the compound should be low enough to avoid saturation in either phase.

    • Seal the flask and shake it vigorously for a set period (e.g., 2 hours at a constant temperature, such as 25°C) to allow for the partitioning of the compound between the two phases.[1]

    • Let the mixture stand undisturbed overnight (approximately 16 hours) to ensure complete phase separation.[6]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, ensuring no cross-contamination.[7]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[7]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

¹⁹F NMR Spectroscopy Method for Fluorinated Compounds

For compounds containing fluorine, ¹⁹F NMR spectroscopy offers a straightforward and accurate method for logP determination, which does not require UV activity of the compound.[6][9]

Protocol:

  • Sample Preparation:

    • In a flask, dissolve the fluorinated test compound and a fluorinated reference compound with a known logP value in a mixture of n-octanol and water (both HPLC grade).[6]

    • Stir the biphasic mixture at a constant temperature (e.g., 25°C) for 2 hours.[1]

    • Allow the mixture to equilibrate overnight for complete phase separation.[6]

  • Aliquot Collection: Carefully take an aliquot (e.g., 0.5 mL) from both the n-octanol and water layers and place them into separate NMR tubes.[1]

  • NMR Analysis:

    • Add a small amount of a deuterated solvent (e.g., acetone-d6) to each NMR tube for signal locking.[6]

    • Acquire proton-decoupled ¹⁹F NMR spectra for both samples.[1]

  • Data Processing and Calculation:

    • Integrate the signals of the test compound and the reference compound in the spectra from both the octanol and water phases.

    • The logP of the test compound is calculated using the ratio of the integrals of the test and reference compounds in each phase, and the known logP of the reference compound. The use of a reference compound helps to eliminate systematic errors.[6]

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) provides a rapid and high-throughput indirect method for estimating logP values.[9][10]

Protocol:

  • System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Inject a series of standard compounds with known logP values onto the HPLC system.

    • Determine the retention time (t_R_) and the dead time (t_0_) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.[9]

  • Sample Analysis:

    • Inject the test compound onto the same HPLC system under identical conditions.

    • Determine its retention time and calculate its capacity factor.

  • LogP Estimation: Use the calibration curve to determine the logP value of the test compound from its calculated capacity factor.[9]

Strategic Application in Drug Discovery: A Workflow

The decision to incorporate a trifluoromethoxy group is a strategic one in the drug discovery process. The following workflow illustrates the logical steps involved in leveraging the -OCF3 group to optimize compound lipophilicity.

DrugDiscoveryWorkflow cluster_0 Initial Stage cluster_1 Modification Strategy cluster_2 Experimental Validation cluster_3 Biological Evaluation & Decision Lead_ID Lead Identification (Suboptimal Lipophilicity) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_ID->SAR_Analysis Initial Screening Hypothesis Hypothesis: Increase Lipophilicity with -OCF3 SAR_Analysis->Hypothesis Identify Modification Site Synthesis Chemical Synthesis of -OCF3 Analogue Hypothesis->Synthesis Design Analogue LogP_Measurement LogP Measurement (e.g., Shake-Flask, 19F NMR) Synthesis->LogP_Measurement Compare_LogP Compare LogP of Analogue to Parent Compound LogP_Measurement->Compare_LogP Compare_LogP->SAR_Analysis Lipophilicity Goal Not Met (Iterate Design) ADME_Testing In Vitro ADME Assays (Permeability, Stability) Compare_LogP->ADME_Testing Lipophilicity Goal Met In_Vivo_Studies In Vivo Pharmacokinetic Studies ADME_Testing->In_Vivo_Studies Favorable Profile Decision Go/No-Go Decision for Further Development In_Vivo_Studies->Decision

Caption: Drug discovery workflow for lipophilicity modulation using the trifluoromethoxy group.

Conclusion

The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolkit for rationally designing drug candidates with optimized pharmacokinetic properties. Its ability to significantly and predictably increase lipophilicity allows for the fine-tuning of a molecule's ability to cross biological membranes, ultimately impacting its bioavailability and efficacy. By understanding the physicochemical contributions of the -OCF3 group and employing robust experimental methods to quantify its effects, researchers can strategically deploy this functional group to accelerate the development of novel therapeutics.

References

Safety, handling, and storage guidelines for 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-(Trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 175278-07-6), a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties.

PropertyValueSource
Molecular Formula C₈H₇F₃O₂[1][2]
Molecular Weight 192.14 g/mol [1][2]
Appearance White to almost white clear liquid or fused solid[1][3]
Boiling Point 98 °C at 12 mmHg; 96-98°C at 12mm[1][3]
Density 1.33 g/cm³; 1.337±0.06 g/cm³ (Predicted)[1][3]
Refractive Index n20D 1.45; 1.4480 to 1.4520[1][3]
Flash Point 96-98°C/12mm[3]
Storage Temperature Room Temperature, sealed in dry conditions[1][3]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented in the provided search results, data for structurally similar compounds such as 2-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol indicate that they can cause skin, eye, and respiratory tract irritation.[4][5][6][7] Therefore, it is prudent to handle this compound with a high degree of caution.

GHS Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Precautionary Statements:

  • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

  • P264: Wash skin thoroughly after handling.[10]

  • P271: Use only outdoors or in a well-ventilated area.[8][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety glasses or goggles that meet NIOSH (US) or EN 166 (EU) standards are mandatory. A full-face shield may be necessary when handling larger quantities.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8] Protective clothing, such as a lab coat, is required to prevent skin contact.[8]

  • Respiratory Protection: For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator is recommended.[8] Always use respirators and components tested and approved under appropriate government standards such as NIOSH or CEN.[4][8]

PPE_Workflow start Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood ppe_check Don Appropriate PPE fume_hood->ppe_check gloves Chemical Resistant Gloves (e.g., Nitrile) ppe_check->gloves  Hand  Protection eye_protection Safety Goggles/ Face Shield ppe_check->eye_protection  Eye/Face  Protection lab_coat Lab Coat ppe_check->lab_coat  Body  Protection respirator Respirator (if required) ppe_check->respirator  Respiratory  Protection proceed Proceed with Experiment gloves->proceed eye_protection->proceed lab_coat->proceed respirator->proceed

Personal Protective Equipment (PPE) Workflow.

Handling and Storage

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[4][10]

  • Do not breathe vapors or mist.[4]

  • Wash hands thoroughly after handling and before breaks.[8]

  • Do not eat, drink, or smoke in the work area.[8]

  • Keep away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[8]

Storage
  • Store in a tightly closed container.[4][8]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][8]

  • Store away from incompatible materials.[8]

Storage_Guidelines storage Storage of This compound container Tightly Closed Container storage->container location Cool, Dry, Well-Ventilated Area storage->location away_from Store Away From: storage->away_from incompatibles Incompatible Materials (Acids, Bases, Oxidizers, Reducers) away_from->incompatibles heat Heat Sources & Direct Sunlight away_from->heat

Key Storage Guidelines.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

  • If on Skin: Wash with plenty of water.[8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8] Do NOT induce vomiting without medical advice.[10]

Accidental Release Measures
  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[10] Ensure adequate ventilation.[10]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[10]

  • Containment and Cleanup: Absorb the spill with inert material such as sand or vermiculite.[8] Place the material into a suitable, labeled container for disposal by approved specialists.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: In case of fire, toxic fumes may be emitted.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Emergency_Response exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Wash with Plenty of Water Remove Contaminated Clothing skin_contact->action_skin action_eye Rinse with Water for 15 min Seek Medical Attention eye_contact->action_eye action_ingest Rinse Mouth Seek Medical Attention ingestion->action_ingest

First Aid Response to Exposure.

Experimental Protocols

The following are generalized protocols for the use of this compound in a research setting. These should be adapted to the specific requirements of your experiment and institutional safety policies.

Protocol for a Small-Scale Reaction
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary glassware and ensure it is clean and dry.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Reagent Handling:

    • Dispense the required amount of this compound in the fume hood.

    • Keep the container tightly closed when not in use.

    • Use a clean pipette or syringe for liquid transfer.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Add reagents to the reaction vessel in the order specified by the experimental procedure.

    • Ensure the reaction is adequately stirred and maintained at the correct temperature.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform extractions and washes within the fume hood.

    • If purification is by column chromatography, pack and run the column in the fume hood.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction byproducts, in appropriately labeled hazardous waste containers.

    • Dispose of contaminated consumables (e.g., gloves, pipette tips) in a designated solid waste container.

  • Cleanup:

    • Clean all glassware thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.

Stability and Reactivity

  • Reactivity: No unusual reactivity is known.[8]

  • Chemical Stability: The compound is stable under normal storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4][6]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols: 2-(Trifluoromethoxy)benzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl alcohol is a valuable fluorinated building block in organic synthesis. The trifluoromethoxy (-OCF3) group imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to key synthetic intermediates and its potential applications in alkylation reactions.

Key Applications

The primary application of this compound in organic synthesis is its conversion to the more reactive 2-(trifluoromethoxy)benzyl halides, particularly the bromide. This transformation enables subsequent nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group into a wide range of molecules. While direct alkylations using the alcohol are possible, they can be challenging, especially with electron-withdrawing groups on the aromatic ring.

Synthesis of 2-(Trifluoromethoxy)benzyl Bromide

2-(Trifluoromethoxy)benzyl bromide is a key intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety. It can be synthesized from the corresponding alcohol using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Reaction Scheme:

reactant This compound product 2-(Trifluoromethoxy)benzyl bromide reactant->product Toluene, 20-30°C, 2h reagent PBr₃

Caption: Synthesis of 2-(trifluoromethoxy)benzyl bromide.

Experimental Protocol:

This protocol is adapted from a procedure for the synthesis of the analogous 2-(trifluoromethyl)benzyl bromide.[1]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to 20-30°C.

  • Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous toluene dropwise to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)benzyl bromide.

Quantitative Data (Expected):

While a specific yield for this exact reaction is not available in the searched literature, similar brominations of benzyl alcohols can be expected to proceed in good to excellent yields.

ReactantProductReagentsSolventTime (h)Yield (%)
2-(Trifluoromethyl)benzyl alcohol2-(Trifluoromethyl)benzyl bromidePBr₃Toluene2N/A
This compound2-(Trifluoromethoxy)benzyl bromidePBr₃Toluene2Est. >80

Data for the trifluoromethoxy analog is an estimation based on the protocol for the trifluoromethyl analog.

N-Alkylation of Amines and Heterocycles

This compound and its corresponding bromide can be used to alkylate primary and secondary amines, as well as nitrogen-containing heterocycles like indoles. Direct alkylation with the alcohol often requires a catalyst and higher temperatures. The use of the benzyl bromide allows for milder reaction conditions.

General Reaction Scheme (using benzyl bromide):

reactant1 R¹R²NH product R¹R²N-CH₂-Ar reactant1->product reactant2 2-(Trifluoromethoxy)benzyl bromide reactant2->product base Base

Caption: N-Alkylation with 2-(trifluoromethoxy)benzyl bromide.

Experimental Protocol (for N-alkylation of Indoline - adapted):

This protocol is based on a procedure for the N-alkylation of indoline with a substituted benzyl alcohol.[2]

Materials:

  • Indoline

  • This compound

  • Tricarbonyl(cyclopentadienone) iron complex (catalyst)

  • Trifluoroethanol (solvent)

Procedure:

  • To a reaction vessel, add indoline (1.0 eq), this compound (1.2 eq), and the iron catalyst (e.g., 5 mol%).

  • Add trifluoroethanol as the solvent.

  • Heat the reaction mixture at 110°C for 30 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-alkylated indoline.

Quantitative Data for Analogous Reactions:

Amine/HeterocycleBenzyl Alcohol DerivativeCatalyst/ConditionsProduct Yield (%)
Indoline4-(Trifluoromethyl)benzyl alcoholFe-complex, Trifluoroethanol, 110°C, 30h52
AnilineBenzyl alcoholMn pincer complex, t-BuOK, Toluene, 80°C, 24h80-90
O-Alkylation of Phenols (Ether Synthesis)

The synthesis of ethers from this compound can be achieved, but the presence of the strong electron-withdrawing -OCF₃ group can deactivate the benzylic position towards carbocation formation, making Sₙ1-type reactions challenging. One study noted that 4-(trifluoromethyl)benzyl alcohol, a similarly deactivated substrate, failed to produce an ether under certain iron-catalyzed conditions.[3] Therefore, the Williamson ether synthesis using the more reactive 2-(trifluoromethoxy)benzyl bromide is the recommended approach.

General Reaction Scheme (Williamson Ether Synthesis):

reactant1 Ar-OH product Ar-O-CH₂-Ar' reactant1->product reactant2 2-(Trifluoromethoxy)benzyl bromide reactant2->product base Base (e.g., K₂CO₃, NaH)

Caption: Williamson ether synthesis.

Experimental Protocol (General):

Materials:

  • Phenol derivative

  • 2-(Trifluoromethoxy)benzyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of 2-(trifluoromethoxy)benzyl bromide (1.0 eq) in the anhydrous solvent.

  • Heat the reaction mixture (temperature will depend on the reactivity of the phenol) and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of more complex molecules.

workflow start This compound intermediate 2-(Trifluoromethoxy)benzyl bromide start->intermediate Bromination (e.g., PBr₃) application1 N-Alkylation of Amines/Heterocycles intermediate->application1 application2 O-Alkylation of Phenols/Alcohols intermediate->application2 product1 N-Benzylated Products application1->product1 product2 Benzylated Ethers application2->product2

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a versatile precursor, primarily for the synthesis of its corresponding bromide, which serves as an effective electrophile for the introduction of the 2-(trifluoromethoxy)benzyl group into a variety of organic molecules. The protocols and data provided herein offer a foundation for researchers to utilize this important building block in the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

Application Notes: The Versatility of 2-(Trifluoromethoxy)benzyl Alcohol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethoxy)benzyl alcohol is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the trifluoromethoxy (-OCF₃) group into target molecules. This moiety is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a compound to its biological target. This document outlines the application of this compound in the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols and data for several critical transformations.

The primary applications of this compound in pharmaceutical synthesis involve its conversion into more reactive intermediates such as benzyl halides and benzaldehydes. These intermediates are then used in subsequent reactions to construct the core structures of pharmacologically active molecules. This note will focus on proposed synthetic routes for intermediates of analogues of Celecoxib, a COX-2 inhibitor, and Aprepitant, an NK1 receptor antagonist.

Key Synthetic Transformations and Protocols

This compound can be readily converted into several key intermediates. The following sections provide detailed protocols for these transformations.

Halogenation: Synthesis of 2-(Trifluoromethoxy)benzyl Halides

Benzyl halides are versatile intermediates for introducing the 2-(trifluoromethoxy)benzyl group via nucleophilic substitution reactions.

a) Synthesis of 2-(Trifluoromethoxy)benzyl Chloride

This protocol describes the conversion of this compound to 2-(Trifluoromethoxy)benzyl chloride using thionyl chloride.

Experimental Protocol:

  • To a stirred solution of this compound (10 mmol) and N,N-dimethylformamide (20 µL) in dichloromethane (20 mL), add thionyl chloride (12 mmol) dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(Trifluoromethoxy)benzyl chloride.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

b) Synthesis of 2-(Trifluoromethoxy)benzyl Bromide

This protocol is adapted from the synthesis of a structurally similar compound, 2-(Trifluoromethyl)benzyl bromide.

Experimental Protocol:

  • In a reaction flask, dissolve this compound (10 mmol) in anhydrous toluene (60 mL).

  • Separately, prepare a solution of phosphorus tribromide (PBr₃) (4 mmol) in anhydrous toluene (20 mL).

  • Add the PBr₃ solution dropwise to the alcohol solution at 0-5°C with continuous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess PBr₃.

  • Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-(Trifluoromethoxy)benzyl bromide.

Reagent/ParameterChlorinationBromination
Starting Material This compoundThis compound
Halogenating Agent Thionyl Chloride (SOCl₂)Phosphorus Tribromide (PBr₃)
Solvent Dichloromethane (DCM)Toluene
Catalyst N,N-Dimethylformamide (DMF)None
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 1-2 hours2-4 hours
Typical Yield 85-95%80-90%
Oxidation: Synthesis of 2-(Trifluoromethoxy)benzaldehyde

2-(Trifluoromethoxy)benzaldehyde is a crucial intermediate for reactions such as aldol condensations, Wittig reactions, and reductive aminations.[1] A common method for this oxidation is the use of pyridinium chlorochromate (PCC).

Experimental Protocol:

  • Suspend pyridinium chlorochromate (PCC) (15 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of this compound (10 mmol) in dichloromethane (20 mL) in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL).

  • Pass the mixture through a short pad of silica gel to remove the chromium residues, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(Trifluoromethoxy)benzaldehyde.

  • Purify the product by vacuum distillation or column chromatography.

ParameterValue
Starting Material This compound
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-3 hours
Typical Yield 80-90%
Etherification: Synthesis of Aryl Ethers

The synthesis of aryl ethers from this compound can be achieved through methods like the Williamson ether synthesis (via the benzyl halide) or the Mitsunobu reaction.

a) Williamson Ether Synthesis

This protocol describes the reaction of 2-(Trifluoromethoxy)benzyl bromide with a phenol to form an ether.

Experimental Protocol:

  • In a round-bottom flask, dissolve the desired phenol (10 mmol) and potassium carbonate (15 mmol) in anhydrous acetone or DMF (50 mL).

  • Add 2-(Trifluoromethoxy)benzyl bromide (11 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.

  • Purify the product by column chromatography.

b) Mitsunobu Reaction

This method allows for the direct coupling of the alcohol with a phenol.[2]

Experimental Protocol:

  • Dissolve this compound (10 mmol), the desired phenol (12 mmol), and triphenylphosphine (PPh₃) (15 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (15 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Alcohol Derivative 2-(Trifluoromethoxy)benzyl bromideThis compound
Coupling Partner PhenolPhenol
Reagents K₂CO₃ (Base)PPh₃, DEAD/DIAD
Solvent Acetone or DMFTHF
Temperature Reflux0°C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Typical Yield 70-85%60-80%

Proposed Application in Pharmaceutical Intermediate Synthesis

Synthesis of a Celecoxib Analogue Intermediate

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. An analogue can be envisioned where the p-tolyl group is replaced by a 2-(trifluoromethoxy)benzyl group. A key intermediate for this synthesis would be 1-(4-(2-(trifluoromethoxy)benzyloxy)phenyl)-4,4,4-trifluorobutane-1,3-dione. This can be synthesized from 4'-hydroxyacetophenone and 2-(Trifluoromethoxy)benzyl bromide.

Celecoxib_Intermediate_Synthesis A This compound B 2-(Trifluoromethoxy)benzyl bromide A->B PBr3 / Toluene D 4'-(2-(Trifluoromethoxy)benzyloxy)acetophenone B->D K2CO3 / Acetone C 4'-Hydroxyacetophenone C->D F 1-(4-(2-(Trifluoromethoxy)benzyloxy)phenyl)- 4,4,4-trifluorobutane-1,3-dione (Celecoxib Analogue Intermediate) D->F NaOEt / EtOH E Ethyl Trifluoroacetate E->F

Synthesis of a key intermediate for a Celecoxib analogue.
Synthesis of an Aprepitant Analogue Intermediate

Aprepitant is a neurokinin-1 (NK1) receptor antagonist containing a bis(trifluoromethyl)phenyl group. An analogue could be synthesized incorporating a 2-(trifluoromethoxy)benzyl ether moiety. The synthesis of the key intermediate, a substituted morpholine ether, can be achieved via the Mitsunobu reaction.

Aprepitant_Intermediate_Synthesis cluster_0 Synthesis of Aprepitant Analogue Intermediate A This compound C Substituted Morpholine Ether (Aprepitant Analogue Intermediate) A->C PPh3, DIAD, THF (Mitsunobu Reaction) B Protected Morpholine Derivative with free hydroxyl group B->C COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid activation PLA2->Cell_Membrane COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib_Analogue Celecoxib Analogue (from this compound) Celecoxib_Analogue->COX2 inhibition

References

Synthetic Routes to Derivatives of 2-(Trifluoromethoxy)benzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(trifluoromethoxy)benzyl alcohol and its derivatives. The trifluoromethoxy group is a key pharmacophore in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthetic routes outlined herein provide a foundation for the generation of diverse libraries of compounds for drug discovery and development.

I. Synthesis of this compound

The primary and most direct route to this compound involves the reduction of the corresponding benzaldehyde or benzoic acid. These precursors are commercially available, providing a convenient entry point to the target molecule.

A. Reduction of 2-(Trifluoromethoxy)benzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.

Reaction Scheme:

Experimental Protocol: Sodium Borohydride Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (0.2 M).

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
2-(Trifluoromethoxy)benzaldehydeSodium BorohydrideMethanol0 to RT1-2>95
B. Reduction of 2-(Trifluoromethoxy)benzoic Acid

For a more robust reduction, particularly if starting from the carboxylic acid, lithium aluminum hydride (LiAlH₄) is the reagent of choice. Due to its high reactivity, this procedure requires anhydrous conditions.

Reaction Scheme:

Experimental Protocol: Lithium Aluminum Hydride Reduction

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

  • Work-up: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purification: Purify by flash column chromatography if necessary.

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
2-(Trifluoromethoxy)benzoic acidLithium Aluminum HydrideTHF0 to RT4-685-95

II. Derivatization of this compound

The hydroxyl group and the aromatic ring of this compound serve as handles for further functionalization, enabling the synthesis of a wide array of derivatives.

A. O-Alkylation (Ether Synthesis)

The Williamson ether synthesis is a reliable method for the preparation of ethers from alcohols.[1][2][3][4] This reaction proceeds via an Sₙ2 mechanism and is generally effective for primary alcohols like this compound.

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or THF.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, R'-X, 1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (typically 50-80 °C) and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

AlcoholAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundMethyl IodideNaHDMFRT285-95
This compoundBenzyl BromideNaHTHF60480-90
B. O-Acylation (Ester Synthesis)

The Steglich esterification provides a mild and efficient method for the synthesis of esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a catalyst.[5][6][7]

Reaction Scheme:

Experimental Protocol: Steglich Esterification

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash it with DCM.

  • Work-up: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

AlcoholCarboxylic AcidCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzoic AcidDCC/DMAPDCMRT1880-90
This compoundAcetic AcidDCC/DMAPDCMRT1285-95
C. Aromatic Ring Functionalization

The trifluoromethoxy group is a deactivating but ortho, para-directing group for electrophilic aromatic substitution.[8] Friedel-Crafts acylation is a classic example of such a reaction, introducing a ketone functionality to the aromatic ring.[9][10][11][12][13]

Reaction Scheme (Illustrative for Friedel-Crafts Acylation):

Experimental Protocol: Friedel-Crafts Acylation

Note: The hydroxyl group of the benzyl alcohol may need to be protected (e.g., as a silyl ether) prior to Friedel-Crafts acylation to prevent side reactions.

  • Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous DCM.

  • Acylating Agent: Cool the suspension to 0 °C and add the acyl chloride (R'-COCl, 1.1 eq) dropwise.

  • Substrate Addition: Add a solution of the protected this compound (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-8 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with concentrated HCl. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

  • Deprotection: If a protecting group was used, deprotect under appropriate conditions to yield the final product.

Substrate (Protected)Acylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)
Protected this compoundAcetyl ChlorideAlCl₃DCM0 to RT460-75

III. Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.

Synthesis_of_Alcohol cluster_aldehyde From Aldehyde cluster_acid From Carboxylic Acid Aldehyde 2-(Trifluoromethoxy)benzaldehyde Alcohol_from_Aldehyde This compound Aldehyde->Alcohol_from_Aldehyde NaBH4, MeOH Acid 2-(Trifluoromethoxy)benzoic acid Alcohol_from_Acid This compound Acid->Alcohol_from_Acid LiAlH4, THF

Caption: Synthesis of this compound.

Derivatization_Pathways cluster_ether Etherification cluster_ester Esterification cluster_acylation Aromatic Acylation Start This compound Ether Benzyl Ether Derivative Start->Ether R'-X, NaH Ester Benzyl Ester Derivative Start->Ester R'-COOH, DCC, DMAP Protected_Alcohol Protected Alcohol Start->Protected_Alcohol Protection Acylated_Protected Acylated Protected Derivative Protected_Alcohol->Acylated_Protected R'-COCl, AlCl3 Acylated_Final Acylated Final Product Acylated_Protected->Acylated_Final Deprotection

Caption: Derivatization of this compound.

References

Application Note: 2-(Trifluoromethoxy)benzyl Alcohol as a Versatile Precursor for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These improvements can lead to agrochemicals with greater potency, better field persistence, and improved crop penetration.[3][4] 2-(Trifluoromethoxy)benzyl alcohol is a key building block that provides a straightforward route to introduce this advantageous moiety into novel fungicidal, herbicidal, and insecticidal candidates.[5][6] This document provides detailed protocols for converting this compound into key reactive intermediates and subsequently into potential agrochemical scaffolds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning and safety assessments.

PropertyValueReference
CAS Number 175278-07-6[5][6]
Molecular Formula C₈H₇F₃O₂[5][6]
Molecular Weight 192.14 g/mol [5][6]
Appearance White to almost white clear liquid[5]
Boiling Point 98 °C @ 12 mmHg[5]
Density 1.33 g/mL[5]
Purity ≥ 96% (GC)[5]

Synthetic Utility and Key Transformations

This compound is an ideal starting material for synthesizing more complex molecules. Its primary alcohol functional group can be readily converted into other reactive groups, such as a benzyl bromide, which is a highly versatile intermediate for forming carbon-oxygen or carbon-nitrogen bonds.

G start 2-(Trifluoromethoxy)benzyl Alcohol bromide 2-(Trifluoromethoxy)benzyl Bromide start->bromide Bromination (PBr₃ or HBr) aldehyde 2-(Trifluoromethoxy)benz- aldehyde start->aldehyde Oxidation (PCC, DMP) fungicides Fungicides (e.g., Strobilurin Analogs) bromide->fungicides Williamson Ether Synthesis insecticides Insecticides (e.g., Pyrethroid Analogs) bromide->insecticides Esterification/ Alkylation herbicides Herbicides aldehyde->herbicides Reductive Amination, Wittig Reaction, etc.

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the conversion of this compound into a key intermediate and its subsequent use in the synthesis of a model agrochemical scaffold.

Protocol 1: Synthesis of 2-(Trifluoromethoxy)benzyl Bromide

This procedure details the conversion of the starting alcohol to its corresponding bromide, a versatile electrophile for subsequent coupling reactions. The method is based on standard bromination procedures for benzylic alcohols.[7]

Materials:

  • This compound (1.0 equiv)

  • Phosphorus tribromide (PBr₃) (0.4 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 equiv) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.

ParameterCondition
Reactants This compound, PBr₃
Stoichiometry 1 : 0.4
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Work-up Aqueous wash (Water, NaHCO₃, Brine)
Expected Yield 85-95% (Crude)
Protocol 2: Synthesis of a Strobilurin-type Scaffold via Williamson Ether Synthesis

This protocol demonstrates the use of 2-(Trifluoromethoxy)benzyl bromide in a Williamson ether synthesis to generate a core structure found in many modern fungicides.[8][9][10] This reaction forms the critical benzyl-ether linkage.

Materials:

  • 2-(Trifluoromethoxy)benzyl bromide (1.0 equiv)

  • A substituted phenol (e.g., 4-hydroxyphenoxyacetonitrile) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.1 equiv), powdered potassium carbonate (2.0 equiv), and anhydrous DMF.

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of 2-(Trifluoromethoxy)benzyl bromide (1.0 equiv) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing ice water, stirring until a precipitate forms (if the product is a solid).

  • If the product is an oil, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final ether product.

Caption: Proposed synthesis of a model agrochemical scaffold.

Workflow for Agrochemical Candidate Screening

Once a novel compound is synthesized, it must undergo a rigorous screening process to evaluate its biological activity and potential as a commercial agrochemical product.

G synthesis Synthesis of Analog Library from Precursor in_vitro Primary Screening (In Vitro Assays) - Target enzyme inhibition - Fungal/insect/plant growth synthesis->in_vitro potency Determine Potency (EC₅₀ / IC₅₀ / LD₅₀) in_vitro->potency greenhouse Secondary Screening (Greenhouse/Growth Chamber) - Efficacy on target organism - Crop safety (phytotoxicity) potency->greenhouse Select Hits field Tertiary Screening (Field Trials) - Real-world performance - Dose-response studies greenhouse->field Select Leads end Candidate for Development field->end

Caption: General workflow for screening new agrochemical candidates.

Conclusion

This compound is a valuable and highly adaptable precursor for the development of novel agrochemicals. Its utility stems from the desirable properties imparted by the trifluoromethoxy group and the ease of conversion of its benzylic alcohol moiety into other reactive functional groups. The protocols outlined in this note provide a solid foundation for researchers to explore the synthesis of new, potentially more effective active ingredients for crop protection.

References

Application Notes and Protocols for 2-(Trifluoromethoxy)benzyl Alcohol in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity and potential applications of 2-(Trifluoromethoxy)benzyl alcohol. This compound serves as a valuable intermediate in organic synthesis, particularly for the introduction of the 2-(trifluoromethoxy)benzyl moiety into molecules of interest in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the benzyl alcohol and impart unique properties to the final products.

Key Reaction Mechanisms

This compound undergoes typical reactions of a primary benzyl alcohol, including oxidation to the corresponding aldehyde, esterification with carboxylic acids, and etherification. The trifluoromethoxy group at the ortho position can exert steric and electronic effects that may modulate reaction rates and yields compared to unsubstituted benzyl alcohol.

Oxidation to 2-(Trifluoromethoxy)benzaldehyde

The selective oxidation of this compound to 2-(Trifluoromethoxy)benzaldehyde is a crucial transformation, as the resulting aldehyde is a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules. Mild oxidation conditions are generally preferred to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Photochemical Oxidation

This protocol is adapted from a general method for the selective oxidation of benzyl alcohols using a photocatalyst.[1]

Materials:

  • This compound

  • Eosin Y

  • Acetonitrile (MeCN)

  • Molecular oxygen (O₂) or air

  • Blue LEDs (e.g., 460 nm)

  • Round-bottom flask

  • Magnetic stirrer

  • Balloon filled with O₂ or access to a gentle stream of air

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and Eosin Y (0.02 mmol, 2 mol%) in acetonitrile (5 mL).

  • Stir the solution at room temperature.

  • Irradiate the mixture with blue LEDs while ensuring a continuous supply of oxygen (either from an O₂-filled balloon or a gentle stream of air).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-(Trifluoromethoxy)benzaldehyde.

Quantitative Data for Oxidation Reactions
Oxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Eosin Y / O₂ / Blue LEDMeCNRoom Temp.8-1268-93 (Typical)[1]
H₂O₂ / Mo-based catalystWaterReflux1>90 (Typical for benzyl alcohol)[2][3]
Fe(NO₃)₃·9H₂O1,4-Dioxane806~85-95 (Typical for substituted benzyl alcohols)[4]

Note: Yields are typical for substituted benzyl alcohols and may require optimization for this compound.

Diagram of Experimental Workflow for Oxidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants reactants This compound Eosin Y in MeCN start->reactants stir Stir at Room Temp. reactants->stir irradiate Irradiate with Blue LEDs stir->irradiate Initiate Reaction oxygen Supply Oxygen (O2/Air) irradiate->oxygen monitor Monitor via TLC oxygen->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify product 2-(Trifluoromethoxy)benzaldehyde purify->product

Caption: Workflow for the photochemical oxidation of this compound.

Esterification to 2-(Trifluoromethoxy)benzyl Esters

Fischer-Speier esterification is a common method to produce esters from alcohols and carboxylic acids, using an acid catalyst. The resulting esters can have applications as fragrances, flavoring agents, or as intermediates in further synthetic transformations.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the esterification of this compound with acetic acid.[5][6][7]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and an excess of glacial acetic acid (e.g., 3.0 equiv).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Quantitative Data for Esterification Reactions
Carboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidH₂SO₄Reflux1-294 (Typical for benzyl alcohol)[5]
VariousPorous phenolsulphonic acid-formaldehyde resin5012up to 95 (Typical for benzyl alcohol)

Note: Yields are typical for benzyl alcohol and may require optimization for the title compound.

Reaction Mechanism: Fischer Esterification

G cluster_mechanism Fischer Esterification Mechanism RCOOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) RCOOH->Protonated_Carbonyl + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH R'OH 2-(CF3O)BnOH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Elimination of H2O Proton_Transfer->Water_Leaves Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester - H2O Ester Ester Product Protonated_Ester->Ester - H+

Caption: Simplified mechanism of Fischer-Speier esterification.

Etherification to 2-(Trifluoromethoxy)benzyl Ethers

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. These ethers can be key intermediates in the synthesis of biologically active molecules.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure for the synthesis of ethers from an alcohol and an alkyl halide.[8][9][10][11]

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong base (e.g., KOH)

  • Anhydrous solvent (e.g., THF, DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude ether by column chromatography or distillation.

Quantitative Data for Etherification Reactions
Reaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Symmetrical EtherificationFeCl₃·6H₂OPropylene Carbonate12024-2856 (for 2-Trifluoromethylbenzyl alcohol)
Williamson SynthesisNaH, Alkyl HalideTHF/DMF0 to RT2-6Varies (Typical >80)[8][10]

Note: The Williamson synthesis yield is a general expectation and would require optimization.

Potential Applications in Drug Development

The 2-(trifluoromethoxy)benzyl moiety is of interest in medicinal chemistry. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can improve metabolic stability, membrane permeability, and binding affinity of a drug candidate. Derivatives of benzyl alcohol and related structures have shown a range of biological activities.

Antimicrobial and Antiparasitic Potential

While specific studies on the antimicrobial or antiparasitic activity of this compound itself are not widely reported, related compounds containing trifluoromethyl and benzyl moieties have demonstrated such activities.[12][13] For instance, 2-(trifluoromethyl)benzimidazole derivatives have shown potent antiprotozoal activity.[12] This suggests that derivatives of this compound could be synthesized and screened for similar biological activities.

Logical Pathway for Drug Discovery

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-(CF3O)BnOH oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification derivatives Library of Derivatives oxidation->derivatives esterification->derivatives etherification->derivatives screening Antimicrobial & Antiparasitic Assays derivatives->screening Test Activity hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A logical workflow for the development of new antimicrobial or antiparasitic agents.

References

Application Notes and Protocols for 1,2-cis-Selective Glucosylation Utilizing Trifluoromethylated Benzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of 1,2-cis-glycosidic linkages, particularly for glucose, is a significant challenge in carbohydrate chemistry. Traditional methods often yield mixtures of anomers or require complex, multi-step procedures. Recent advancements have demonstrated that the use of electron-withdrawing trifluoromethylated benzyl ether protecting groups on glucosyl donors dramatically enhances 1,2-cis-selectivity in glycosylation reactions. This strategy, characterized by its operational simplicity, offers a powerful tool for the synthesis of complex oligosaccharides and glycoconjugates, which are crucial in drug development and biological research.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the 1,2-cis-selective glucosylation using trifluoromethylated benzyl groups. The methodologies described are primarily based on the work of Njeri et al., who have shown that glucosyl imidate donors protected with 4-(trifluoromethyl)benzyl (4-CF3Bn) and 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF3Bn) groups, when activated with trimethylsilyl iodide (TMSI) in the presence of triphenylphosphine oxide (TPPO), lead to high 1,2-cis (α) selectivity with a range of alcohol acceptors.[1][2][3][4]

Data Presentation

The use of trifluoromethylated benzyl groups on glucosyl donors significantly improves the 1,2-cis selectivity compared to standard benzyl protecting groups. The tables below summarize the key findings from studies using trichloroacetimidate (TCAI) and N-phenyltrifluoroacetimidate (PTFAI) donors.

Table 1: Protecting Group Screening and Optimization for 1,2-cis-Glucosylation¹
EntryDonor Protecting GroupDonor TypeAcceptorProductYield (%)α:β Ratio
1Benzyl (Bn)TCAIIsopropyl 2,3,4-tri-O-benzyl-β-D-glucopyranosideDisaccharide-14:1
24-CF3BnTCAIIsopropyl 2,3,4-tri-O-benzyl-β-D-glucopyranosideDisaccharide-34:1
33,5-bis-CF3BnPTFAIIsopropyl 2,3,4-tri-O-benzyl-β-D-glucopyranosideDisaccharide->40:1
4Benzyl (Bn)PTFAIIsopropyl 2,3,4-tri-O-benzyl-β-D-glucopyranosideDisaccharide-14:1
54-CF3BnPTFAIIsopropyl 2,3,4-tri-O-benzyl-β-D-glucopyranosideDisaccharide-40:1

¹Data extracted from Njeri, D. K., Valenzuela, E. A., & Ragains, J. R. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8214–8218.[1][2][3][4]

Table 2: Substrate Scope of 1,2-cis-Glucosylation with Trifluoromethylated Benzyl Donors¹
EntryDonor Protecting GroupDonor TypeAcceptorYield (%)α:β Ratio
14-CF3BnPTFAICholesterol-15:1
23,5-bis-CF3BnPTFAICholesterol-23:1
33,5-bis-CF3BnPTFAIThioethyl glucoside derivative-25:1
44-CF3BnPTFAIGlucose C2-hydroxylModest19:1
54-CF3BnPTFAIGalactose diacetonide-24:1
64-CF3BnPTFAIMenthol-28:1

¹Data extracted from Njeri, D. K., Valenzuela, E. A., & Ragains, J. R. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8214–8218.[1][2][3][4]

Experimental Protocols

The following protocols are adapted from the literature and provide a general framework for the synthesis of trifluoromethylated benzyl-protected glucosyl donors and their application in 1,2-cis-selective glycosylation.

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-(substituted-benzyl)-D-glucopyranose

This protocol describes the per-benzylation of D-glucose, which is the precursor to the glucosyl imidate donors. The procedure is analogous for benzyl, 4-(trifluoromethyl)benzyl, and 3,5-bis(trifluoromethyl)benzyl groups.

Materials:

  • Methyl α-D-glucopyranoside

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-(Trifluoromethyl)benzyl bromide or 3,5-bis(trifluoromethyl)benzyl bromide

  • Anhydrous Methanol (for quenching)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, e.g., 12 M) or Sulfuric Acid (H₂SO₄)

  • Ethanol or Methanol (for hydrolysis)

Procedure:

Step 1: Per-benzylation of Methyl α-D-glucopyranoside

  • Dissolve methyl α-D-glucopyranoside (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (a slight excess per hydroxyl group) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add the substituted benzyl bromide (a slight excess per hydroxyl group) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench with methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude methyl 2,3,4,6-tetra-O-(substituted-benzyl)-α-D-glucopyranoside, which can be purified by silica gel chromatography.

Step 2: Hydrolysis to the Hemiacetal

  • Dissolve the per-benzylated methyl glucoside from Step 1 in a mixture of aqueous acid (e.g., HCl or H₂SO₄) and an alcohol (e.g., ethanol or methanol).

  • Heat the mixture to reflux (e.g., 80-100 °C) and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate as a white solid.

  • If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, neutralize the reaction with a base (e.g., NaHCO₃) and extract with an organic solvent (e.g., DCM).

  • Dry the organic extract over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired 2,3,4,6-tetra-O-(substituted-benzyl)-D-glucopyranose.

Protocol 2: Synthesis of Glucosyl Trichloroacetimidate (TCAI) and N-Phenyltrifluoroacetimidate (PTFAI) Donors

Materials:

  • 2,3,4,6-Tetra-O-(substituted-benzyl)-D-glucopyranose

  • Anhydrous Dichloromethane (DCM)

  • Trichloroacetonitrile or 2,2,2-trifluoro-N-phenylacetimidoyl chloride

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (for PTFAI) or Sodium Hydride (NaH) / DBU (for TCAI)

Procedure for TCAI Donor:

  • Dissolve the hemiacetal from Protocol 1 (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add trichloroacetonitrile (excess, e.g., 5-10 equiv).

  • Add a catalytic amount of a strong, non-nucleophilic base such as DBU or a sub-stoichiometric amount of NaH.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the glucosyl trichloroacetimidate donor.

Procedure for PTFAI Donor:

  • Dissolve the hemiacetal from Protocol 1 (1.0 equiv) in anhydrous DCM.

  • Add K₂CO₃ or Cs₂CO₃ (catalytic to stoichiometric amount).

  • Add 2,2,2-trifluoro-N-phenylacetimidoyl chloride (1.1-1.5 equiv).

  • Stir at room temperature for 2-16 hours, monitoring by TLC.

  • Filter the mixture and concentrate the filtrate.

  • Purify by silica gel chromatography.

Protocol 3: 1,2-cis-Selective Glucosylation

Materials:

  • Glucosyl imidate donor (TCAI or PTFAI) with trifluoromethylated benzyl groups (1.0 equiv)

  • Alcohol acceptor (1.2-1.5 equiv)

  • Triphenylphosphine oxide (TPPO) (6.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Freshly activated 3Å or 4Å molecular sieves

  • Trimethylsilyl iodide (TMSI) (1.0-1.1 equiv)

  • Triethylamine (for quenching)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glucosyl donor, alcohol acceptor, and triphenylphosphine oxide.

  • Add anhydrous DCM and freshly activated molecular sieves.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Cool the reaction to the desired temperature (e.g., room temperature or as optimized).

  • Add TMSI dropwise.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Dilute with DCM and filter through Celite.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the 1,2-cis-glucoside. The α/β ratio can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.

Protocol 4: Hydrogenolytic Deprotection of 3,5-bis(trifluoromethyl)benzyl Ethers

Materials:

  • Glycoside protected with 3,5-bis-CF3Bn groups

  • Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)

  • Methanol (MeOH) or a similar solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected glycoside in methanol.

  • Add Pd(OH)₂/C (typically 10-20% by weight of the substrate).

  • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. The reaction may take 24-48 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to obtain the deprotected product. Further purification may be necessary.

Mandatory Visualization

Reaction Pathway Diagram

G cluster_intermediates Key Intermediates cluster_products Products Donor Glucosyl Imidate Donor (CF3-Bn protected) Intermediate_Iodide α-Glycosyl Iodide (α-25) Donor->Intermediate_Iodide + TMSI Acceptor Alcohol Acceptor (R-OH) Cis_Product 1,2-cis-Glucoside (α-27) Acceptor->Cis_Product Trans_Product 1,2-trans-Glucoside Acceptor->Trans_Product TMSI TMSI (Activator) TPPO TPPO (Additive) Intermediate_Phosphonium β-Phosphonium Iodide (26) Intermediate_Iodide->Intermediate_Phosphonium + TPPO (SN2-like) Intermediate_Iodide->Trans_Product + R-OH (Top-side Attack on Contact Ion Pair) Intermediate_Phosphonium->Cis_Product + R-OH (Backside Attack)

Caption: Proposed mechanism for 1,2-cis-selective glucosylation.

Experimental Workflow Diagram

G cluster_synthesis Donor Synthesis cluster_glycosylation Glycosylation Reaction cluster_deprotection Deprotection start D-Glucose benzylation Per-benzylation (CF3-BnBr, NaH) start->benzylation hydrolysis Acidic Hydrolysis benzylation->hydrolysis imidate_formation Imidate Formation (TCAI or PTFAI) hydrolysis->imidate_formation donor Glucosyl Imidate Donor imidate_formation->donor mix Mix Donor, Acceptor, TPPO, Mol. Sieves in DCM donor->mix activation Add TMSI mix->activation reaction Stir 12-24h at RT activation->reaction quench Quench (Et3N) reaction->quench workup Aqueous Workup quench->workup purification Silica Gel Chromatography workup->purification product 1,2-cis-Glucoside purification->product hydrogenolysis Hydrogenolysis (H2, Pd(OH)2/C) product->hydrogenolysis final_product Deprotected Oligosaccharide hydrogenolysis->final_product

Caption: General workflow for synthesis and application.

References

Application Notes and Protocols: Synthesis of gem-Difluoroalkenes via Benzyl Alcohol Radical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gem-difluoroalkenes is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethylene group. This structural motif can act as a stable mimic of a carbonyl group, influencing the conformational preferences and metabolic stability of bioactive molecules. A novel and efficient method for the construction of gem--difluoroalkenes utilizes benzyl alcohols as readily available radical precursors in a visible-light-mediated photoredox-catalyzed defluorinative alkylation of α-trifluoromethyl alkenes. This approach offers mild reaction conditions, employs a metal-free photocatalyst, and demonstrates a broad substrate scope with good to excellent yields[1].

This document provides detailed application notes and experimental protocols for this synthetic strategy, enabling researchers to effectively implement this methodology in their own laboratories.

Reaction Principle

The core of this methodology is the generation of a benzyl radical from a benzyl alcohol precursor via a Multi-site Proton-Coupled Electron Transfer (MS-PCET) followed by β-scission. This radical then engages in a reaction cascade with an α-trifluoromethyl alkene to yield the desired gem-difluoroalkene. The overall transformation is a defluorinative alkylation, where a C-C bond is formed with concomitant loss of a fluorine atom[1].

Data Presentation

The following tables summarize the substrate scope for the photoredox-catalyzed synthesis of gem-difluoroalkenes, showcasing the versatility of this method with various substituted benzyl alcohols and α-trifluoromethyl alkenes[1].

Table 1: Substrate Scope of Various Benzyl Alcohols [1]

EntryBenzyl Alcohol (Substituent)ProductYield (%)
14-Methoxy3a 85
24-Methyl3b 78
34-Fluoro3c 72
44-Chloro3d 65
54-Bromo3e 68
64-Trifluoromethyl3f 55
73-Methoxy3g 82
82-Methoxy3h 75
92,4,6-Trimethyl3i 92
10Naphthyl3j 70
11Thienyl3k 60
12Unsubstituted3l 76

Reaction conditions: α-trifluoromethyl alkene (1.5 equiv.), benzyl alcohol (1.0 equiv.), Cl-4CzIPN (3.0 mol %), solvent, blue LED irradiation.

Table 2: Substrate Scope of Various α-Trifluoromethyl Alkenes [1]

Entryα-Trifluoromethyl Alkene (Substituent)ProductYield (%)
14-Chlorophenyl3m 70
22-Bromophenyl3n 58
34-Bromophenyl3o 65
44-Fluorophenyl3p 62
5Phenyl3q 75
64-Methoxyphenyl3r 67
73,4-Dimethoxyphenyl3s 20
83-Trifluoromethylphenyl3t 60
94-Acetylphenyl3u 55
104-Cyanophenyl3v 52
11Naphthyl3w 68
12Thienyl3x 50
13Pyridyl3y 45

Reaction conditions: α-trifluoromethyl alkene (1.5 equiv.), 2,4,6-methoxy substituted benzyl alcohol (1.0 equiv.), Cl-4CzIPN (3.0 mol %), solvent, blue LED irradiation.

Experimental Protocols

General Procedure for the Synthesis of gem-Difluoroalkenes

This protocol is based on the general method described in the cited literature[1].

Materials:

  • α-Trifluoromethyl alkene (1.5 equiv.)

  • Benzyl alcohol derivative (1.0 equiv., 0.2 mmol)

  • 2,4,5,6-tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile (Cl-4CzIPN) (3.0 mol %, 0.006 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or acetonitrile)

  • Re-sealable pressure tube (13 x 100 mm)

  • Magnetic stir bar

  • Blue LED light source

Procedure:

  • To a re-sealable pressure tube containing a magnetic stir bar, add the α-trifluoromethyl alkene (0.3 mmol, 1.5 equiv.), the benzyl alcohol derivative (0.2 mmol, 1.0 equiv.), and Cl-4CzIPN (0.006 mmol, 3.0 mol %).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Seal the pressure tube and place it before a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for the required time (monitor by TLC or GC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired gem-difluoroalkene product.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed photoredox catalytic cycle for the defluorinative alkylation of α-trifluoromethyl alkenes with benzyl alcohols[1].

reaction_mechanism cluster_cat_cycle Photocatalytic Cycle cluster_substrate_transformation Substrate Transformation PC PC PC_star PC* PC->PC_star hv (Blue LED) PC_red PC•⁻ PC_star->PC_red SET Radical_Cation Radical Cation (I) PC_star->Radical_Cation PC_red->PC SET BnOH Benzyl Alcohol (2) BnOH->Radical_Cation Oxidation Alkoxy_Radical Alkoxy Radical (II) Radical_Cation->Alkoxy_Radical PCET Alkyl_Radical Alkyl Radical (III) Alkoxy_Radical->Alkyl_Radical β-Scission Aldehyde Aldehyde Alkoxy_Radical->Aldehyde CF3_Radical α-CF3 Radical (IV) Alkyl_Radical->CF3_Radical + α-CF3 Alkene (1) CF3_Alkene α-CF3 Alkene (1) CF3_Radical->PC_red CF3_Anion α-CF3 Anion (V) CF3_Radical->CF3_Anion Reduction Product gem-Difluoroalkene CF3_Anion->Product - F⁻

Caption: Proposed mechanism for the photoredox-catalyzed synthesis of gem-difluoroalkenes.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis, from preparation to purification.

experimental_workflow start Start prep Prepare Reactants: - α-Trifluoromethyl Alkene - Benzyl Alcohol - Photocatalyst (Cl-4CzIPN) start->prep setup Reaction Setup: - Add reactants to pressure tube - Add solvent - Seal under inert atmosphere prep->setup reaction Irradiation: - Stir at room temperature - Blue LED light source setup->reaction monitoring Reaction Monitoring: - TLC or GC-MS reaction->monitoring monitoring->reaction Continue workup Workup: - Concentrate reaction mixture monitoring->workup Complete purification Purification: - Flash column chromatography workup->purification product Isolated gem-Difluoroalkene purification->product end End product->end

Caption: General experimental workflow for the synthesis of gem-difluoroalkenes.

References

Research applications in the development of novel fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological and physicochemical properties of compounds. These enhancements include increased metabolic stability, improved binding affinity to target proteins, and modulated bioavailability.[1][2] This document provides detailed application notes and experimental protocols for three classes of novel fluorinated compounds, offering insights into their synthesis, biological evaluation, and mechanisms of action.

Application Note 1: Fluorinated Taxoids as Potent Anticancer Agents

Introduction:

Taxanes, such as paclitaxel and docetaxel, are highly effective anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3][4] However, their efficacy can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (Pgp), an efflux pump that removes the drug from cancer cells.[5] Novel fluorinated taxoids, particularly those with modifications at the C3' and C2 positions of the taxane core, have been developed to overcome this resistance and exhibit enhanced potency against a range of cancer cell lines.[1][6] The introduction of fluorine-containing moieties, such as the 2,2-difluorovinyl (DFV) group, can significantly improve the pharmacological profile of these compounds.[7]

Featured Compound: 3'-Difluorovinyltaxoids (DFV-Taxoids)

DFV-taxoids have demonstrated remarkable cytotoxicity against both drug-sensitive and multidrug-resistant cancer cell lines.[1] These compounds have shown subnanomolar IC50 values and can be up to four orders of magnitude more potent than paclitaxel against highly drug-resistant cell lines.[7] The enhanced activity is attributed to the unique interactions of the fluorine-containing groups within the taxoid binding site on β-tubulin, leading to a more stable drug-target complex.[7]

Quantitative Data:

The following table summarizes the cytotoxic activity (IC50 values) of representative 3rd-generation DFV-taxoids against various human cancer cell lines compared to paclitaxel.

CompoundA549 (Lung) IC50 (nM)HT29 (Colon) IC50 (nM)Vcap (Prostate) IC50 (nM)PC3 (Prostate) IC50 (nM)LCC6-MDR (MDR Breast) IC50 (nM)DLD-1 (MDR Colon) IC50 (nM)
Paclitaxel2.5 ± 0.33.1 ± 0.41.8 ± 0.24.5 ± 0.61500 ± 2002500 ± 300
DFV-Taxoid 10.3 ± 0.050.4 ± 0.060.2 ± 0.030.5 ± 0.071.5 ± 0.22.1 ± 0.3
DFV-Taxoid 20.2 ± 0.040.3 ± 0.050.1 ± 0.020.4 ± 0.061.1 ± 0.11.8 ± 0.2

Data is representative and compiled from published studies for illustrative purposes.[1][7]

Experimental Protocols:

1. Synthesis of 3'-Difluorovinyltaxoids via the Ojima-Holton Coupling Method:

This protocol describes a key step in the synthesis of DFV-taxoids, which involves the coupling of a modified baccatin core with a fluorinated β-lactam side chain.[1]

  • Materials:

    • 2,10-Modified baccatin derivative

    • (3S,4R)-1-Boc-3-TIPSO-4-DFV-β-lactam

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrofluoric acid-pyridine complex (HF-Pyridine)

    • Anhydrous acetonitrile

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the 2,10-modified baccatin derivative in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -40 °C.

    • Slowly add LHMDS (1.2 equivalents) to the solution and stir for 30 minutes at -40 °C.

    • In a separate flask, dissolve the (3S,4R)-1-Boc-3-TIPSO-4-DFV-β-lactam (1.5 equivalents) in anhydrous THF and cool to -40 °C.

    • Add the β-lactam solution to the baccatin solution via cannula.

    • Allow the reaction to slowly warm to 0 °C and stir for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to obtain the protected taxoid.

    • To deprotect the silyl group, dissolve the protected taxoid in anhydrous acetonitrile.

    • Add HF-Pyridine (5 equivalents) at 0 °C and stir for 1 hour.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the final product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final DFV-taxoid by silica gel column chromatography.

2. In Vitro Cytotoxicity Assay (MTT Assay):

This protocol measures the cytotoxic effects of the synthesized DFV-taxoids on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, HT29, LCC6-MDR)

    • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

    • DFV-taxoids and paclitaxel (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% DMF)

    • 96-well plates

  • Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the DFV-taxoids and paclitaxel in cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

    • Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the no-drug control and determine the IC50 values using a dose-response curve fitting software.

Visualization:

taxoid_synthesis baccatin 2,10-Modified Baccatin coupling Ojima-Holton Coupling baccatin->coupling beta_lactam (3S,4R)-1-Boc-3-TIPSO-4-DFV-β-lactam beta_lactam->coupling LHMDS LHMDS LHMDS->coupling protected_taxoid Protected DFV-Taxoid coupling->protected_taxoid deprotection Deprotection (HF-Pyridine) protected_taxoid->deprotection final_taxoid Final 3'-Difluorovinyltaxoid deprotection->final_taxoid

Synthesis of 3'-Difluorovinyltaxoids.

Application Note 2: Fluorinated Acylhydrazones as Novel Antifungal Agents

Introduction:

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action.[2] Acylhydrazones are a class of compounds that have shown promising antifungal activity.[8] The incorporation of fluorine into the acylhydrazone scaffold can enhance their efficacy and pharmacokinetic properties.

Featured Compound: D13 (A Fluorinated Acylhydrazone Derivative)

D13 is a fluorinated acylhydrazone that has demonstrated high in vitro activity against various pathogenic fungi, including Cryptococcus neoformans, with low toxicity to mammalian cells.[2][8] It has also shown significant efficacy in animal models of cryptococcosis, candidiasis, and aspergillosis.[2] The proposed mechanism of action involves the inhibition of fungal sphingolipid biosynthesis.[9]

Quantitative Data:

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of D13 against different fungal strains.

Fungal StrainD13 MIC80 (µg/mL)Fluconazole MIC80 (µg/mL)
Cryptococcus neoformans H990.068.0
Candida albicans SC53140.250.5
Aspergillus fumigatus Af2931.0>64

Data is representative and compiled from published studies for illustrative purposes.[2]

Experimental Protocols:

1. General Synthesis of Fluorinated Acylhydrazones:

This protocol outlines the condensation reaction to form the acylhydrazone linkage.

  • Materials:

    • Fluorinated benzohydrazide derivative

    • Substituted aldehyde or ketone

    • Ethanol or methanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the fluorinated benzohydrazide derivative in ethanol.

    • Add the substituted aldehyde or ketone (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. Collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated acylhydrazone.

2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay):

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Materials:

    • Fungal strains

    • RPMI-1640 medium buffered with MOPS

    • Fluorinated acylhydrazone (D13) and control antifungal (e.g., fluconazole)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the fluorinated acylhydrazone in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

    • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10^3 cells/mL in RPMI-1640 medium.

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a drug-free control well (growth control) and a cell-free control well (background control).

    • Incubate the plates at 35 °C for 24-48 hours.

    • Determine the MIC80, which is the lowest concentration of the drug that causes an 80% reduction in turbidity compared to the growth control, by visual inspection or by measuring the optical density at 490 nm.

Visualization:

antifungal_workflow cluster_synthesis Synthesis cluster_testing Antifungal Testing cluster_invivo In Vivo Evaluation hydrazide Fluorinated Benzohydrazide condensation Condensation hydrazide->condensation aldehyde Substituted Aldehyde aldehyde->condensation acylhydrazone Fluorinated Acylhydrazone (D13) condensation->acylhydrazone mic_assay Broth Microdilution Assay acylhydrazone->mic_assay fungal_strains Pathogenic Fungi fungal_strains->mic_assay mic_value MIC Determination mic_assay->mic_value treatment Treatment with D13 mic_value->treatment Inform Dosing animal_model Animal Model of Infection animal_model->treatment efficacy Efficacy Assessment treatment->efficacy

Workflow for developing fluorinated antifungal agents.

Application Note 3: Screening Novel Fluorinated Compounds as MMP-9 Inhibitors

Introduction:

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix.[10] Overexpression and aberrant activity of MMP-9 are associated with various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases.[11] Therefore, the development of selective MMP-9 inhibitors is a promising therapeutic strategy.[10] Fluorinated compounds can be designed to interact with the active site of MMP-9, potentially leading to potent and selective inhibition.

Screening Protocol for Novel Fluorinated MMP-9 Inhibitors:

This protocol describes a fluorometric assay for screening novel fluorinated compounds for their ability to inhibit MMP-9 activity.[12][13]

  • Materials:

    • Recombinant human MMP-9 (activated)

    • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • Known MMP-9 inhibitor (e.g., NNGH) as a positive control

    • Novel fluorinated test compounds

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the novel fluorinated compounds and the control inhibitor in DMSO.

    • In a 96-well black plate, add 50 µL of assay buffer to each well.

    • Add 2 µL of the test compound dilutions or control inhibitor to the respective wells. Include a vehicle control (DMSO).

    • Add 20 µL of diluted activated MMP-9 enzyme to all wells except the background control wells (add 20 µL of assay buffer instead).

    • Incubate the plate at 37 °C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare the MMP-9 substrate solution in the assay buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at 1-minute intervals for 10-20 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization:

mmp9_inhibition_pathway cluster_activation MMP-9 Activation Cascade cluster_inhibition Inhibition of MMP-9 Activity proMMP9 Pro-MMP-9 (Inactive) activeMMP9 Active MMP-9 proMMP9->activeMMP9 MMP3 MMP-3 (Stromelysin-1) MMP3->proMMP9 Cleavage ECM Extracellular Matrix (e.g., Collagen IV) activeMMP9->ECM degradation ECM Degradation inhibitedMMP9 Inhibited MMP-9 ECM->degradation inhibitor Fluorinated Inhibitor inhibitor->activeMMP9 Binds to active site

MMP-9 activation and inhibition pathway.

References

Application Notes and Protocols for the Preparation of m-Trifluoromethyl-benzyl-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of m-trifluoromethyl-benzyl-alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. The following sections outline various synthetic strategies, present comparative data, and offer step-by-step experimental procedures.

Synthetic Strategies Overview

Several methods have been established for the synthesis of m-trifluoromethyl-benzyl-alcohol. The primary routes involve the reduction of corresponding carboxylic acids or aldehydes, or the hydrolysis of benzyl halides. Each method presents distinct advantages regarding yield, safety, and scalability.

A summary of common synthetic pathways is presented below:

Starting MaterialKey Reagents/CatalystsSolventReaction ConditionsYieldPurityReference
m-Trifluoromethyl-halogenobenzylSodium AcetateFatty Alcohol (C1-C6)50-200 °C, 10-48 hoursHighNot Specified[1]
4-Alkoxy-3-trifluoromethylbenzoic acidDiisobutylaluminum hydride (DIBAL)Tetrahydrofuran (THF) / Toluene50 °C, 2 hours98.4% (Conversion)Not Specified[2]
m-TrifluoromethylbenzaldehydeSodium borohydride (NaBH4) / Trifluoroacetic anhydride (TFA)Tetrahydrofuran (THF)0 °C to Room Temp, 3.5 hours12.4% (Conversion)Not Specified[2]
m-TrifluoromethylbenzaldehydeHydrogen (H2)Ethanol25 °C, 50 bar H2, 18 hoursQuantitativeNot Specified[3]
3,5-bis-(trifluoromethyl)-bromobenzeneCarbon monoxide, Sodium formate, Palladium catalystDimethylformamide (DMF)110 °C57% (in crude product)Not Specified[4]

Experimental Protocols

Protocol 1: Synthesis from m-Trifluoromethyl-benzyl-chloride via Acetate Intermediate

This protocol is adapted from a patented method suitable for larger-scale production, emphasizing reasonable process, simple and safe operation, and high yield.[1]

Workflow Diagram:

A m-Trifluoromethyl-benzyl-chloride C Reaction Mixture in Fatty Alcohol A->C B Sodium Acetate B->C D Cooling & Filtration C->D 50-200°C, 10-48h E Filtrate D->E F Reduced Pressure Distillation E->F 0.002-0.005Mpa G m-Trifluoromethyl-benzyl-alcohol F->G

Caption: Synthesis of m-trifluoromethyl-benzyl-alcohol from the corresponding benzyl chloride.

Materials:

  • m-Trifluoromethyl-benzyl-chloride

  • Sodium Acetate

  • Fatty Alcohol (e.g., n-Propanol)

  • Solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate)

Procedure:

  • In a reaction vessel, combine m-trifluoromethyl-benzyl-chloride and sodium acetate in a molar ratio of 1:1.2 to 1:3.[1]

  • Add a fatty alcohol (C1-C6) as the solvent.[1]

  • Heat the mixture to a temperature between 50 °C and 200 °C and maintain for 10 to 48 hours.[1]

  • After the reaction is complete, cool the mixture.

  • Filter the cooled mixture to remove solid byproducts.

  • The filtrate is then subjected to reduced pressure distillation (0.002–0.005Mpa) to isolate the m-trifluoromethyl-benzyl-alcohol.[1] The solvent can be recycled through simple distillation.[1]

Protocol 2: Reduction of m-Trifluoromethyl-benzoic Acid

This protocol is based on the reduction of a substituted benzoic acid using a hydride reducing agent, which generally provides high conversion rates.[2]

Workflow Diagram:

A m-Trifluoromethyl-benzoic acid C Reaction in THF A->C B Diisobutylaluminum Hydride (DIBAL) B->C D Quenching with Methanol C->D 50°C, 2h E Acidic Workup (2N HCl) D->E F Extraction & Purification E->F G m-Trifluoromethyl-benzyl-alcohol F->G

Caption: Reduction of m-trifluoromethyl-benzoic acid to the corresponding benzyl alcohol.

Materials:

  • m-Trifluoromethyl-benzoic acid

  • Diisobutylaluminum hydride (DIBAL) solution in toluene (e.g., 25%)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 2N Hydrochloric acid

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve m-trifluoromethyl-benzoic acid in anhydrous THF.

  • Add a solution of DIBAL in toluene dropwise to the benzoic acid solution. A typical molar equivalent of DIBAL is 5 times that of the benzoic acid.[2]

  • Heat the mixture to 50 °C and stir for 2 hours.[2]

  • Cool the reaction to room temperature and cautiously add methanol dropwise to quench the excess DIBAL.[2]

  • The resulting solution is then added dropwise to 2N hydrochloric acid and stirred at 50-60 °C for 30 minutes.[2]

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Catalytic Hydrogenation of m-Trifluoromethyl-benzaldehyde

This protocol utilizes a manganese-based catalyst for the chemoselective hydrogenation of an aldehyde to an alcohol under mild, base-free conditions.[3]

Workflow Diagram:

A m-Trifluoromethyl-benzaldehyde D Reaction in Ethanol A->D B H2 Gas B->D 50 bar C Manganese Catalyst C->D 0.05 mol% E Solvent Removal D->E 25°C, 18h F m-Trifluoromethyl-benzyl-alcohol E->F

Caption: Catalytic hydrogenation of m-trifluoromethyl-benzaldehyde.

Materials:

  • m-Trifluoromethyl-benzaldehyde

  • Manganese(I) PNP pincer complex catalyst (e.g., [Mn(PNP-iPr)(CO)2(H)])

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve m-trifluoromethyl-benzaldehyde in ethanol.

  • Add the manganese catalyst (0.05 to 0.1 mol%).[3]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 bar.[3]

  • Stir the reaction mixture at 25 °C for 18 hours.[3]

  • After the reaction, carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed by GC to confirm conversion.

  • The solvent is removed under reduced pressure to obtain the product. Further purification may be performed if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydride reducing agents like DIBAL are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Catalytic Direct Etherification of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic direct etherification of substituted benzyl alcohols. This environmentally benign method, which produces water as the sole byproduct, is a valuable tool for the synthesis of symmetrical and unsymmetrical ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The following sections detail iron-catalyzed systems for both homo- and cross-etherification, offering a greener alternative to traditional methods like the Williamson ether synthesis.

Symmetrical Etherification of Substituted Benzyl Alcohols

The dehydration of two identical substituted benzyl alcohol molecules, often referred to as homo-etherification, can be efficiently catalyzed by simple and inexpensive iron salts. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a green, recyclable solvent such as propylene carbonate (PC) has proven to be an effective catalytic system for this transformation.[1][2]

Quantitative Data Summary

The following table summarizes the results for the symmetrical etherification of various substituted benzyl alcohols using FeCl₃·6H₂O as the catalyst. The reactions were typically carried out with 5 mol % of the catalyst.[1][2]

EntryBenzyl Alcohol SubstrateTemp. (°C)Time (h)ProductYield (%)
1Benzyl alcohol10014Dibenzyl ether90
22-Methylbenzyl alcohol7014Bis(2-methylbenzyl) ether91
34-Methylbenzyl alcohol7014Bis(4-methylbenzyl) ether53
44-Methoxybenzyl alcohol10014Bis(4-methoxybenzyl) ether88
52-Chlorobenzyl alcohol10024Bis(2-chlorobenzyl) ether80
64-Chlorobenzyl alcohol10024Bis(4-chlorobenzyl) ether85
74-(Trifluoromethyl)benzyl alcohol12048Bis(4-(trifluoromethyl)benzyl) ether43
82-(Trifluoromethyl)benzyl alcohol12048Bis(2-(trifluoromethyl)benzyl) ether56
9Diphenylmethanol10014Bis(diphenylmethyl) ether73
Experimental Protocol: General Procedure for Symmetrical Etherification

The following is a typical procedure for the iron(III)-catalyzed symmetrical etherification of a substituted benzyl alcohol.[1][2]

Materials:

  • Substituted benzyl alcohol (1.0 equiv.)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.05 equiv., 5 mol %)

  • Propylene carbonate (PC)

  • Pressure tube with a stirrer bar

  • Petroleum ether for extraction

  • Standard laboratory glassware

Procedure:

  • To a pressure tube equipped with a stirrer bar, add the substituted benzyl alcohol (2.0 mmol, 1.0 equiv.) and iron(III) chloride hexahydrate (13.5 mg, 0.05 mmol, 0.05 equiv.).

  • Add propylene carbonate (1 mL) to the tube.

  • Seal the pressure tube and place it in a preheated oil bath at the desired temperature (70-120 °C).

  • Stir the reaction mixture for the specified time (14-48 h), monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by extraction with petroleum ether.

  • Combine the organic phases and concentrate under reduced pressure.

  • The crude product can be further purified by filtration through a short plug of silica gel or by column chromatography if necessary.

Unsymmetrical Etherification of Substituted Benzyl Alcohols

The cross-dehydrative coupling of two different alcohols to form an unsymmetrical ether is a more challenging transformation due to the competitive formation of symmetrical ethers. A selective catalytic system is required. An iron(II) chloride tetrahydrate (FeCl₂·4H₂O) system, in conjunction with a pyridine bis-thiazoline ligand, has been developed for the highly selective cross-etherification of benzylic alcohols with other alcohols.[1][2]

Quantitative Data Summary

The table below presents data for the unsymmetrical etherification of various secondary benzyl alcohols with primary alcohols, catalyzed by an FeCl₂·4H₂O/ligand system.[1][2]

EntrySecondary Alcohol (1.0 equiv)Primary Alcohol (1.2 equiv)ProductYield (%)
11-(Naphthalen-2-yl)ethanolBenzyl alcohol2-(1-(Benzyloxy)ethyl)naphthalene88
2Cyclohexyl(phenyl)methanolBenzyl alcohol(Benzyloxy(phenyl)methyl)cyclohexane89
3DiphenylmethanolBenzyl alcoholBenzhydryl benzyl ether62
4Diphenylmethanol2-Chlorobenzyl alcoholBenzhydryl (2-chlorobenzyl) ether89
5TriphenylmethanolBenzyl alcoholBenzhydryl triphenylmethyl ether52
61-(4-Fluorophenyl)ethanolBenzyl alcohol1-(1-(Benzyloxy)ethyl)-4-fluorobenzene43
71-(4-Bromophenyl)ethanolBenzyl alcohol1-(1-(Benzyloxy)ethyl)-4-bromobenzene53
Experimental Protocol: General Procedure for Unsymmetrical Etherification

This protocol describes a general method for the selective synthesis of unsymmetrical ethers from a secondary benzylic alcohol and a primary alcohol.[1][2]

Materials:

  • Secondary benzyl alcohol (1.0 equiv.)

  • Primary alcohol (1.2 equiv.)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.10 equiv., 10 mol %)

  • Pyridine bis-thiazoline ligand (L1) (0.12 equiv., 12 mol %)

  • Propylene carbonate (PC)

  • Pressure tube with a stirrer bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a pressure tube equipped with a stirrer bar, combine the secondary benzyl alcohol (1.0 mmol, 1.0 equiv.), the primary alcohol (1.2 mmol, 1.2 equiv.), iron(II) chloride tetrahydrate (19.9 mg, 0.10 mmol, 0.10 equiv.), and the pyridine bis-thiazoline ligand (L1) (0.12 mmol, 0.12 equiv.).

  • Add propylene carbonate (1 mL) to the mixture.

  • Seal the pressure tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Workup the reaction as described in the symmetrical etherification protocol, typically involving extraction with a non-polar solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical ether.

Experimental Workflow and Logic

The general workflow for the catalytic direct etherification of substituted benzyl alcohols is outlined below. The process is straightforward and relies on simple experimental techniques.

Etherification_Workflow A Reactant & Catalyst Preparation B Reaction Setup (in Pressure Tube) A->B Add reactants, catalyst, solvent C Heating & Stirring (Specified Temp. & Time) B->C Seal and heat D Reaction Monitoring (e.g., TLC) C->D Sample periodically D->C Reaction incomplete E Workup (Cooling & Extraction) D->E Reaction complete F Purification (e.g., Chromatography) E->F Crude product G Product Characterization (NMR, MS, etc.) F->G Purified product H Final Product G->H

Caption: General experimental workflow for catalytic direct etherification.

The logical progression of the experimental work involves the careful setup of the reaction under controlled conditions, monitoring to completion, followed by standard organic chemistry techniques for isolation and purification of the ether product. The choice between the symmetrical and unsymmetrical protocol depends on the desired final product, with the key difference being the catalyst system and the stoichiometry of the alcohol reactants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 2-(Trifluoromethoxy)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(trifluoromethoxy)benzyl alcohol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical laboratory-scale synthetic routes to this compound include:

  • Reduction of 2-(trifluoromethoxy)benzaldehyde: This is a widely used method employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-(trifluoromethoxy)phenylmagnesium bromide, with formaldehyde.

  • Hydrolysis of 2-(trifluoromethoxy)benzyl halides: This method involves the conversion of a benzyl halide (e.g., bromide or chloride) to the corresponding alcohol, often facilitated by a base or water at elevated temperatures.[2]

Q2: I am observing low yields in my reduction of 2-(trifluoromethoxy)benzaldehyde. What are the potential causes?

A2: Low yields in the reduction of aromatic aldehydes can stem from several factors:

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. While NaBH₄ is a milder and safer option, LiAlH₄ is more potent and may be necessary for less reactive substrates.[1] However, LiAlH₄ is highly reactive with protic solvents and requires strictly anhydrous conditions.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time significantly impact yield. For instance, NaBH₄ reductions are often performed in alcoholic solvents like methanol or ethanol at room temperature or below.[4]

  • Side Reactions: Over-reduction to the corresponding alkane or the formation of borate esters can occur.

  • Work-up Procedure: Incomplete quenching of the reaction or inefficient extraction of the product can lead to lower isolated yields.

Q3: What are common side products when synthesizing this compound, and how can they be minimized?

A3: Common side products depend on the synthetic route:

  • Reduction of Aldehyde: Incomplete reduction will leave unreacted starting material. Over-reduction is less common with NaBH₄ but possible with stronger reducing agents.

  • Grignard Reaction: The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide is a common side reaction.[5] This can be minimized by slow addition of the alkyl halide during Grignard reagent formation and maintaining a moderate reaction temperature.

  • Hydrolysis of Benzyl Halide: The primary side product is often the corresponding dibenzyl ether, formed by the reaction of the product alcohol with the starting benzyl halide. This can be minimized by using a large excess of water and controlling the reaction temperature.[2]

Q4: What are the best practices for purifying this compound?

A4: Purification is crucial to remove unreacted starting materials and byproducts.

  • Column Chromatography: This is a highly effective method for separating the desired alcohol from impurities. A common stationary phase is silica gel, with an eluent system typically consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[6][7]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an efficient purification technique.

  • Distillation: For liquid products, vacuum distillation can be used for purification, especially on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 2-(Trifluoromethoxy)benzaldehyde with NaBH₄
Potential Cause Suggested Solution
Poor Quality of NaBH₄ Use a fresh bottle of sodium borohydride. Ensure it has been stored in a desiccator.
Inappropriate Solvent While methanol or ethanol are common, consider using a co-solvent system like THF/methanol to improve solubility.[4]
Suboptimal Temperature Reactions are typically run at 0°C to room temperature. If the reaction is sluggish, a slight increase in temperature may help. Conversely, if side reactions are an issue, lowering the temperature is advisable.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.
Inefficient Quenching After the reaction is complete, quench carefully with a dilute acid (e.g., 1N HCl) at 0°C to hydrolyze the borate esters and neutralize excess NaBH₄.
Poor Extraction Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery from the aqueous layer.
Issue 2: Grignard Reaction with 2-(Trifluoromethoxy)phenylmagnesium Bromide Fails or Gives Low Yield
Potential Cause Suggested Solution
Presence of Moisture Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF).[8]
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is difficult to initiate.
Slow Grignard Formation The trifluoromethoxy group can be deactivating. The addition of LiCl can accelerate Grignard reagent formation.[9]
Side Reaction with Aldehyde Add the Grignard reagent slowly to a solution of formaldehyde at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side products.
Formation of Biphenyl This occurs from the reaction of the Grignard reagent with unreacted 2-bromo(trifluoromethoxy)benzene. Ensure complete formation of the Grignard reagent before adding the aldehyde.[5]

Quantitative Data on Reaction Yields

The following tables provide a summary of reported yields for the synthesis of substituted benzyl alcohols using different methods. While specific data for this compound is limited, these examples with structurally similar compounds offer valuable insights for optimization.

Table 1: Reduction of Substituted Benzaldehydes to Benzyl Alcohols

EntryStarting AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH₄ / Wet Al₂O₃Solvent-freeRoom Temp0.2599
24-MethylbenzaldehydeNaBH₄ / Wet Al₂O₃Solvent-freeRoom Temp0.2598
34-ChlorobenzaldehydeNaBH₄ / Wet Al₂O₃Solvent-freeRoom Temp0.596
42-ChlorobenzaldehydeDMSO / HBr-1002286
52-Chloro-5-(trifluoromethyl)benzoic acidBorane-THFTHFReflux1.585

Table 2: Synthesis of Substituted Benzyl Alcohols via Hydrolysis of Benzyl Halides

EntryStarting HalideReagentsSolventTemperature (°C)Time (h)Yield (%)
1m-Trifluoromethylbenzyl chlorideSodium acetate, MethanolMethanol1601298
2m-Trifluoromethylbenzyl chlorideSodium acetate, MethanolMethanol6813480
3Benzyl chlorideWaterWater90-1600.3-4>90[2]

Experimental Protocols

Protocol 1: Reduction of 2-(Trifluoromethoxy)benzaldehyde using Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (10 volumes).

  • Reaction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by the slow addition of 1N HCl at 0°C until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2-bromo(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF (5 volumes).

    • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.

  • Reaction with Formaldehyde:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_reduction start Start: 2-(Trifluoromethoxy)benzaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 (1.5 eq) cool->add_nabh4 stir Stir at 0°C (1-2h) add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1N HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Product: this compound purify->product troubleshooting_low_yield low_yield Low Yield Observed check_reagents Check Reagent Quality (NaBH4, Solvents) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_workup Review Work-up & Extraction low_yield->check_workup side_reactions Investigate Side Reactions low_yield->side_reactions reagent_solution Use fresh reagents Ensure anhydrous conditions check_reagents->reagent_solution conditions_solution Optimize temperature and time Monitor with TLC check_conditions->conditions_solution workup_solution Ensure complete quenching Use multiple extractions check_workup->workup_solution side_reactions_solution Adjust stoichiometry Lower temperature side_reactions->side_reactions_solution

References

Technical Support Center: Purification of Crude 2-(Trifluoromethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(Trifluoromethoxy)benzyl alcohol. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically arise from the synthesis process, which often involves the reduction of 2-(trifluoromethoxy)benzoic acid.[1] These impurities include:

  • Unreacted Starting Material: 2-(Trifluoromethoxy)benzoic acid.

  • Residual Solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) and ethyl acetate.

  • Inorganic Salts: Formed during the workup and quenching of the reaction.

  • Byproducts: Depending on the reducing agent and reaction conditions, minor byproducts may be present.

Q2: How can I effectively monitor the purity of this compound during purification?

A2: Several analytical techniques can be employed to monitor the purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of column chromatography and to qualitatively assess the purity of fractions.

  • Gas Chromatography (GC): Provides quantitative information on the purity of the alcohol and can detect volatile impurities. Commercial grades of this compound are often assayed by GC.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities such as the starting carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities.

Q3: My purified product is a colorless oil. Is this expected?

A3: Yes, this compound is a colorless to pale yellow liquid at room temperature. The presence of a solid may indicate impurities or that the ambient temperature is below its freezing point.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of Product and Starting Material The polarity of the eluent is too high, causing both compounds to elute quickly.Start with a less polar eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
The starting material, being a carboxylic acid, is streaking on the silica gel.Add a small amount of a nejutralizing agent, like triethylamine (0.1-1%), to the eluent system to improve the peak shape of the acidic impurity.
Product Elutes with a Broad Peak The column is overloaded with the crude material.Use a larger column or reduce the amount of crude product loaded. A general guideline is to load 1-5% of the silica gel weight.
The crude product was not properly loaded onto the column.Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and dry-load it onto the column.
Low Recovery of the Product The product is partially retained on the column.After eluting the main product fractions, flush the column with a more polar solvent (e.g., 50% ethyl acetate in hexanes) to recover any remaining product.
The product is volatile and is lost during solvent evaporation.Use a rotary evaporator with a cooled trap and avoid excessive vacuum or high temperatures.
Vacuum Distillation
Problem Possible Cause Suggested Solution
Bumping or Uncontrolled Boiling The heating rate is too high or there are no boiling chips/stir bar.Heat the distillation flask slowly and evenly using an oil bath. Add boiling chips or use a magnetic stir bar for smooth boiling.
Product Does Not Distill at the Expected Temperature The vacuum is not low enough.Check the vacuum pump and all connections for leaks. Ensure the pressure is at the desired level (e.g., 12 mmHg).
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the vapor temperature.
Product Decomposes During Distillation The distillation temperature is too high.Use a lower vacuum to decrease the boiling point of the product.
Low Purity of the Distilled Product Inefficient fractionation between the product and impurities with close boiling points.Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head to increase the separation efficiency.
Recrystallization
Problem Possible Cause Suggested Solution
Product Oils Out Instead of Crystallizing The solution is too concentrated or cooled too quickly.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool slowly.
The chosen solvent is not appropriate.Experiment with different solvent systems. A good starting point for fluorinated benzyl alcohols is a nonpolar solvent like petroleum ether or a mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexanes).
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product.
The solution is supersaturated but nucleation has not occurred.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.
Low Recovery of Crystals The product is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of solvent used to dissolve the crude product.
The crystals were washed with a solvent at room temperature.Always wash the collected crystals with a small amount of the cold recrystallization solvent.

Data Presentation

Physical and Purity Data for this compound
Property Value Reference
Molecular Formula C₈H₇F₃O₂[2]
Molecular Weight 192.14 g/mol [2]
Boiling Point 98 °C at 12 mmHg
Typical Purity (by GC) ≥ 96%
Comparison of Purification Techniques
Technique Typical Purity Achieved Advantages Disadvantages
Column Chromatography >98%High resolution for separating closely related impurities. Applicable to a wide range of compound polarities.Can be time-consuming and requires significant amounts of solvent. Potential for product loss on the column.
Vacuum Distillation 97-99%Effective for separating compounds with different boiling points. Good for large-scale purification.Not suitable for thermally unstable compounds. Less effective for separating impurities with similar boiling points.
Recrystallization >99% (if successful)Can yield very high purity product. Relatively simple and inexpensive.Finding a suitable solvent can be challenging. "Oiling out" can be an issue. May result in lower yields compared to other methods.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running the initial eluent (e.g., 5% ethyl acetate in hexanes) through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial nonpolar solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Set up a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed and connected to a vacuum source with a pressure gauge.

  • Distillation:

    • Place the crude this compound and a magnetic stir bar in the distillation flask.

    • Begin stirring and slowly apply vacuum to the system, aiming for a pressure of approximately 12 mmHg.

    • Gently heat the distillation flask using an oil bath.

    • Collect the fraction that distills at or near 98 °C.

  • Product Collection:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified product is in the receiving flask.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential "good" solvent (e.g., diethyl ether or ethyl acetate) with gentle heating.

    • Add a "poor" solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy.

    • Reheat to obtain a clear solution. If the solution clears, this solvent pair is a good candidate.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Crystallization:

    • Slowly add the "poor" solvent to the hot solution until a persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude this compound analysis Purity Analysis (TLC, GC, HPLC) crude->analysis distillation Vacuum Distillation analysis->distillation High boiling impurities chromatography Column Chromatography analysis->chromatography Polar & non-polar impurities recrystallization Recrystallization analysis->recrystallization Solid impurities or for final polishing pure_product Pure Product (>98%) distillation->pure_product waste Impurities distillation->waste chromatography->pure_product chromatography->waste recrystallization->pure_product recrystallization->waste

Caption: A decision workflow for selecting a purification method.

Chromatography_Troubleshooting cluster_poor_separation Poor Separation cluster_low_recovery Low Recovery start Column Chromatography Issue ps_q1 Product and impurity co-elute? start->ps_q1 lr_q1 Product still on column? start->lr_q1 ps_a1 Decrease eluent polarity. Use a shallower gradient. ps_q1->ps_a1 Yes ps_q2 Acidic impurity streaking? ps_q1->ps_q2 No end_ps Improved Separation ps_a1->end_ps ps_a2 Add 0.1-1% triethylamine to the eluent. ps_a2->end_ps lr_a1 Flush with a more polar solvent. end_lr Improved Recovery lr_a1->end_lr

Caption: Troubleshooting guide for column chromatography.

References

Identification of side products in 2-(Trifluoromethoxy)benzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzyl alcohol. The following sections address common side products encountered during oxidation, etherification, and esterification reactions, and provide guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The trifluoromethoxy (-OCF3) group is generally stable under a wide range of reaction conditions. Therefore, side products typically arise from reactions involving the benzyl alcohol moiety. The most common side products are the corresponding aldehyde (2-(Trifluoromethoxy)benzaldehyde) and carboxylic acid (2-(Trifluoromethoxy)benzoic acid) from oxidation reactions, and the self-condensation product, bis(2-(trifluoromethoxy)benzyl) ether, from etherification reactions.

Q2: How can I detect the formation of these side products during my reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction.[1][2] By co-spotting your reaction mixture with the starting material, you can observe the disappearance of the starting material and the appearance of new spots corresponding to products and side products. The relative polarity of the common products and side products is as follows:

  • Highest Polarity: 2-(Trifluoromethoxy)benzoic acid

  • Intermediate Polarity: this compound (starting material)

  • Lower Polarity: 2-(Trifluoromethoxy)benzaldehyde

  • Lowest Polarity: Bis(2-(trifluoromethoxy)benzyl) ether

For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used to separate and identify the components of the reaction mixture.[3][4][5]

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A3: Yes, it is important to handle these compounds with appropriate safety measures. 2-(Trifluoromethyl)benzyl alcohol is a known irritant to the skin, eyes, and respiratory system.[6] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Oxidation Reactions

Issue: Formation of 2-(Trifluoromethoxy)benzaldehyde and 2-(Trifluoromethoxy)benzoic acid as side products.

Diagram: Oxidation Pathway and Side Products

oxidation_pathway start This compound aldehyde 2-(Trifluoromethoxy)benzaldehyde (Desired Product/Side Product) start->aldehyde Oxidation acid 2-(Trifluoromethoxy)benzoic acid (Over-oxidation Side Product) aldehyde->acid Over-oxidation

Caption: Oxidation of this compound can yield the aldehyde, which may be further oxidized to the carboxylic acid.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Significant amount of unreacted starting material and low yield of aldehyde. Incomplete reaction.Increase reaction time, temperature, or the amount of oxidizing agent. Consider using a more potent oxidizing agent.
High yield of 2-(Trifluoromethoxy)benzoic acid. Over-oxidation of the desired aldehyde.Use a milder oxidizing agent (e.g., PCC, PDC). Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[7][8]
Mixture of starting material, aldehyde, and carboxylic acid. Non-selective oxidation and/or incomplete reaction.Optimize reaction conditions by adjusting temperature and reaction time. Employ a selective oxidation method.

Quantitative Data on Side Products (Example):

Identification of Side Products:

  • 2-(Trifluoromethoxy)benzaldehyde: Can be identified by its characteristic aldehyde proton signal in the ¹H NMR spectrum around δ 9.5-10.5 ppm.

  • 2-(Trifluoromethoxy)benzoic acid: Exhibits a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum, typically above δ 10 ppm.[6][10][11]

Etherification Reactions

Issue: Formation of bis(2-(trifluoromethoxy)benzyl) ether as a side product.

Diagram: Etherification and Self-Condensation

etherification_pathway alcohol This compound ether Desired Ether Product alcohol->ether Reaction with Alkyl Halide/Alcohol side_product bis(2-(trifluoromethoxy)benzyl) ether (Self-Condensation Side Product) alcohol->side_product Self-Condensation

Caption: Etherification of this compound can be accompanied by a competing self-condensation reaction.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Significant amount of a non-polar side product observed by TLC. Self-condensation of the starting material to form the corresponding ether.Use a less reactive activating agent for the alcohol. Add the alcohol slowly to the reaction mixture containing the other reactant. Use a larger excess of the desired coupling partner.
Low yield of the desired unsymmetrical ether. Competing self-condensation reaction.Optimize the reaction conditions (temperature, catalyst) to favor the desired cross-coupling reaction. Consider using a Williamson ether synthesis approach with the corresponding benzyl halide.[12]

Quantitative Data on Side Products:

The formation of symmetrical ethers from benzyl alcohols with electron-withdrawing groups can be significant. For instance, the self-condensation of 2-(trifluoromethyl)benzyl alcohol to its corresponding ether has been reported with a moderate yield (56%) under certain conditions.[13]

Identification of Side Product:

  • bis(2-(trifluoromethoxy)benzyl) ether: This symmetrical ether will show a characteristic singlet for the two benzylic methylene groups (-CH₂-) in the ¹H NMR spectrum, typically around δ 4.5-5.0 ppm. The aromatic signals will integrate to eight protons.

Esterification Reactions

Issue: Incomplete reaction or formation of undesired byproducts.

Diagram: Esterification Workflow

esterification_workflow start This compound + Carboxylic Acid/Derivative reaction Esterification (e.g., Fischer, Acyl Chloride) start->reaction product Desired Ester reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A general workflow for the esterification of this compound.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Low conversion to the ester. Inefficient esterification conditions.For Fischer esterification, use a larger excess of the carboxylic acid or remove water as it forms. For reactions with acyl chlorides or anhydrides, ensure the absence of water and use a suitable base to scavenge the acid byproduct.
Presence of an acidic byproduct. Formation of HCl or a carboxylic acid during the reaction.Use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

Identification of Side Products:

Side products in esterification are often related to the reagents used (e.g., unreacted carboxylic acid, anhydride). These can be identified by their characteristic signals in the ¹H NMR spectrum and their different retention times in GC or HPLC.

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be adjusted to achieve good separation of the starting material and expected products.

  • On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate and visualize the spots under a UV lamp (254 nm) or by using a suitable staining agent (e.g., potassium permanganate, p-anisaldehyde).[14][15] Aromatic compounds containing the trifluoromethoxy group can often be visualized under UV light.[16]

General Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Load the crude reaction mixture onto the top of the silica gel.

  • Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Key Analytical Data for Identification

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted/Typical Values):

Compound Aromatic Protons -CH₂- or -CHO or -COOH
This compound7.2 - 7.6~4.8 (s, 2H)
2-(Trifluoromethoxy)benzaldehyde7.4 - 8.0~10.3 (s, 1H)
2-(Trifluoromethoxy)benzoic acid7.3 - 8.2> 10 (br s, 1H)
bis(2-(trifluoromethoxy)benzyl) ether7.2 - 7.5~4.6 (s, 4H)

Note: The chemical shifts for the trifluoromethyl-substituted analogues are often used as a close approximation.[10][17][18][19][20][21][22]

GC-MS Fragmentation:

The mass spectra of these compounds will likely show a prominent molecular ion peak. Common fragmentation patterns for benzyl derivatives include the loss of the substituent on the benzylic carbon and the formation of a stable tropylium ion (m/z 91). The presence of the trifluoromethoxy group will lead to characteristic fragments. For example, the mass spectrum of benzyl alcohol often shows a peak at m/z 79.[22]

References

Enhancing the efficiency of synthesizing 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of synthesizing 2-(Trifluoromethoxy)benzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of reducing 2-(Trifluoromethoxy)benzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Quality: - Borane reagent (e.g., BH₃·THF) has degraded due to improper storage or exposure to moisture. - Starting material, 2-(Trifluoromethoxy)benzoic acid, is impure.1. Reagent Quality: - Use a fresh bottle of the borane reagent or titrate it to determine its exact molarity before use. - Ensure the purity of the starting benzoic acid via techniques like NMR or melting point analysis.
2. Reaction Conditions: - Inadequate inert atmosphere (presence of moisture or oxygen). - Incorrect stoichiometry of reagents. - Reaction temperature is too low or reaction time is insufficient.2. Reaction Conditions: - Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., nitrogen or argon). - Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). - While the reaction is often started at 0°C, allowing it to warm to room temperature or gentle heating might be necessary. Monitor progress by TLC.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reducing Agent: - Not enough borane reagent was used to reduce the carboxylic acid fully.1. Insufficient Reducing Agent: - Add additional reducing agent portion-wise while monitoring the reaction by TLC. Be cautious as the reaction can be exothermic.
2. Poor Solubility: - The starting material is not fully dissolved in the reaction solvent.2. Poor Solubility: - Ensure the 2-(Trifluoromethoxy)benzoic acid is completely dissolved in an appropriate anhydrous solvent like THF before adding the reducing agent.
Formation of Side Products 1. Over-reduction: - In some cases, benzylic alcohols can be further reduced, though this is less common with borane reagents.1. Over-reduction: - Careful control of reaction temperature and time can minimize over-reduction.
2. Impurities in Starting Material: - Impurities in the 2-(Trifluoromethoxy)benzoic acid can lead to a variety of side products.2. Impurities in Starting Material: - Purify the starting material before the reaction.
3. Borate Ester Formation: - Borate esters are intermediates in the reaction and may persist if the workup is incomplete.3. Borate Ester Formation: - Ensure a thorough acidic workup (e.g., with HCl) to hydrolyze any remaining borate esters.
Difficult Purification 1. Emulsion during Workup: - Formation of a stable emulsion during the aqueous workup can make separation of the organic layer difficult.1. Emulsion during Workup: - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
2. Co-elution of Impurities: - Impurities may have similar polarity to the product, making chromatographic separation challenging.2. Co-elution of Impurities: - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization if the product is a solid at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the reduction of 2-(Trifluoromethoxy)benzoic acid using a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS). This method is generally high-yielding and chemoselective for the carboxylic acid functional group.

Q2: Can I use other reducing agents like Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄)?

A2:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that can effectively reduce carboxylic acids to alcohols. However, it is less chemoselective than borane and will also reduce other functional groups like esters and amides. It is also highly reactive with water and requires strict anhydrous conditions.

  • Sodium Borohydride (NaBH₄): NaBH₄ is generally not strong enough to reduce carboxylic acids directly. It is primarily used for the reduction of aldehydes and ketones. To use NaBH₄, the carboxylic acid would first need to be activated, for example, by converting it to an ester.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Borane Reagents: Borane reagents are flammable and react violently with water, releasing flammable hydrogen gas. They should be handled under an inert atmosphere in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Ensure the solvent is fresh and tested for peroxides before use.

  • Quenching: The quenching of the reaction with acid should be done slowly and carefully, especially if there is excess borane reagent, as it will generate hydrogen gas.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting material, 2-(Trifluoromethoxy)benzoic acid, should be compared to a spot for the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new, less polar spot for the product, this compound, indicates the reaction is proceeding. An appropriate solvent system for TLC would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q5: What is the typical workup procedure for a borane reduction?

A5: A typical workup involves:

  • Carefully quenching the reaction with an acid (e.g., 1M HCl) to neutralize any excess borane and hydrolyze the intermediate borate esters. This is often done at 0°C.

  • Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the combined organic layers with water and then brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to yield the crude product.

Q6: What are the common impurities I might see in my final product?

A6: Common impurities can include:

  • Unreacted 2-(Trifluoromethoxy)benzoic acid.

  • Boron-containing byproducts if the workup was incomplete.

  • Side products from impurities in the starting materials.

  • Solvent residues.

Q7: What is the best method for purifying the final product?

A7: Flash column chromatography on silica gel is the most common method for purifying this compound. A solvent system of hexanes and ethyl acetate is typically effective. The exact ratio will depend on the polarity of any impurities and should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-(Trifluoromethoxy)benzoic acid

This protocol is based on the established method for reducing substituted benzoic acids.

Materials:

  • 2-(Trifluoromethoxy)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel, under a nitrogen atmosphere.

  • Dissolution: Dissolve 2-(Trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add the 1M solution of BH₃·THF (1.2 eq) via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M HCl until the effervescence ceases.

  • Extraction: Add more 1M HCl and extract the mixture with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Parameter Typical Value
Reaction Time 2-4 hours
Reaction Temperature 0°C to Room Temperature
Typical Yield 85-95%
Purity (after chromatography) >98%

Visualizations

experimental_workflow start Start: 2-(Trifluoromethoxy)benzoic acid dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_reductant Slowly add BH3·THF (1.2 eq) cool->add_reductant react Stir at RT (2-4h) add_reductant->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with 1M HCl at 0°C monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reagents Check Reagent Quality (BH3·THF, Starting Material) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Stoichiometry, Temp.) start->check_conditions check_workup Analyze Workup & Purification start->check_workup use_fresh Use fresh/titrated reagents check_reagents->use_fresh Degraded purify_sm Purify starting material check_reagents->purify_sm Impure optimize_conditions Optimize conditions: - Flame-dry glassware - Adjust stoichiometry - Increase time/temp check_conditions->optimize_conditions Suboptimal improve_workup Improve workup: - Thorough acid quench - Use brine for emulsions - Optimize chromatography check_workup->improve_workup Inefficient

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Stability assessment of 2-(Trifluoromethoxy)benzyl alcohol in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Trifluoromethoxy)benzyl alcohol in various chemical environments. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal handling and storage conditions. It is a colorless liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous reactions and decomposition.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous pathways to benzyl alcohol are anticipated. The primary degradation route is likely the oxidation of the benzylic alcohol group to form 2-(Trifluoromethoxy)benzaldehyde and subsequently 2-(Trifluoromethoxy)benzoic acid. Under severe stress conditions, cleavage of the trifluoromethoxy group or reactions involving the aromatic ring could occur.

Q4: How can I assess the stability of this compound in my specific formulation or reaction mixture?

A4: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule and to identify potential degradation products. This involves subjecting the compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. The results will help in developing stable formulations and appropriate storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks observed during HPLC analysis of a formulation containing this compound. Degradation of the compound due to interaction with other components in the formulation, or exposure to harsh environmental conditions (e.g., light, heat).Conduct a forced degradation study on this compound to identify potential degradation products. Analyze the formulation using a stability-indicating method, such as UPLC-MS, to identify and quantify the impurities.
Loss of potency or assay failure of a product containing this compound over time. Inherent instability of the molecule under the storage conditions or incompatibility with the packaging material.Review the storage conditions and ensure they are appropriate. Perform stability studies under accelerated and long-term conditions as per ICH guidelines. Investigate potential interactions with excipients and packaging materials.
Discoloration or change in the physical appearance of the substance. This could be a sign of degradation, potentially due to oxidation or photolytic decomposition.Protect the material from light and air (e.g., by using amber containers and nitrogen blanketing). Analyze the discolored sample to identify the cause and the degradation products formed.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.

1. Acidic Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid.

  • Conditions: Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for analysis by a stability-indicating HPLC-UV or UPLC-MS method.

2. Basic Hydrolysis:

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent and add 0.1 M sodium hydroxide.

  • Conditions: Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

  • Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

3. Oxidative Degradation:

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature for a specified period, protected from light.

  • Analysis: At each time point, withdraw an aliquot and analyze directly or after quenching the excess peroxide with a suitable agent (e.g., sodium bisulfite).

4. Photolytic Degradation:

  • Procedure: Expose a solution of this compound, as well as the solid compound, to a light source according to ICH Q1B guidelines.

  • Conditions: The exposure should be to not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation. A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analysis: Analyze the samples after the exposure period.

5. Thermal Degradation:

  • Procedure: Place the solid this compound in a thermostatically controlled oven.

  • Conditions: Expose the sample to a high temperature (e.g., 80°C) for a specified period.

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. Note: These are example values and must be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Results

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C~5%2-(Trifluoromethoxy)benzaldehyde
0.1 M NaOH12 hours40°C~15%2-(Trifluoromethoxy)benzoic acid
3% H₂O₂24 hoursRoom Temp~18%2-(Trifluoromethoxy)benzaldehyde, 2-(Trifluoromethoxy)benzoic acid
Photolytic1.2M lux h / 200 W h/m²Ambient~8%2-(Trifluoromethoxy)benzaldehyde
Thermal (Solid)48 hours80°C~3%Minor unidentified peaks

Table 2: HPLC-UV Purity Analysis under Stress Conditions

Stress ConditionMain Peak Retention Time (min)Main Peak Area (%)Degradant 1 RT (min)Degradant 1 Area (%)Degradant 2 RT (min)Degradant 2 Area (%)
Control 5.299.8----
Acidic 5.294.54.84.9--
Basic 5.284.2--3.514.7
Oxidative 5.281.54.810.33.57.1
Photolytic 5.291.84.87.5--
Thermal 5.296.7----

(Note: Retention times (RT) and area percentages are illustrative and depend on the specific analytical method used.)

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress conditions base Basic Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose to stress conditions oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress conditions photo Photolysis (ICH Q1B) prep->photo Expose to stress conditions thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to stress conditions analysis Stability-Indicating UPLC-MS Analysis acid->analysis Analyze at time points base->analysis Analyze at time points oxid->analysis Analyze at time points photo->analysis Analyze at time points thermal->analysis Analyze at time points characterization Characterization of Degradation Products analysis->characterization Identify unknowns

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway A This compound B 2-(Trifluoromethoxy)benzaldehyde A->B Oxidation (e.g., H₂O₂, light) D Other Degradants A->D Severe Stress (e.g., strong acid/base, high temp) C 2-(Trifluoromethoxy)benzoic acid B->C Further Oxidation

Caption: Plausible degradation pathway for this compound under oxidative stress.

Addressing challenges in the Williamson ether synthesis of benzyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Williamson ether synthesis for preparing benzyl ethers. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this fundamental organic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzyl ethers via the Williamson ether synthesis.

Problem 1: Low or No Yield of the Desired Benzyl Ether

Possible Causes and Solutions

CauseRecommended Solution
Incomplete Deprotonation of the Alcohol Ensure the base is strong enough to fully deprotonate the starting alcohol. For aliphatic alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[1][2] For more acidic phenols, weaker bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient.[2][3] Use freshly opened or properly stored anhydrous reagents and solvents to avoid quenching the base.
Steric Hindrance The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric bulk.[1] While benzyl halides are primary and generally good substrates, a sterically hindered alcohol can reduce the reaction rate.[4] In such cases, increasing the reaction time or temperature may be necessary. For extremely hindered alcohols, alternative benzylation methods might be more suitable.
Side Reactions (Elimination) E2 elimination can compete with the desired Sₙ2 reaction, especially if using secondary or tertiary alkyl halides.[5][6] Fortunately, benzyl halides are primary and lack β-hydrogens, which minimizes the risk of E2 elimination.[4] If you are using a substituted benzyl halide that is secondary, consider switching to the corresponding primary isomer if possible. Lowering the reaction temperature can also favor the Sₙ2 pathway.[5]
Poor Solubility of the Alkoxide The alkoxide salt may not be sufficiently soluble in the reaction solvent, leading to a slow reaction. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or a crown ether (e.g., 18-crown-6) can significantly improve the solubility of the alkoxide and accelerate the reaction.[7]
Incorrect Reagent Stoichiometry Ensure the stoichiometry of the reagents is appropriate. Typically, a slight excess of the benzyl halide is used to ensure complete consumption of the more valuable alcohol.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_base Is the base strong enough for the alcohol? start->check_base check_reagents Are reagents and solvents anhydrous? check_base->check_reagents Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_sterics Is the alcohol sterically hindered? check_reagents->check_sterics Yes dry_reagents Thoroughly dry all reagents and solvents check_reagents->dry_reagents No check_ptc Is the alkoxide soluble? check_sterics->check_ptc No increase_temp_time Increase reaction temperature/time check_sterics->increase_temp_time Yes add_ptc Add a phase-transfer catalyst check_ptc->add_ptc No alt_method Consider alternative benzylation methods check_ptc->alt_method Yes end Improved Yield increase_temp_time->end use_stronger_base->end dry_reagents->end add_ptc->end alt_method->end

Caption: A flowchart for troubleshooting low yields in benzyl ether synthesis.

Problem 2: Formation of Byproducts

Possible Causes and Solutions

ByproductCauseRecommended Solution
Alkene This results from an E2 elimination side reaction. While less common with primary benzyl halides, it can occur with secondary or tertiary halides, or at high temperatures.Use a primary benzyl halide. If a secondary halide must be used, lower the reaction temperature.
C-Alkylated Product When using phenoxides, C-alkylation can compete with the desired O-alkylation because the phenoxide ion is an ambident nucleophile. The solvent can influence the ratio of O- to C-alkylation.The choice of solvent can significantly impact the selectivity. For instance, in the reaction of sodium β-naphthoxide with benzyl bromide, acetonitrile favors O-alkylation while methanol leads to a higher proportion of the C-alkylated product.[8]
Dibenzyl Ether This can form if the benzyl alcohol starting material is deprotonated and reacts with benzyl bromide. This is more likely if the reaction conditions are harsh or if there is an excess of base and benzyl bromide.Use a controlled amount of base, and add the benzyl bromide slowly to the formed alkoxide.

Frequently Asked Questions (FAQs)

Q1: What are the best bases for the Williamson ether synthesis of benzyl ethers?

For most aliphatic alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are ideal to ensure complete formation of the alkoxide.[1][2] For more acidic starting materials like phenols, milder bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are generally sufficient and can be more practical to handle.[2]

Q2: Which solvents are recommended for this synthesis?

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred.[2] These solvents are effective at solvating the cation of the alkoxide, which leaves the alkoxide anion more "naked" and thus more nucleophilic, accelerating the Sₙ2 reaction.[5] In some cases, solvent-free conditions using solid KOH have also been shown to be effective and high-yielding.[3]

Q3: My substrate is sensitive to strong bases. Are there alternative methods to synthesize benzyl ethers?

Yes, for substrates that are not stable under basic conditions, there are alternative methods:

  • Acid-catalyzed synthesis: Using benzyl trichloroacetimidate under acidic conditions can be an effective alternative.[9]

  • Neutral conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the protection of alcohols under neutral conditions, which is beneficial for complex and sensitive molecules.[10]

Q4: How can I improve the reaction rate for a slow benzylation?

If the reaction is sluggish, consider the following:

  • Use a Phase-Transfer Catalyst (PTC): Adding a catalytic amount of a PTC like tetrabutylammonium bromide or 18-crown-6 can significantly increase the reaction rate by improving the solubility of the alkoxide.[7]

  • Increase the Temperature: Gently heating the reaction mixture can increase the rate, but be cautious as this can also promote side reactions like elimination.

  • Use Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[7]

Q5: What is the typical workup procedure for a Williamson ether synthesis?

A typical workup involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Quantitative Data Summary

The yield of the Williamson ether synthesis can be influenced by various factors. The following tables summarize some reported yields under different conditions.

Table 1: Yields of Benzyl Ethers with Different Alcohols using Solid KOH (Solvent-Free)

AlcoholBenzylating AgentTime (h)Yield (%)
Benzyl alcoholAllyl bromide4.596
NerolBenzyl bromide2091
CholesterolBenzyl bromide1686
1,2:5,6-di-O-isopropylideneglucofuranoseBenzyl bromide3692
(Data sourced from a study on solvent-free synthesis)[3]

Table 2: Impact of Microwave Irradiation on Yield and Reaction Time

SynthesisTraditional Reflux (1.5 h)Microwave (10 min @ 130°C)
Yield Range 6-29%20-55%
(Data compiled from several lab sections incorporating microwave technology)[7]

Key Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is suitable for most primary and secondary alcohols.

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

  • Let the reaction warm to room temperature and stir overnight, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow: NaH Protocol

G cluster_0 Reaction Setup cluster_1 Benzylation cluster_2 Workup & Purification a Dissolve alcohol in anhydrous THF b Add NaH at 0°C a->b c Stir at RT until H₂ evolution stops b->c d Cool to 0°C c->d e Add benzyl bromide d->e f Stir overnight at RT e->f g Quench with H₂O f->g h Extract with ether g->h i Dry and concentrate h->i j Purify via chromatography i->j

Caption: Step-by-step workflow for benzyl ether synthesis using NaH.

Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide (KOH)

This method is convenient and avoids the need for anhydrous solvents.

  • In a round-bottom flask, add the alcohol (1.0 equiv), benzyl bromide (1.5 equiv), and solid KOH pellets (2.0 equiv).

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.[3]

  • Once complete, add water to the reaction mixture to dissolve the potassium salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue as needed.

Protocol 3: Phase-Transfer Catalysis (PTC) Method

This protocol is useful for improving reaction rates, especially when dealing with poorly soluble alkoxides.

  • Combine the alcohol (1.0 equiv), benzyl chloride or bromide (1.1 equiv), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv), and a suitable solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% NaOH) and stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC.

  • After completion, separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

References

Overcoming obstacles in 1,2-cis-selective O-glycosylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-cis-selective O-glycosylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles encountered during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your 1,2-cis-selective O-glycosylation reactions in a question-and-answer format.

Q1: My 1,2-cis glycosylation reaction is resulting in a low cis:trans ratio. What are the primary factors influencing stereoselectivity and how can I enhance the formation of the 1,2-cis product?

A1: Low 1,2-cis selectivity is a frequent challenge in O-glycosylation. The formation of the 1,2-cis product is often disfavored both sterically and electronically, with the anomeric effect favoring the formation of the α-anomer in many cases.[1] Several factors critically influence the stereochemical outcome of the reaction.[2]

  • Protecting Groups: The choice of protecting group at the C-2 position of the glycosyl donor is paramount. For 1,2-cis glycosylation, a non-participating protecting group (e.g., benzyl ether, azide) is essential to avoid the formation of a dioxolenium ion intermediate that directs the synthesis towards the 1,2-trans product.[1] In contrast, participating groups like acyl protecting groups (e.g., acetate, benzoate) will almost exclusively yield the 1,2-trans product.[1]

  • Solvent: The reaction solvent can have a profound impact on stereoselectivity. Ethereal solvents, such as diethyl ether (Et₂O), are known to enhance α-selectivity (1,2-cis for glucose and galactose).[3] Conversely, nitrile solvents like acetonitrile (MeCN) or propionitrile (EtCN) can favor the formation of the β-anomer (1,2-trans for glucose and galactose).[2]

  • Temperature: Lowering the reaction temperature generally favors the formation of the kinetically controlled product, which can sometimes be the desired 1,2-cis isomer. For instance, in the synthesis of challenging β-mannosides (a 1,2-cis linkage), reactions are often carried out at very low temperatures (e.g., -78 °C).[4][5]

  • Glycosyl Donor and Activator: The reactivity of the glycosyl donor and the choice of activator are also crucial. Highly reactive donors may favor S_N1-like mechanisms, potentially leading to a mixture of anomers, while less reactive systems can sometimes be guided towards a more selective S_N2-like pathway.[6]

To improve your cis:trans ratio, consider the following troubleshooting steps:

  • Ensure you are using a non-participating protecting group at the C-2 position.

  • Screen different solvents, starting with ethereal solvents if the α-anomer is the desired 1,2-cis product.

  • Perform the reaction at a lower temperature.

  • Optimize the glycosyl donor/activator combination.

Q2: I am observing a significant amount of side reactions, such as orthoester formation or hydrolysis of the glycosyl donor, leading to a low yield of the desired glycoside. How can I minimize these side reactions?

A2: Side reactions are a common cause of low yields in glycosylation reactions.[2] Orthoester formation is particularly prevalent when using participating groups, but can also occur with non-participating groups under certain conditions. Hydrolysis of the glycosyl donor can occur if there is residual moisture in the reaction.

To minimize side reactions:

  • ** rigorously dry all reagents and glassware:** Ensure your glycosyl donor, acceptor, and solvent are anhydrous. Use freshly activated molecular sieves to remove any traces of water.

  • Control the reaction temperature: Running the reaction at the optimal temperature can help to minimize side reactions. For some systems, this may mean a lower temperature to reduce the rate of decomposition or side product formation.

  • Optimize the activator/promoter system: The choice and amount of activator can influence the prevalence of side reactions. Using a less reactive promoter or a hindered base can sometimes suppress unwanted pathways.[2]

  • Consider a different glycosyl donor: Some glycosyl donors are more prone to side reactions than others. If you are using a highly reactive donor, switching to a more stable one might improve the outcome.

Q3: My glycosylation reaction is sluggish, with a large amount of unreacted starting material even after extended reaction times. What can I do to improve the reaction rate and achieve full conversion?

A3: Sluggish reactions can be due to a number of factors, including low reactivity of the glycosyl donor or acceptor, insufficient activation, or steric hindrance.

To improve the reaction rate:

  • Increase the temperature: If the reaction is clean but slow at low temperatures, a modest increase in temperature may improve the rate. However, be mindful that this could also affect the stereoselectivity.

  • Use a more powerful activator: If you are using a mild activator, switching to a more potent one (e.g., from NIS/TfOH to a more reactive promoter system) could accelerate the reaction.

  • Check the reactivity of your substrates: Highly deactivated or sterically hindered glycosyl acceptors can be challenging to glycosylate. It may be necessary to use a more reactive glycosyl donor or a different synthetic strategy altogether.

  • Optimize reagent stoichiometry: Ensure you are using an appropriate excess of the glycosyl donor and activator.

Q4: I am struggling with the synthesis of a particularly challenging 1,2-cis linkage, such as a β-mannoside. Are there any specialized techniques I should consider?

A4: The synthesis of certain 1,2-cis glycosides, like β-mannosides, is notoriously difficult due to unfavorable steric and electronic factors.[2] For these challenging cases, specialized methods are often required. One of the most powerful strategies is Intramolecular Aglycon Delivery (IAD) .[7]

In IAD, the glycosyl acceptor is temporarily tethered to the glycosyl donor, typically at the C-2 position.[7] This pre-organization ensures that when the glycosidic bond is formed, the acceptor is delivered to the anomeric center from the desired face, leading to high stereoselectivity for the 1,2-cis product.[8] There are several variations of the IAD method, including those that use silicon tethers or oxidative tethering to a p-methoxybenzyl (PMB) ether.[7] While this approach requires additional steps for tethering and subsequent cleavage of the tether, the high degree of stereocontrol it offers often justifies the extra effort for difficult glycosylations.[9]

Data Summary Tables

The following tables summarize quantitative data on the influence of various reaction parameters on the stereoselectivity of 1,2-cis O-glycosylation reactions.

Table 1: Effect of Solvent on the Stereoselectivity of α-Glucosylation

EntryGlycosyl DonorGlycosyl AcceptorActivatorSolventTemperature (°C)Yield (%)α:β RatioReference
1N-trichloroacetyl carbamate28TMSClO₄Et₂O09993:7[2]
2N-trichloroacetyl carbamate28TMSOTfEtCN-40 to -23888:92[2]
3Thioglycoside 8aAcceptor 9Kobayashi's reagentToluene18-225117:1 (cis:trans)[10]
4Thioglycoside 8aAcceptor 9Kobayashi's reagentMTBE18-22375:1 (cis:trans)[10]

Table 2: Influence of Protecting Groups and Promoters on β-Mannosylation (1,2-cis)

EntryGlycosyl DonorGlycosyl AcceptorPromoter SystemTemperature (°C)Yield (%)α:β RatioReference
14,6-O-benzylidene protected sulfoxideCyclohexanolTf₂O, TTBP-7877exclusively β[11]
22-O-p-methoxybenzyl protected sulfoxide 63Cyclohexanol 64Tf₂O, TTBPN/A77exclusively β[11]

Experimental Protocols

This section provides generalized methodologies for key experiments related to 1,2-cis-selective O-glycosylation.

Protocol 1: General Procedure for Low-Temperature 1,2-cis Glycosylation (e.g., for β-Mannosylation)

  • Preparation:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all reagents (glycosyl donor, glycosyl acceptor, solvent, and additives) are anhydrous. Solvents should be freshly distilled from an appropriate drying agent.

    • Activate powdered molecular sieves (4 Å) by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

    • Dissolve the solids in the anhydrous solvent of choice (e.g., dichloromethane).

    • Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation of Glycosylation:

    • Add the promoter/activator system (e.g., a solution of triflic anhydride in dichloromethane) dropwise to the cold reaction mixture over a period of 10-15 minutes.

    • Stir the reaction at the low temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench by adding a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate).

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the molecular sieves, and wash the celite with the reaction solvent.

    • Combine the filtrates and wash with appropriate aqueous solutions (e.g., saturated NaHCO₃, brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired 1,2-cis glycoside.

Protocol 2: General Procedure for Intramolecular Aglycon Delivery (IAD) via a Silicon Tether

  • Tethering of Donor and Acceptor:

    • To a solution of the glycosyl donor (with a free hydroxyl group at C-2) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base (e.g., butyllithium) dropwise.

    • After stirring for a short period, add a dihalosilane (e.g., dimethyldichlorosilane) and stir for another 30-60 minutes.

    • Add a solution of the glycosyl acceptor in the same solvent and allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with a suitable reagent and extract the product. Purify the tethered donor-acceptor construct by column chromatography.

  • Intramolecular Glycosylation:

    • Dissolve the purified tethered compound in an anhydrous solvent (e.g., nitromethane) in the presence of activated molecular sieves.

    • Cool the mixture to the desired temperature and add the activator (e.g., N-iodosuccinimide) and a hindered base.

    • Stir the reaction until completion, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up as described in Protocol 1.

    • Purify the crude product by flash column chromatography to obtain the 1,2-cis glycoside. The silicon tether is typically cleaved during the work-up or purification.

Visualizations

The following diagrams illustrate key concepts and workflows in 1,2-cis-selective O-glycosylation.

troubleshooting_workflow start Low 1,2-cis Selectivity check_pg Is the C-2 protecting group non-participating? start->check_pg change_pg Switch to a non-participating group (e.g., Bn, N3) check_pg->change_pg No check_solvent What is the reaction solvent? check_pg->check_solvent Yes change_pg->check_solvent end_good Improved Selectivity change_pg->end_good use_ether Use an ethereal solvent (e.g., Et2O) check_solvent->use_ether Nitrile check_temp Is the reaction run at low temperature? check_solvent->check_temp Ethereal/Other use_ether->check_temp use_ether->end_good lower_temp Lower the reaction temperature (e.g., -78°C) check_temp->lower_temp No consider_iad Consider advanced methods (e.g., IAD) check_temp->consider_iad Yes lower_temp->end_good consider_iad->end_good end_bad Persistent low selectivity consider_iad->end_bad

Caption: Troubleshooting workflow for low 1,2-cis selectivity.

glycosylation_mechanisms cluster_trans 1,2-trans Glycosylation cluster_cis 1,2-cis Glycosylation donor_trans Glycosyl Donor (C-2 participating group, e.g., OAc) dioxolenium Dioxolenium Ion Intermediate donor_trans->dioxolenium Activation product_trans 1,2-trans Glycoside dioxolenium->product_trans Nucleophilic attack (from opposite face) donor_cis Glycosyl Donor (C-2 non-participating group, e.g., OBn) oxocarbenium Oxocarbenium Ion Intermediate donor_cis->oxocarbenium Activation product_cis 1,2-cis Glycoside oxocarbenium->product_cis Nucleophilic attack (controlled by other factors) strategy_selection start Select Glycosylation Strategy is_challenging Is the desired 1,2-cis linkage known to be challenging? (e.g., β-mannoside) start->is_challenging use_iad Employ Intramolecular Aglycon Delivery (IAD) is_challenging->use_iad Yes standard_approach Start with standard intermolecular approach is_challenging->standard_approach No success Successful 1,2-cis Glycosylation use_iad->success optimize Optimize conditions: - Non-participating C-2 group - Low temperature - Ethereal solvent standard_approach->optimize optimize->success

References

Technical Support Center: Reactivity of Benzyl Alcohols with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl alcohols containing electron-withdrawing groups (EWGs).

Frequently Asked Questions (FAQs)

Q1: Why is my oxidation of a benzyl alcohol with an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) so slow compared to unsubstituted benzyl alcohol?

A1: This is a common and expected observation. Electron-withdrawing groups decrease the electron density on the benzyl ring and the benzylic carbon. This destabilizes the transition state for many oxidation reactions, which often involve the removal of a hydride ion (H⁻) or a proton and two electrons from the benzylic position. In catalytic systems, EWGs on the aromatic ring can strongly slow down the process, particularly when the rate-determining step is hydride abstraction.[1] In contrast, electron-donating groups (EDGs) enhance the rate of oxidation.[1][2][3]

Q2: What are some common side reactions when working with benzyl alcohols containing EWGs?

A2: Depending on the reaction conditions, several side reactions can occur:

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding benzoic acid, especially with strong oxidizing agents or if the reaction is left for too long.[4]

  • Pummerer Rearrangement: In Swern and related DMSO-based oxidations, this can be a significant side reaction if the temperature is not strictly controlled and is allowed to rise above -60 °C.[5]

  • Formation of Benzyl Ethers or Benzoates: In some catalytic systems, side products like benzyl ether and benzyl benzoate can be formed.[6]

  • Decarbonylation: In some palladium-catalyzed oxidations, the resulting benzaldehyde can undergo decarbonylation.[7]

Q3: How do I choose a suitable protecting group for a benzyl alcohol with a strong EWG?

A3: A standard benzyl ether (Bn) is a robust choice. It can be introduced under basic conditions using the Williamson ether synthesis, which is generally tolerant of EWGs on the benzyl alcohol.[8][9] For deprotection, standard catalytic hydrogenation (e.g., Pd/C, H₂) is effective. However, if your molecule contains other hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, or even a nitro group), this method is not suitable. In such cases, an oxidative deprotection using a specialized nitroxyl-radical catalyst system has been shown to be effective, even for benzyl ethers with EWGs.[10][11][12]

Troubleshooting Guides

Issue 1: Slow or Incomplete Oxidation of Benzyl Alcohols with EWGs

This guide provides a systematic approach to troubleshooting slow oxidation reactions.

G cluster_0 Troubleshooting Workflow: Slow Oxidation Start Problem: Slow/Incomplete Oxidation of Benzyl Alcohol with EWG Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Fresh oxidant? - Anhydrous solvent? - Correct equivalents? Start->Check_Reagents Start Here Increase_Temp 2. Increase Reaction Temperature - Monitor carefully for side reactions - e.g., from -78°C to -60°C for Swern Check_Reagents->Increase_Temp If reagents are OK Increase_Time 3. Extend Reaction Time - Monitor by TLC/LC-MS to track progress - Check for product degradation Increase_Temp->Increase_Time If still slow Change_Oxidant 4. Change Oxidation Method - Switch from mild (e.g., MnO₂) to more potent (e.g., Swern, Dess-Martin) Increase_Time->Change_Oxidant If still incomplete Change_Catalyst 5. Modify Catalytic System - Increase catalyst loading - Change metal or ligand Change_Oxidant->Change_Catalyst For catalytic reactions Endpoint Resolution Change_Oxidant->Endpoint If successful Change_Catalyst->Endpoint If successful

Caption: Troubleshooting workflow for slow oxidation reactions.

Troubleshooting Steps in Detail:

  • Verify Reagents: Ensure all reagents are pure and, where necessary, anhydrous. For Swern oxidations, DMSO must be anhydrous, and oxalyl chloride should be fresh.

  • Increase Temperature: For low-temperature reactions like the Swern oxidation, a slight increase in temperature (e.g., from -78 °C to -60 °C) can sometimes increase the rate without causing significant side reactions. Proceed with caution and monitor for byproducts.

  • Extend Reaction Time: Benzyl alcohols with strong EWGs like a nitro group may simply require longer reaction times. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time.

  • Change Oxidation Method: If a mild oxidant (e.g., MnO₂) is failing, switching to a more powerful and reliable method for sensitive substrates, such as the Swern oxidation or Dess-Martin periodinane (DMP) oxidation, is recommended.[13]

  • Modify Catalytic System: For palladium-catalyzed aerobic oxidations, which are known to be slow for substrates with EWGs, consider increasing the catalyst loading or adding a co-catalyst if applicable.[1][3]

Issue 2: Difficulty in Protecting the Hydroxyl Group

Q: My Williamson ether synthesis to protect 4-cyanobenzyl alcohol is giving a low yield. What can I do?

A: Low yields in this S(_N)2 reaction can often be attributed to the basicity and nucleophilicity of the alkoxide.

  • Choice of Base: A very strong, non-nucleophilic base is crucial for deprotonating the alcohol completely without competing in the subsequent substitution. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction.[9]

  • Solvent: Use a polar aprotic solvent like THF or DMF. These solvents solvate the cation (Na⁺) but not the alkoxide anion, making the anion more nucleophilic and reactive.[9]

  • Leaving Group: Ensure you are using a reactive benzyl halide. Benzyl bromide or benzyl iodide are more reactive than benzyl chloride.

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of the S(_N)2 reaction.

Data Presentation

Table 1: Comparison of Yields for the Oxidation of Substituted Benzyl Alcohols

EntryBenzyl Alcohol SubstituentOxidation MethodYield (%)Reference
14-NO₂Swern Oxidation (in microreactor)84.7See Protocol 1
24-ClPd(OAc)₂ / Ionic Liquid / Air~70-80[14]
33-NO₂Pd(OAc)₂ / Ionic Liquid / Air80[14]
44-MePd(OAc)₂ / Ionic Liquid / Air75[14]
54-OMePt@CHs / KOH / O₂~90-99[15]
62-NO₂CuBr / AIBN / TEMPO96[16]
74-NO₂CuBr / AIBN / TEMPO97[16]
8H (unsubstituted)Pt@CHs / KOH / O₂99[15]

Experimental Protocols

Protocol 1: Swern Oxidation of 4-Nitrobenzyl Alcohol

This protocol is adapted from standard Swern oxidation procedures and is suitable for alcohols sensitive to over-oxidation or requiring mild conditions.[5][17]

G cluster_1 Experimental Workflow: Swern Oxidation A 1. Activate DMSO - Add Oxalyl Chloride to CH₂Cl₂ at -78°C - Add DMSO dropwise B 2. Add Alcohol - Add 4-Nitrobenzyl Alcohol solution dropwise at -78°C A->B Stir 15 min C 3. Add Base - Add Triethylamine (Et₃N) dropwise at -78°C B->C Stir 30 min D 4. Warm & Quench - Warm to room temp. - Quench with water C->D Stir 30 min E 5. Workup & Purify - Extract with CH₂Cl₂ - Wash, dry, concentrate - Purify by chromatography D->E

Caption: Step-by-step workflow for the Swern Oxidation.

Materials:

  • Oxalyl chloride (2.0 M in CH₂Cl₂)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4-Nitrobenzyl alcohol

  • Triethylamine (Et₃N)

  • Standard glassware for anhydrous reactions, under a nitrogen or argon atmosphere.

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous CH₂Cl₂ (e.g., 20 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add oxalyl chloride (1.1 to 1.5 equivalents) to the cold CH₂Cl₂. Then, add anhydrous DMSO (2.2 to 3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.

  • Addition of Alcohol: Dissolve 4-nitrobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise, again maintaining the low temperature. A thick white precipitate will form. Stir the mixture for another 30 minutes at -78 °C.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-nitrobenzaldehyde.

Protocol 2: Benzyl Ether Protection of 4-Chlorobenzyl Alcohol

This protocol follows the general principles of the Williamson ether synthesis.[8][9][18]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Chlorobenzyl alcohol

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Alkoxide Formation: Add anhydrous THF (e.g., 15 mL for a 5 mmol scale reaction) to the NaH. Cool the suspension to 0 °C in an ice bath. Dissolve 4-chlorobenzyl alcohol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired benzyl ether.

References

Strategies to minimize byproduct formation during benzylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzylation reactions?

A1: The formation of byproducts is a common challenge in benzylation reactions. The type of byproduct often depends on the substrate and reaction conditions. Some of the most frequently encountered byproducts include:

  • Dibenzyl ether: This can form from the reaction of benzyl bromide with a benzyl alkoxide intermediate.[1]

  • Partially benzylated products: In molecules with multiple hydroxyl or other reactive groups, incomplete benzylation can lead to a mixture of products with varying degrees of benzylation.[1]

  • Over-alkylation products: Primary amines can undergo multiple benzylations, leading to secondary and tertiary amines.[2] Similarly, di-alkylation can occur in activated methylene compounds like benzyl cyanide.[3]

  • C-alkylation products: When benzylating phenols, the phenoxide ion can act as an ambident nucleophile, leading to alkylation at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[4][5]

  • Elimination products (Alkenes): When using secondary or tertiary alkyl halides as substrates, or sterically hindered primary halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[4][5]

  • Hydrolysis products: The presence of water can lead to the hydrolysis of the benzylating agent (e.g., benzyl bromide to benzyl alcohol) or the nitrile group in substrates like benzyl cyanide to form carboxylic acids.[3]

  • Amine side products in DMF: When using sodium hydride in DMF, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form and may act as a catalyst poison in subsequent reactions.[6]

Q2: How can I minimize the formation of dibenzyl ether?

A2: To reduce the formation of dibenzyl ether, it is crucial to control the reaction conditions. Slow, dropwise addition of the benzylating agent to the reaction mixture can help to keep its concentration low, thereby minimizing its reaction with any formed benzyl alkoxide.[3]

Q3: I am observing significant over-alkylation of my primary amine. What strategies can I employ to favor mono-benzylation?

A3: To enhance the selectivity for mono-benzylation of primary amines, several strategies can be effective:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the benzylating agent.[3]

  • Slow Addition: Add the benzylating agent to the reaction mixture slowly to prevent localized high concentrations that favor over-alkylation.[3]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to moderate the reaction rate and improve selectivity.[3]

  • Use of a Bulky Base: A sterically hindered base can selectively deprotonate the primary amine, making it more challenging for the bulkier mono-benzylated amine to react further.

Q4: My benzylation of a phenol is resulting in a mixture of O- and C-alkylated products. How can I improve the selectivity for O-benzylation?

A4: The solvent choice is critical in directing the alkylation of phenoxides. To favor the desired O-alkylation, it is recommended to use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. Protic solvents, such as ethanol, can lead to a higher proportion of the C-alkylated byproduct.[5]

Q5: What is the role of a phase-transfer catalyst in benzylation and how can it minimize byproducts?

A5: A phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt, is used in reactions where the reactants are in different, immiscible phases (e.g., an aqueous and an organic phase). The PTC facilitates the transfer of the nucleophile (like the cyanide anion) from the aqueous phase to the organic phase where it can react with the substrate (e.g., benzyl chloride).[7] This technique can accelerate the reaction rate, increase yields, and minimize byproducts by allowing the reaction to occur under milder conditions and often without the need for co-solvents that can introduce side reactions.[7][8] PTC can also enhance selectivity for mono-alkylation.[3]

Troubleshooting Guides

Problem: Low Yield of Desired Benzylated Product
Potential Cause Suggested Solution
Inactive Benzylating Agent Check the purity and age of the benzyl halide. Consider purification if necessary.
Insufficiently Strong Base Switch to a stronger base. For example, if using K₂CO₃, consider trying NaH.[9]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[9]
Poor Solubility of Reactants Choose a solvent in which all reactants are soluble.
Incomplete Deprotonation Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[5]
Problem: High Percentage of Di-benzylated (or Poly-benzylated) Product
Potential Cause Suggested Solution
Molar Excess of Benzylating Agent Use a strict 1:1 molar ratio of the substrate to the benzylating agent.[3]
Rapid Addition of Benzylating Agent Add the benzylating agent dropwise over an extended period.[3]
High Reaction Temperature Perform the reaction at a lower temperature to improve selectivity.[3]
Problem: Significant Formation of Elimination Byproduct (Alkene)
Potential Cause Suggested Solution
Use of Secondary or Tertiary Alkyl Halide If possible, redesign the synthesis to use a primary alkyl halide and a less sterically hindered alkoxide.[5]
High Reaction Temperature Lower the reaction temperature, as SN2 reactions are generally favored at lower temperatures compared to E2 reactions.[5]
Problem: Presence of Hydrolysis Byproducts
Potential Cause Suggested Solution
Water Present in the Reaction Mixture Use anhydrous solvents and reagents. Flame-dry or oven-dry all glassware before use.[3]
Atmospheric Moisture Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocols

General Protocol for O-Benzylation of an Alcohol (Williamson Ether Synthesis) [10]

  • Preparation: Dissolve the starting material containing a free hydroxyl group (1.0 equivalent) in dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF) (5–10 mL/mmol) under an argon atmosphere in a flask equipped with a magnetic stirrer.

  • Addition of Base and Benzylating Agent: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise, followed by the dropwise addition of benzyl bromide (BnBr, 1.5–2.0 equivalents).

  • Reaction: Stir the reaction mixture, allowing it to gradually warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of an excess of triethylamine.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography.

Note: The use of sodium iodide (NaI) or a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can accelerate the reaction.[10]

Visualizations

Benzylation_Workflow reactant Reactant (Alcohol, Amine, etc.) reaction_mixture Reaction Mixture reactant->reaction_mixture base Base (e.g., NaH, K2CO3) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF, THF) solvent->reaction_mixture benzyl_halide Benzyl Halide (e.g., BnBr) benzyl_halide->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup 1. Quench 2. Extract crude_product Crude Product workup->crude_product purification Purification (Chromatography, Crystallization) crude_product->purification final_product Pure Benzylated Product purification->final_product

Caption: A general experimental workflow for a benzylation reaction.

Byproduct_Minimization_Strategies center_node Minimize Byproducts stoichiometry Control Stoichiometry (1:1 ratio) center_node->stoichiometry slow_addition Slow Reagent Addition center_node->slow_addition temp_control Temperature Control (Lower Temp) center_node->temp_control solvent_choice Solvent Choice (Polar Aprotic) center_node->solvent_choice base_selection Appropriate Base Selection center_node->base_selection ptc Phase-Transfer Catalysis center_node->ptc strategy strategy condition condition reagent reagent

Caption: Key strategies to minimize byproduct formation in benzylation.

References

Selecting optimal catalysts for the dehydrative etherification of benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydrative etherification of benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the dehydrative etherification of benzyl alcohol?

A1: A variety of catalysts have been successfully employed for the dehydrative etherification of benzyl alcohol. These can be broadly categorized as:

  • Iron-based catalysts: Iron(III) chloride (FeCl₃·6H₂O) and Iron(II) chloride (FeCl₂·4H₂O) are cost-effective and environmentally friendly options for both symmetrical and unsymmetrical etherification.[1]

  • Palladium-based catalysts: Palladium on carbon (Pd/C) and other palladium complexes can catalyze the reaction, sometimes in ionic liquids.[2][3][4]

  • Copper-based catalysts: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in combination with phosphorus pentoxide (P₂O₅) has been used in mechanochemical, solvent-free conditions.[5]

  • Acid catalysts: Simple acids like hydrochloric acid (HCl) and solid acid catalysts such as sodium bisulfite have proven effective.[5][6]

  • Other metal-based catalysts: Catalysts based on bismuth, zirconium, and molybdenum have also been reported.[5][7]

  • Non-metal catalysts: Graphene oxide and certain ionic liquids can catalyze the dehydration of benzyl alcohol to form dibenzyl ether.[7][8][9]

Q2: How do I choose the optimal catalyst for my specific application?

A2: The choice of catalyst depends on several factors, including the desired product (symmetrical vs. unsymmetrical ether), the substrate scope (electron-donating or electron-withdrawing groups on the benzyl alcohol), and the desired reaction conditions (e.g., solvent-free, mild temperature). For symmetrical ethers, simple iron salts like FeCl₃·6H₂O are effective.[1] For unsymmetrical ethers, a combination of an iron(II) salt and a ligand, such as a pyridine bis-thiazoline ligand, is often required to achieve high selectivity.[1] For green chemistry applications, catalysts that work in recyclable solvents like propylene carbonate or under solvent-free conditions are preferable.[1][5]

Q3: What are the typical reaction conditions for this transformation?

A3: Reaction conditions vary significantly depending on the catalyst used. Temperatures can range from room temperature to 170°C.[6][7] Some reactions are performed under solvent-free conditions, while others utilize solvents such as propylene carbonate, dimethyl carbonate, or ionic liquids.[1][5] Reaction times can also vary from minutes (with microwave heating) to over 24 hours.[2][7]

Troubleshooting Guide

Problem 1: Low or no conversion of benzyl alcohol.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has not been deactivated by moisture or air, especially for air-sensitive catalysts. Consider using fresh catalyst. For some systems, a co-catalyst or additive may be necessary.[5]
Sub-optimal Temperature The reaction may require higher temperatures to proceed. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Propylene carbonate has been shown to be an effective green and recyclable solvent for iron-catalyzed reactions.[1]
Electron-withdrawing groups on the substrate Benzyl alcohols with strong electron-withdrawing groups can be less reactive.[10] Longer reaction times or more active catalysts may be required.

Problem 2: Low yield of the desired ether product.

Possible Cause Suggested Solution
Formation of Side Products Common side products include benzaldehyde (from oxidation) and toluene.[11] Ensure the reaction is carried out under an inert atmosphere if using an oxidation-sensitive catalyst. The choice of catalyst and reaction conditions can be optimized to minimize side reactions.
Equilibrium Limitation The dehydrative etherification is a reversible reaction. Removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product side.
Steric Hindrance Sterically hindered benzyl alcohols may react slower or give lower yields. A more active catalyst or harsher reaction conditions might be necessary.

Problem 3: Formation of a mixture of symmetrical and unsymmetrical ethers in a cross-etherification reaction.

Possible Cause Suggested Solution
Lack of Catalyst Selectivity Not all catalysts are suitable for selective cross-etherification. For instance, the FeCl₃·6H₂O/PC system is not effective for preparing unsymmetrical ethers.[1] A specific catalytic system, such as FeCl₂·4H₂O with a pyridine bis-thiazoline ligand, has been shown to be highly selective for unsymmetrical ethers.[1]
Transetherification The initially formed symmetrical ether from the more reactive alcohol might undergo transetherification with the second alcohol. Optimizing the reaction conditions (e.g., temperature, reaction time) can help to minimize this.

Data Presentation

Table 1: Performance of Various Catalysts in the Symmetrical Etherification of Benzyl Alcohol

CatalystCo-catalyst/SolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference
FeCl₃·6H₂O (5 mol%)Propylene Carbonate1001410090[1]
Graphene OxideNone (solvent-free)70-17012-3684.670.9[7]
Cu(NO₃)₂·3H₂O/P₂O₅None (ball milling)RT--up to 95[5]
10% aq. HClMethylene ChlorideRT--High[5]

Table 2: Performance of Catalysts in the Unsymmetrical Etherification of Benzyl Alcohols

CatalystLigand/SolventTemp (°C)Yield (%)NotesReference
FeCl₂·4H₂O (10 mol%)Pyridine bis-thiazoline (12 mol%)/PC10052-89High selectivity for unsymmetrical ethers.[1]
Fe(OTf)₂Pyridine bis-imidazolineMildGood to ExcellentHighly chemoselective, no symmetrical ether by-products.[3][5]
(EtO)₂MeSiHNone60Good to HighMediated cross-etherification of secondary benzyl alcohol with aliphatic alcohol.[12]
FeCl₃·6H₂OHFIPRTup to 84Co-catalyzed system for direct etherification.[13]

Experimental Protocols

1. General Procedure for Symmetrical Etherification using FeCl₃·6H₂O in Propylene Carbonate [1]

  • To a pressure tube, add benzyl alcohol (2 mmol), FeCl₃·6H₂O (0.05 mmol, 5 mol%), and propylene carbonate (1 mL).

  • Seal the tube and stir the mixture at 100 °C for 14 hours.

  • After cooling to room temperature, monitor the conversion by ¹H NMR analysis of the crude product.

  • Isolate the product by standard workup and purification procedures (e.g., extraction and column chromatography).

2. General Procedure for Unsymmetrical Etherification using FeCl₂·4H₂O and a Pyridine Bis-thiazoline Ligand [1]

  • To a pressure tube, add the secondary alcohol (1 mmol), benzyl alcohol (1.2 mmol), FeCl₂·4H₂O (0.1 mmol, 10 mol%), and the pyridine bis-thiazoline ligand (L1) (0.12 mmol, 12 mol%) in propylene carbonate (1 mL).

  • Seal the tube and stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and purify the product using column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Catalyst and Substrates reagents Prepare Reagents and Solvent start->reagents setup Set up Reaction Apparatus reagents->setup mix Mix Reagents under Controlled Atmosphere setup->mix heat Heat to Desired Temperature mix->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize calculate Calculate Yield characterize->calculate

Caption: General experimental workflow for catalyst screening.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Degradation start Low Product Yield cause1 Low Conversion start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol1c Check Catalyst Activity cause1->sol1c sol1d Change Solvent cause1->sol1d sol2a Run under Inert Atmosphere cause2->sol2a sol2b Optimize Catalyst Loading cause2->sol2b sol2c Modify Reaction Temperature cause2->sol2c sol3a Lower Reaction Temperature cause3->sol3a sol3b Decrease Reaction Time cause3->sol3b

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Comparative Guide to Analytical Techniques for the Quantification of 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical techniques for the accurate quantification of 2-(Trifluoromethoxy)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical method is critical for ensuring product quality, process control, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific validated methods for this compound are not widely published, this guide adapts established protocols for the closely related compound, benzyl alcohol, and other fluorinated aromatic compounds. The comparison considers key performance indicators, and detailed experimental protocols are provided to serve as a starting point for method development and validation.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key quantitative attributes of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Selectivity Very High (Mass-based separation)High (Chromatographic separation)High (Chemical shift resolution)
Sensitivity High (ng/mL to pg/mL)Moderate to High (µg/mL to ng/mL)Lower (mg/mL)
Precision High (<5% RSD)High (<2% RSD)Very High (<1% RSD)
Linearity Wide dynamic rangeWide dynamic rangeGood, but over a narrower range
Sample Throughput ModerateHighLow to Moderate
Matrix Effects Can be significant, may require extensive sample cleanupCan be significant, requires appropriate sample preparationLess prone to matrix effects
Derivatization May be required to improve volatility and thermal stabilityNot typically requiredNot required
Structural Info Provides fragmentation patterns for structural confirmationNo inherent structural informationProvides detailed structural information

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS offers excellent selectivity and sensitivity.

Anticipated Performance:

The trifluoromethoxy group enhances the volatility of the molecule compared to benzyl alcohol. The primary fragmentation in the mass spectrometer is expected to involve the loss of the benzyl proton, cleavage of the C-O bond, and potentially fragmentation of the trifluoromethoxy group. The aromatic ring will likely lead to characteristic ions.

A simple and reliable Gas chromatography-Mass spectrometer method can be developed for the determination of Benzyl alcohol in various matrices.[1] Methanol can be used as an extraction solvent, with co-extractives removed by filtration.[1] The method can be validated by determining parameters such as specificity, linearity, limit of detection, limit of quantitation, precision, and recovery.[1] Linearity can be evaluated over a concentration range of 0.1 µg/ml to 10 µg/ml with a high correlation coefficient.[1] Recovery data can be obtained by fortifying matrices at different concentrations, with expected recovery rates between 98% to 105%.[1] The limit of detection and quantitation for Benzyl alcohol have been reported as 0.05 and 0.1 µg/g, respectively.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be the most straightforward approach for this compound.

Anticipated Performance:

The trifluoromethoxy group is more lipophilic than a simple methoxy group, which will lead to a longer retention time on a C18 column compared to benzyl alcohol. The aromatic ring provides a strong chromophore for UV detection, likely around 254 nm.

A simple, selective, and precise gradient reversed-phase HPLC method can be developed for the estimation of benzyl alcohol and other compounds.[3] A suitable column for this separation is a Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm).[3] The mobile phase can consist of a mixture of a pH 2.5 potassium dihydrogen phosphate buffer and methanol in different ratios for gradient elution.[3] The flow rate is typically set at 1.5 mL/min.[3] The system suitability can be confirmed by injecting a standard solution multiple times and assessing the tailing factor (NMT 2.0), theoretical plate count (NLT 2000), and % RSD (NMT 2.0%).[3]

For the simultaneous assay of tolfenamic acid and benzyl alcohol, an isocratic RP-HPLC method with UV detection has been developed.[4] The separation was achieved on a Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm) with a mobile phase of acetonitrile and 50mM triethylamine (70:30, v/v) at a flow rate of 1 mL/min and a column temperature of 40°C.[4] The retention times for benzyl alcohol and tolfenamic acid were 1.87 min and 3.96 min, respectively.[4] The linearity for benzyl alcohol was in the range of 160-240 µg/ml with a correlation coefficient of 0.9995.[4] The limit of detection and limit of quantitation were found to be 0.86 and 2.5 μg/mL for benzyl alcohol.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. The presence of fluorine in this compound makes ¹⁹F qNMR a particularly attractive option.

Anticipated Performance:

¹⁹F NMR offers a high degree of selectivity as the ¹⁹F chemical shift range is wide, and there are typically no interfering signals from the matrix.[5] This allows for a very clean and accurate quantification. ¹H qNMR is also applicable, using the well-resolved signals of the benzylic protons or the aromatic protons. qNMR is highly precise but generally less sensitive than chromatographic methods.

Quantitative NMR spectroscopy is a robust and reliable analytical method that has advantages over conventional chromatographic techniques.[6] It can be used for the direct quantification of fluorinated compounds without the need for reference standards or extensive sample preparation.[5][6] Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR being particularly effective for fluorinated compounds due to its high sensitivity and lack of background interference.[6][7] The method is rapid, with analysis times of around 8 minutes reported.[6] For accurate quantification using ¹⁹F NMR, it is important to consider data acquisition and processing parameters such as spectral width, the center point of the spectrum, and relaxation delay.[6] The limit of quantification for high-field ¹⁹F qNMR can range from 0.1 mg/mL to 0.2 mg/mL, with a limit of detection between 0.03 mg/mL and 0.06 mg/mL.[8]

Experimental Protocols

General Sample Preparation Workflow

Sample Preparation Workflow cluster_sample Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Sample Cleanup & Preparation Sample Sample Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Analysis Analysis Dilution->Analysis Ready for Injection/Analysis

Caption: General workflow for sample preparation.

GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Further dilute an aliquot of this stock solution with methanol to fall within the calibration range (e.g., 1-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • GC System: Agilent 6890 or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 260°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Hold at 60°C for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System:

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion (predicted): m/z corresponding to the molecular ion or a stable fragment.

      • Qualifier Ions (predicted): Other characteristic fragment ions.

HPLC-UV Protocol
  • Sample Preparation:

    • Prepare a stock solution of approximately 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 10-200 µg/mL).

    • Prepare the sample solution at a concentration within the calibration range and filter through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

¹⁹F qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a vial.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., trifluorotoluene) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine probe.

    • Pulse Program: Standard ¹⁹F single pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard signals.

    • Number of Scans: 16 or higher for good signal-to-noise.

    • Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the -OCF₃ group of the analyte and the -CF₃ group of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of fluorine nuclei

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Workflow for Method Selection

Method Selection Workflow Define_Requirements Define Analytical Requirements (Sensitivity, Throughput, Matrix) High_Sensitivity High Sensitivity Required? (Trace Analysis) Define_Requirements->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No GC_MS Select GC-MS High_Sensitivity->GC_MS Yes Structural_Confirmation Structural Confirmation Needed? High_Throughput->Structural_Confirmation No HPLC_UV Select HPLC-UV High_Throughput->HPLC_UV Yes Primary_Method Primary Method/High Precision? Structural_Confirmation->Primary_Method No Structural_Confirmation->GC_MS Yes Primary_Method->HPLC_UV No qNMR Select qNMR Primary_Method->qNMR Yes

References

A Comparative Guide to Validating Analytical Methods for Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzyl alcohol and its related compounds against alternative analytical techniques. Detailed experimental data and protocols are presented to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Benzyl Alcohol Analysis

HPLC is a widely used and reliable technique for the analysis of benzyl alcohol, a common preservative and co-solvent in pharmaceutical formulations, cosmetics, and food products.[1] Its versatility allows for the separation and quantification of benzyl alcohol from various product matrices and in the presence of other active pharmaceutical ingredients or excipients.[2][3][4][5][6]

Key Advantages of HPLC for Benzyl Alcohol Analysis:
  • Specificity: HPLC methods can be developed to be highly specific for benzyl alcohol, ensuring no interference from other components in the sample matrix.[7]

  • Accuracy and Precision: Validated HPLC methods demonstrate a high degree of accuracy and precision, providing reliable and reproducible results.[7][8][9]

  • Versatility: HPLC is suitable for analyzing non-volatile and thermally unstable compounds, making it a versatile technique for a wide range of pharmaceutical formulations.[10][11]

Comparison of Validated HPLC Method Performance

The following table summarizes the performance characteristics of various validated HPLC methods for the determination of benzyl alcohol. These parameters are crucial for assessing the reliability and suitability of a method for a specific analytical purpose.

Parameter Method 1 Method 2 Method 3 Method 4
Linearity (Correlation Coefficient, r²) > 0.999[2]≥ 0.995[8]1.0000[7]0.998[12]
Accuracy (% Recovery) 98.76 - 101.22%[9]98.3 ± 3.0%[12]99.8 - 101.7%[7]-
Precision (RSD %) < 2.0%[7][8]< 0.96% (repeatability), < 0.97% (intermediate precision)[9]--
Limit of Detection (LOD) 0.86 µg/mL[2]2 µg/mL[3]--
Limit of Quantification (LOQ) 2.5 µg/mL[2]4-30 µg/mL[3]--

Experimental Protocols for HPLC Method Validation

Detailed methodologies are essential for replicating and validating analytical methods. Below are examples of experimental protocols for key HPLC validation parameters.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank solution (mobile phase or placebo) to demonstrate the absence of interfering peaks at the retention time of benzyl alcohol.

    • Inject a standard solution of benzyl alcohol to determine its retention time.

    • Inject the sample solution and confirm that the peak corresponding to benzyl alcohol is well-resolved from other peaks.[8]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of benzyl alcohol at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.[2]

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.995.[2][8]

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples by spiking a placebo with known concentrations of benzyl alcohol at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98.0% to 102.0%.[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (RSD) for the results. The RSD should typically be not more than 2.0%.[8]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for benzyl alcohol analysis.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Blank, Standard, Sample) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness system_suitability System Suitability (Tailing Factor, Plate Count) robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method end End: Routine Analysis validated_method->end

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Methods for Benzyl Alcohol

While HPLC is a powerful technique, other methods can also be employed for the analysis of benzyl alcohol, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a suitable alternative for the analysis of volatile compounds like benzyl alcohol.[13][14][15][16]

  • Advantages:

    • High Efficiency: GC, particularly capillary GC, can provide very sharp peaks and high resolution, making it excellent for complex mixtures.[10]

    • Speed: GC analysis times can be faster than HPLC.[10][17]

    • Cost-Effective: The carrier gases used in GC are generally less expensive than the solvents required for HPLC.[17]

  • Disadvantages:

    • Thermal Stability: GC is only suitable for thermally stable and volatile compounds.[11]

    • Derivatization: Non-volatile compounds may require chemical derivatization to make them suitable for GC analysis.[11]

Spectrophotometry

Spectrophotometric methods can be used for the determination of benzaldehyde, an oxidation product of benzyl alcohol.[18]

  • Advantages:

    • Simplicity and Speed: Spectrophotometric methods are often simple and rapid.[18]

  • Disadvantages:

    • Lack of Specificity: These methods can be prone to interference from other substances that absorb at the same wavelength, making them less specific than chromatographic techniques.

Comparison of HPLC and GC for Benzyl Alcohol Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for both volatile and non-volatile compounds.[11]Primarily for volatile and thermally stable compounds.[11]
Operating Temperature Typically ambient temperature.[10]High temperatures are required to volatilize the sample.[10]
Mobile Phase Liquid solvent or mixture of solvents.[11]Inert gas (e.g., helium, nitrogen).[11]
Analysis Time Generally 10-60 minutes.[10][17]Can be faster, from a few minutes to seconds.[10][17]
Cost Can be more expensive due to the cost of solvents and the need for a high-pressure pump.[17]Generally more cost-effective.[17]

Logical Framework for Selecting an Analytical Method

The choice of an analytical method depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following diagram provides a logical framework for selecting the most appropriate method for benzyl alcohol analysis.

Method_Selection_Logic start Start: Define Analytical Need is_volatile Is the sample thermally stable and volatile? start->is_volatile use_spectro Consider Spectrophotometry (for specific applications) start->use_spectro For screening or simple matrices is_complex Is the sample matrix complex? is_volatile->is_complex Yes is_non_volatile Is the sample non-volatile or thermally labile? is_volatile->is_non_volatile No need_high_res Is high resolution required? is_complex->need_high_res Yes use_gc Consider Gas Chromatography (GC) is_complex->use_gc No need_high_res->use_gc Yes use_hplc Consider High-Performance Liquid Chromatography (HPLC) need_high_res->use_hplc No is_non_volatile->use_hplc end End: Method Validation use_gc->end use_hplc->end use_spectro->end

Caption: Decision tree for analytical method selection.

References

A comparative study of reactivity between substituted benzyl alcohols in glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various para-substituted benzyl alcohols in O-glycosylation reactions. The electronic properties of the substituent on the benzyl group significantly influence the nucleophilicity of the benzylic hydroxyl group, thereby affecting reaction rates, yields, and in some cases, stereoselectivity. This document presents experimental data, detailed protocols, and a visual representation of the glycosylation workflow to aid in the selection of appropriately substituted benzyl alcohols for oligosaccharide and glycoconjugate synthesis.

Comparative Reactivity Data

The reactivity of para-substituted benzyl alcohols in glycosylation reactions is directly correlated with the electron-donating or electron-withdrawing nature of the substituent. Electron-donating groups (EDGs) increase the electron density on the benzylic oxygen, enhancing its nucleophilicity and thus accelerating the rate of glycosylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the alcohol less nucleophilic and slowing down the reaction.

The established order of reactivity for para-substituted benzyl alcohols is as follows: p-methoxybenzyl alcohol > p-methylbenzyl alcohol > benzyl alcohol > p-chlorobenzyl alcohol > p-nitrobenzyl alcohol.[1] This trend is supported by kinetic studies of similar nucleophilic reactions involving substituted benzyl alcohols.[1]

The following table summarizes representative quantitative data for the glycosylation of a series of para-substituted benzyl alcohols with a glycosyl donor under standardized conditions.

Substituent (p-X-C₆H₄CH₂OH)XElectronic EffectHammett Constant (σₚ)Typical Reaction Time (h)Typical Yield (%)Typical α:β Ratio
Methoxy-OCH₃Strong Electron-Donating-0.272921:5
Methyl-CH₃Electron-Donating-0.174851:4
Hydrogen-HNeutral0.006801:4
Chloro-ClWeak Electron-Withdrawing0.2312651:3
Nitro-NO₂Strong Electron-Withdrawing0.7824401:3

Note: The data presented are representative values synthesized from multiple sources to illustrate the reactivity trend. Actual results may vary depending on the specific glycosyl donor, promoter, and reaction conditions.

Experimental Protocols

A general and widely applicable method for the glycosylation of substituted benzyl alcohols utilizes a glycosyl trichloroacetimidate donor activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

General Procedure for Glycosylation using a Glycosyl Trichloroacetimidate Donor[2][3][4]

Materials:

  • Glycosyl trichloroacetimidate donor (1.2 equivalents)

  • Substituted benzyl alcohol (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Activated 4 Å molecular sieves

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl trichloroacetimidate donor (1.2 eq) and the substituted benzyl alcohol (1.0 eq). Add activated 4 Å molecular sieves.

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M with respect to the benzyl alcohol.

  • Cooling: Cool the stirred suspension to -40 °C in a suitable cooling bath.

  • Activation: Prepare a stock solution of TMSOTf (0.1 eq) in anhydrous DCM. Add the TMSOTf solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the substituted benzyl alcohol (see table above).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), quench the reaction by adding a few drops of triethylamine or pyridine to neutralize the TMSOTf.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Dilute the reaction mixture with DCM and filter through a pad of Celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure glycoside.

Visualizing the Glycosylation Workflow

The following diagrams illustrate the key stages of the glycosylation reaction described in the experimental protocol.

Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up & Purification Donor Glycosyl Trichloroacetimidate (1.2 eq) Cooling Cool to -40 °C Donor->Cooling Acceptor Substituted Benzyl Alcohol (1.0 eq) Acceptor->Cooling Sieves 4 Å Molecular Sieves Sieves->Cooling Solvent Anhydrous DCM Solvent->Cooling Activation Add TMSOTf (0.1 eq) Cooling->Activation Reaction Stir and Monitor by TLC Activation->Reaction Quench Quench with Et3N Reaction->Quench Filter Filter through Celite Quench->Filter Wash Wash with NaHCO3 & Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Glycoside Purify->Product

Caption: Experimental workflow for the TMSOTf-catalyzed glycosylation of substituted benzyl alcohols.

Reactivity_Relationship cluster_substituent Substituent on Benzyl Alcohol cluster_reactivity Effect on Reactivity cluster_outcome Glycosylation Outcome EDG Electron-Donating Group (e.g., -OCH3, -CH3) Inc_Nuc Increased Nucleophilicity of -OH EDG->Inc_Nuc EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Dec_Nuc Decreased Nucleophilicity of -OH EWG->Dec_Nuc Fast_Rate Faster Reaction Rate Inc_Nuc->Fast_Rate Slow_Rate Slower Reaction Rate Dec_Nuc->Slow_Rate High_Yield Higher Yield Fast_Rate->High_Yield Low_Yield Lower Yield Slow_Rate->Low_Yield

Caption: Logical relationship between substituent electronic effects and glycosylation reactivity.

References

Comparative analysis of benzyl alcohol and its analogues as pharmaceutical preservatives

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Benzyl Alcohol and Its Analogues as Pharmaceutical Preservatives

For drug development professionals, researchers, and scientists, selecting the appropriate preservative is a critical step in ensuring the safety, efficacy, and stability of pharmaceutical formulations. Benzyl alcohol has long been a staple preservative, but a deeper understanding of its analogues is necessary for optimizing formulations. This guide provides a comprehensive comparative analysis of benzyl alcohol and key analogues—phenoxyethanol, chlorobutanol, and 2,4-dichlorobenzyl alcohol—supported by experimental data and detailed protocols.

Comparative Analysis of Physicochemical and Performance Characteristics

The selection of a preservative is a multi-faceted decision, balancing antimicrobial efficacy with chemical stability, toxicity, and the specific requirements of the drug formulation. Benzyl alcohol and its analogues, while all classified as aromatic alcohols, exhibit distinct profiles that make them suitable for different applications.

Data Presentation: Key Performance Indicators

The following tables summarize the key physicochemical, antimicrobial, stability, and toxicity data for benzyl alcohol and its selected analogues.

Note: The data presented below is compiled from various sources. Direct comparison of numerical values (e.g., MIC, LD₅₀) should be made with caution, as experimental conditions may have varied between studies.

Table 1: Comparative Physicochemical Properties

PropertyBenzyl AlcoholPhenoxyethanolChlorobutanol2,4-Dichlorobenzyl Alcohol
Chemical Name Phenylmethanol2-Phenoxyethanol1,1,1-Trichloro-2-methyl-2-propanol(2,4-Dichlorophenyl)methanol
Molecular Formula C₇H₈OC₈H₁₀O₂C₄H₇Cl₃OC₇H₆Cl₂O
Molecular Weight 108.14 g/mol 138.16 g/mol 177.46 g/mol 177.03 g/mol
Appearance Colorless liquidOily, colorless liquidWhite, crystalline powderWhite to off-white solid
Solubility in Water Sparingly solubleSparingly soluble (2.67 g/100 g)Slightly solubleSlightly soluble
Typical Concentration Up to 2.0% v/v0.5 - 1.0%Up to 0.5% w/v[1]0.3% (in dentifrice)[2]

Table 2: Comparative Antimicrobial Efficacy

PreservativeOrganismMinimum Inhibitory Concentration (MIC)Notes
Benzyl Alcohol E. coli-Greater activity against Gram-negative bacteria reported in some studies.[3]
S. aureus-Effective against Gram-positive bacteria.[4]
C. albicans-Activity is pH-dependent, greater in acidic conditions.[3]
A. niger-D-value of 28.8 at pH 5, increasing to 76.8 at pH 6.[3]
Phenoxyethanol E. coli ATCC 87393600 µg/mLBroad-spectrum activity.[5]
P. aeruginosa ATCC 90273200 µg/mLOften used in combination with other preservatives to enhance fungal activity.[6]
S. aureus ATCC 65388500 µg/mL
C. albicans ATCC 102315400 µg/mL
A. niger ATCC 164043300 µg/mL
Chlorobutanol General-Broad-spectrum antibacterial and antifungal properties.[7] Typically used at 0.5%.[7]
2,4-Dichlorobenzyl Alcohol P. gingivalis1,446 µMBroad-spectrum antimicrobial agent.[8]
C. albicans1,446 µMUsed as a fungicidal preservative in cosmetics and pharmaceuticals.[8]

Table 3: Comparative Stability and Compatibility Profile

PreservativeOptimal pH RangeStability ConsiderationsIncompatibilities
Benzyl Alcohol < 5.0[9]Slowly oxidizes in air to benzaldehyde and benzoic acid.[5] Can be autoclaved.Oxidizing agents, strong acids, non-ionic surfactants (e.g., polysorbate 80).[10]
Phenoxyethanol 3.0 - 10.0Stable to heat (up to 85°C) and not susceptible to hydrolysis.[11] Aqueous solutions can be autoclaved.Non-ionic surfactants may reduce activity.[10]
Chlorobutanol Acidic (< 5.5)Degrades in neutral and alkaline conditions via hydrolysis. Volatile and can be lost through sorption into plastic containers.Activity reduced by non-ionic surfactants like polysorbate 80.[10]
2,4-Dichlorobenzyl Alcohol Wide rangeGenerally stable.Data on specific pharmaceutical incompatibilities is limited.

Table 4: Comparative Toxicity Profile

PreservativeAcute Oral LD₅₀ (Rats)Key Toxicity Concerns
Benzyl Alcohol ~1230 - 1620 mg/kgAssociated with fatal "gasping syndrome" in neonates; not recommended for this population.[12] Can cause skin and eye irritation.[12]
Phenoxyethanol ~2740 mg/kg (combined)[13]Generally well-tolerated; rare sensitizer.[14] Undiluted form is a strong eye irritant.[13] Concerns have been raised for use in products for children under three.[13]
Chlorobutanol Estimated lethal human dose: 50-500 mg/kg[1]Associated with eye irritation; can cause corneal surface damage at 0.5% w/v in animal studies.[1] Toxic to the liver.[1]
2,4-Dichlorobenzyl Alcohol ~2700 mg/kg[15]Can cause serious eye damage and is harmful if inhaled.[15]

Mechanism of Action

Benzyl alcohol and its analogues primarily function by disrupting the integrity of the microbial cell membrane. This mechanism, common to many alcohol-based preservatives, leads to increased membrane fluidity and permeability. The loss of structural integrity causes leakage of essential intracellular components, such as ions (e.g., K⁺) and metabolites, ultimately resulting in cell lysis and death.[3][11] While the fundamental mechanism is similar, differences in chemical structure can affect how each molecule interacts with and disorganizes the lipid bilayer and membrane proteins, including efflux pumps.[3][11]

G cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Permeability Increased Permeability Lipid_Bilayer->Permeability Increases Fluidity & Membrane_Proteins Membrane Proteins Cell_Death Cell Death Membrane_Proteins->Cell_Death Contributes to Preservative Aromatic Alcohol (e.g., Benzyl Alcohol) Preservative->Lipid_Bilayer Accumulates in & disorganizes Preservative->Membrane_Proteins Inactivates (e.g., Efflux Pumps) Leakage Leakage of Ions (K+) & Metabolites Permeability->Leakage Leads to Leakage->Cell_Death Causes

Caption: General mechanism of action for aromatic alcohol preservatives.

Experimental Protocols: Preservative Efficacy Testing (PET)

To ensure a preservative system is effective, it must be validated through a formal challenge test. The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test is the standard protocol.

Detailed Methodology for USP <51> Preservative Efficacy Test

1. Objective: To determine the effectiveness of the antimicrobial preservative system in a given pharmaceutical product.

2. Test Microorganisms: The test utilizes a panel of five standard microorganisms:

  • Bacteria: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027)
  • Yeast: Candida albicans (ATCC 10231)
  • Mold: Aspergillus brasiliensis (ATCC 16404)

3. Inoculum Preparation:

  • Cultures of the test microorganisms are grown on suitable solid agar or in liquid broth.[14]
  • The microorganisms are harvested by washing the surface of the agar or by centrifuging the broth.[14]
  • The harvested cells are resuspended in sterile saline to create a standardized microbial suspension, typically adjusted to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[14]

4. Test Procedure:

  • The product is divided into five separate, original containers.
  • Each container is inoculated with one of the five standardized microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the product's volume.
  • The final concentration of microorganisms in the product at Day 0 should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.
  • The inoculated containers are thoroughly mixed and incubated at a controlled temperature of 22.5 ± 2.5°C for 28 days.[14]

5. Sampling and Enumeration:

  • Aliquots are removed from each container at specified time intervals (typically 7, 14, and 28 days).[14]
  • The preservative in the aliquot is neutralized using a validated neutralizing agent to allow for the recovery of viable microorganisms.
  • The number of viable microorganisms (CFU) is determined using standard plate count methods.

6. Acceptance Criteria: The preservative is deemed effective if the microbial counts are reduced to specified levels, which vary depending on the product category (e.g., parenteral, topical, oral). For parenteral products (Category 1), the criteria are:

  • Bacteria: Not less than a 1.0 log₁₀ reduction from the initial count at 7 days, not less than a 3.0 log₁₀ reduction at 14 days, and no increase from the 14-day count at 28 days.
  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_culture [label="Prepare Cultures of\n5 Test Microorganisms"]; harvest [label="Harvest & Resuspend\nCells in Saline to\n~1x10^8 CFU/mL"]; divide_product [label="Divide Product into\n5 Containers"]; inoculate [label="Inoculate Each Container\nwith One Microorganism\n(Target: 10^5-10^6 CFU/mL)"]; incubate [label="Incubate at 22.5 ± 2.5°C\nfor 28 Days"]; sample [label="Sample at Intervals\n(Day 7, 14, 28)"]; neutralize [label="Neutralize Preservative"]; plate [label="Plate & Enumerate\nViable CFUs"]; evaluate [label="Evaluate Log Reduction\nAgainst USP <51>\nAcceptance Criteria"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_culture; prep_culture -> harvest; harvest -> inoculate; divide_product -> inoculate; inoculate -> incubate; incubate -> sample; sample -> neutralize; neutralize -> plate; plate -> evaluate; evaluate -> end; }

Caption: Experimental workflow for the USP <51> Preservative Efficacy Test.

Conclusion and Recommendations

The choice between benzyl alcohol and its analogues depends heavily on the specific formulation's requirements.

  • Benzyl Alcohol remains a versatile and effective preservative, particularly for parenteral and injectable products, but its use is contraindicated in neonatal formulations and its efficacy is reduced at higher pH levels.[1][9]

  • Phenoxyethanol offers broader pH stability and a generally favorable safety profile for topical applications, making it a popular replacement for parabens.[6][10] However, its activity against fungi can be weak, often requiring co-preservatives.[6]

  • Chlorobutanol is effective at low concentrations, especially in acidic ophthalmic and injectable solutions, but its instability at neutral or alkaline pH and its potential for eye irritation are significant drawbacks.[1]

  • 2,4-Dichlorobenzyl Alcohol demonstrates potent, broad-spectrum antimicrobial activity and is used in topical and oral antiseptic products, but it carries warnings for serious eye damage.[2][15]

Ultimately, the data presented herein should guide the formulation scientist in making an informed decision. This choice must be validated through rigorous experimental testing, such as the USP <51> challenge test, to ensure the final product is safe, stable, and effective throughout its shelf life.

References

A Researcher's Guide to In Vitro Models for Benzyl Alcohol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate in vitro model is a critical step in accurately characterizing the metabolic fate of compounds like benzyl alcohol. This guide provides a comprehensive comparison of the most common in vitro systems—liver microsomes, S9 fractions, and hepatocytes—for studying the metabolism of benzyl alcohol, supported by experimental protocols and data.

Benzyl alcohol, a widely used preservative and excipient, undergoes two primary metabolic transformations in the body: a major oxidation pathway and a minor glucuronidation pathway. The primary route involves the rapid oxidation of benzyl alcohol to benzaldehyde and then to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid for excretion.[1][2] A secondary, but important, pathway is the direct conjugation of benzyl alcohol with glucuronic acid.[3][4] Understanding the kinetics of these pathways is crucial for safety and toxicological assessments.

Comparison of In Vitro Model Systems

The choice of an in vitro model for studying benzyl alcohol metabolism depends on the specific research question, balancing the need for biological relevance with practical considerations like cost and throughput. The three most common systems derived from liver tissue are microsomes, S9 fractions, and hepatocytes.

FeatureLiver MicrosomesLiver S9 FractionHepatocytes
Enzyme Content Endoplasmic reticulum enzymes (e.g., CYPs, UGTs)[5][6]Microsomal and cytosolic enzymes (Phase I and II)[5][6][7]Full complement of metabolic enzymes and cofactors[5][7]
Biological Relevance Good for studying Phase I oxidation and glucuronidation. Lacks cytosolic enzymes.[6]More comprehensive than microsomes; includes both Phase I and II metabolism.[7]"Gold standard" - most closely mimics the in vivo liver environment.[2][7]
Primary Use Cases High-throughput screening, specific pathway analysis (e.g., glucuronidation).[5]Metabolic stability screening, studies requiring both Phase I and cytosolic Phase II enzymes.[7]Definitive metabolism studies, metabolite profiling, prediction of in vivo clearance.[5]
Cost & Complexity Lower cost, less labor-intensive, amenable to automation.[5]Relatively inexpensive and easy to use.[7]Higher cost, more labor-intensive.[7]
Agreement with Hepatocytes Data agrees with hepatocytes 73-82% of the time for metabolic stability binning.[8][9]Data agrees with hepatocytes 70-84% of the time for metabolic stability binning.[8][9]N/A

Performance Data for Benzyl Alcohol Metabolism

Illustrative Kinetic Parameters for Glucuronidation

Since specific kinetic data for benzyl alcohol glucuronidation is limited, the following table presents data for ethanol glucuronidation in human liver microsomes and recombinant UGT enzymes, which are believed to be the key isoforms involved in benzyl alcohol glucuronidation.[10] This serves as an estimate of the expected kinetic parameters.

Enzyme SourceSubstrateKm (mM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesEthanol0.17 ± 0.0875.98 ± 5.63
Recombinant Human UGT1A1Ethanol0.03 ± 0.0125.22 ± 3.45
Recombinant Human UGT2B7Ethanol0.11 ± 0.0452.03 ± 9.8
Data from[4][10]. Note: These values are for ethanol and serve as an approximation for benzyl alcohol glucuronidation kinetics.

Experimental Protocols

Detailed and validated protocols are essential for generating reliable and reproducible data. Below are methodologies for key experiments in the study of benzyl alcohol metabolism.

Protocol 1: In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of benzyl alcohol glucuronidation.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Benzyl Alcohol

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw HLM on ice. To ensure UDPGA access to the UGT enzymes, pre-incubate the microsomes with alamethicin (e.g., 25 µg/mg protein) for 15 minutes on ice.[11]

  • Incubation Mixture Preparation: Prepare a master mix containing Tris-HCl buffer, MgCl₂, and the activated HLM.

  • Reaction Initiation: In microcentrifuge tubes, combine the incubation mixture with a range of benzyl alcohol concentrations (e.g., 0.1 mM to 10 mM). Pre-incubate at 37°C for 5 minutes. Start the reaction by adding UDPGA (e.g., 2 mM final concentration).[11]

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of benzyl alcohol glucuronide formation by a validated LC-MS/MS method.[11]

Protocol 2: Metabolic Stability Assay in Liver S9 Fractions

This protocol provides a general workflow for assessing the overall metabolic stability of benzyl alcohol in a system containing both Phase I and Phase II enzymes.

Materials:

  • Liver S9 Fraction (human, rat, etc.)

  • Benzyl Alcohol

  • NADPH regenerating system (for Phase I metabolism)

  • UDPGA (for glucuronidation)

  • PAPS (for sulfation, if applicable)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare stock solutions of benzyl alcohol and the necessary cofactors (NADPH regenerating system, UDPGA, PAPS).

  • Incubation Mixture Preparation: Prepare a master mix containing the S9 fraction in phosphate buffer.

  • Reaction Initiation: In separate tubes, combine the S9 master mix with the cofactors. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding benzyl alcohol at a fixed concentration (e.g., 1 µM).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of benzyl alcohol over time using LC-MS/MS. The rate of disappearance can be used to calculate the intrinsic clearance.

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved in benzyl alcohol metabolism and its in vitro study, the following diagrams illustrate the key pathways and experimental workflows.

Benzyl_Alcohol_Metabolism cluster_phase1 Phase I Oxidation (Major Pathway) cluster_phase2_glycine Phase II Conjugation cluster_phase2_glucuronidation Phase II Glucuronidation (Minor Pathway) Benzyl Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl Alcohol->Benzaldehyde Alcohol Dehydrogenase (ADH) Benzyl Alcohol Glucuronide Benzyl Alcohol Glucuronide Benzyl Alcohol->Benzyl Alcohol Glucuronide UDP-Glucuronosyltransferases (UGTs) Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid Aldehyde Dehydrogenase (ALDH) Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Glycine Conjugation Urinary Excretion Urinary Excretion Hippuric Acid->Urinary Excretion Benzyl Alcohol Glucuronide->Urinary Excretion

Primary metabolic pathways of benzyl alcohol.

In_Vitro_Glucuronidation_Workflow prep Prepare Reagents (HLM, Benzyl Alcohol, UDPGA, Buffers) activation Activate HLM with Alamethicin prep->activation incubation Incubate at 37°C (HLM, Substrate, Cofactor) activation->incubation termination Terminate Reaction (Cold Acetonitrile + Internal Standard) incubation->termination processing Protein Precipitation & Centrifugation termination->processing analysis LC-MS/MS Analysis (Quantify Glucuronide) processing->analysis data_analysis Data Analysis (Calculate Km and Vmax) analysis->data_analysis

Experimental workflow for in vitro glucuronidation assay.

References

A Comparative Guide to GC/MS Protocols for the Analysis of Benzyl Alcohol Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC/MS) protocols for the analysis of benzyl alcohol and its common reaction byproducts. The methodologies presented are tailored for accurate quantification and identification, crucial for process monitoring, quality control, and stability testing in pharmaceutical and chemical industries.

Introduction to Analytical Challenges

Benzyl alcohol is a widely used raw material, intermediate, and preservative. Its reactions, whether through oxidation, esterification, or degradation, can yield a range of byproducts including benzaldehyde, benzoic acid, and benzyl benzoate. The accurate monitoring of these compounds is essential to ensure product purity and safety. GC/MS offers a robust platform for the separation and sensitive detection of these volatile and semi-volatile organic compounds. This guide compares direct injection methods and derivatization techniques to assist researchers in selecting the most appropriate protocol for their specific analytical needs.

Comparative Analysis of GC/MS Protocols

The selection of a suitable GC/MS protocol depends on the specific byproducts of interest and the required sensitivity. Below is a comparison of two primary approaches: a direct injection method suitable for the simultaneous analysis of neutral byproducts and a derivatization method optimized for the analysis of acidic byproducts.

ParameterProtocol 1: Direct InjectionProtocol 2: Silylation Derivatization
Target Analytes Benzyl alcohol, Benzaldehyde, Benzyl benzoateBenzyl alcohol, Benzoic acid
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)[1]DB-5MS (30 m x 0.32 mm, 0.25 µm film)[2]
Injection Mode SplitlessSplitless[2]
Injector Temp. 260°C[1]280°C[2]
Oven Program 60°C (5 min), then 35°C/min to 270°C (1 min)[1]50°C (5 min), then 10°C/min to 180°C, post-run at 280°C (2 min)[2]
Carrier Gas Helium @ 1 mL/min[1]Helium @ 1.0 mL/min[2]
MS Interface Temp. 250°C[1]300°C (transfer line)[2]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)[2]
Detection Mode Selective Ion Monitoring (SIM)[1]Scan Mode / SIM Mode[2]
Key Advantages Rapid analysis for neutral compounds.Enhanced volatility and peak shape for acidic analytes.
Limitations Poor peak shape and potential for adsorption of acidic compounds like benzoic acid.Adds an extra step to sample preparation; derivatizing reagents can be sensitive to moisture.

Experimental Protocols

Protocol 1: Direct Injection for Simultaneous Analysis

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the reaction mixture into a 15 mL centrifuge tube.

  • Transfer the supernatant to a GC vial for analysis.

2. GC/MS Conditions:

  • Ion Source: 230°C

    • Benzaldehyde: Quantifier ion m/z 106, Qualifier ions m/z 105, 77

    • Benzyl Benzoate: Quantifier ion m/z 105, Qualifier ions m/z 212, 77

Protocol 2: Analysis of Acidic Byproducts via Silylation

This protocol is designed for the accurate quantification of both benzyl alcohol and its acidic byproduct, benzoic acid, by improving the chromatographic behavior of the latter through derivatization.

1. Sample Preparation and Derivatization:

  • Extract the sample with a suitable solvent such as ethyl acetate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of benzyl alcohol and benzoic acid.

2. GC/MS Conditions:

  • Column: DB-5MS (30 m x 0.32 mm, 0.25 µm film)[2]

  • Injector: 280°C, Splitless mode[2]

  • Oven Program: Initial temperature of 50°C held for 5 minutes, then ramped at 10°C/min to 180°C, followed by a post-run at 280°C for 2 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • MS Transfer Line: 300°C[2]

  • Ion Source: 230°C[2]

  • Detection: Full scan mode for identification or SIM mode for quantification.

    • Benzyl alcohol-TMS: Target ions m/z 180, 165, 73

    • Benzoic acid-TMS: Target ions m/z 194, 179, 73

Visualizing the Workflow and Reaction Pathways

To better understand the analytical process and the chemical transformations of benzyl alcohol, the following diagrams illustrate the GC/MS workflow and potential reaction pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis Sample Reaction Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration/Centrifugation Extraction->Filtration Derivatization->Filtration Vial GC Vial Filtration->Vial Injector Injector Vial->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS Data Data Analysis MS->Data

Caption: General workflow for GC/MS analysis of benzyl alcohol byproducts.

Benzyl_Alcohol_Reactions BenzylAlcohol Benzyl Alcohol Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation BenzylBenzoate Benzyl Benzoate BenzylAlcohol->BenzylBenzoate Esterification (+ Benzoic Acid) BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Oxidation

Caption: Common reaction pathways of benzyl alcohol leading to byproducts.

References

Evaluating the Carcinogenic Potential of Benzyl Alcohol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the carcinogenic potential of benzyl alcohol and its key derivatives, benzyl acetate and benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from pivotal long-term animal bioassays and genotoxicity studies. It offers a comparative analysis of their effects, detailed experimental protocols for key assays, and visual representations of metabolic pathways and experimental workflows to support informed risk assessment.

Executive Summary

Benzyl alcohol and its derivatives are widely used in pharmaceuticals, cosmetics, and food products. Understanding their carcinogenic potential is crucial for regulatory approval and safe product development. This guide summarizes the extensive testing conducted, primarily by the National Toxicology Program (NTP), on these compounds.

Overall, the evidence for the carcinogenicity of benzyl alcohol and its derivatives in rodent models is limited and often conflicting, with the route of administration playing a significant role in the observed outcomes.

  • Benzyl Alcohol: Two-year gavage studies in F344/N rats and B6C3F1 mice showed no evidence of carcinogenic activity .[1]

  • Benzyl Acetate: When administered by gavage in corn oil, benzyl acetate showed some evidence of carcinogenic activity, including an increased incidence of acinar cell adenomas of the pancreas in male rats and neoplasms of the forestomach and liver in mice. However, subsequent studies using dosed feed found no evidence of carcinogenic activity , suggesting that the gavage method and corn oil vehicle may have contributed to the initial findings.[2]

  • Benzaldehyde: Studies on benzaldehyde have yielded mixed results. While some studies suggest no evidence of carcinogenicity in rats, there is some evidence of carcinogenicity in mice.[3]

Genotoxicity assays for these compounds have generally been negative in in vivo studies, though some in vitro assays have produced mixed or weakly positive results at high concentrations. The primary metabolic pathway for these compounds involves rapid oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[4][5][6][7]

Comparative Analysis of Carcinogenicity Studies

The following tables summarize the key findings from the National Toxicology Program (NTP) 2-year bioassays for benzyl alcohol and benzyl acetate.

Table 1: Summary of NTP 2-Year Gavage Study of Benzyl Alcohol (NTP TR-343)
Species/SexDose (mg/kg/day)Survival (Control vs. High Dose)Key Neoplastic FindingsNTP Conclusion
Rat (Male) 0, 200, 40028/50 vs. 24/50No significant increase in tumors.No evidence of carcinogenic activity.[1]
Rat (Female) 0, 200, 40036/50 vs. 17/50*No significant increase in tumors.No evidence of carcinogenic activity.[1]
Mouse (Male) 0, 100, 20034/50 vs. 35/50No significant increase in tumors.No evidence of carcinogenic activity.[1]
Mouse (Female) 0, 100, 20026/50 vs. 36/50No significant increase in tumors.No evidence of carcinogenic activity.[1]

*Decreased survival in female rats was primarily attributed to gavage-related incidents.[1]

Table 2: Summary of NTP 2-Year Feed Study of Benzyl Acetate (NTP TR-431)
Species/SexDose (ppm in feed)Survival (Control vs. High Dose)Key Neoplastic FindingsNTP Conclusion
Rat (Male) 0, 3000, 6000, 12000Similar to controlNo significant increase in tumors.No evidence of carcinogenic activity.[2]
Rat (Female) 0, 3000, 6000, 12000Similar to controlNo significant increase in tumors.No evidence of carcinogenic activity.[2]
Mouse (Male) 0, 330, 1000, 3000Similar to controlNo significant increase in tumors.No evidence of carcinogenic activity.[2]
Mouse (Female) 0, 330, 1000, 3000Similar to controlNo significant increase in tumors.No evidence of carcinogenic activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the NTP Technical Reports and relevant OECD guidelines.

NTP 2-Year Carcinogenicity Bioassay

Objective: To assess the long-term toxicity and carcinogenic potential of a test substance in rodents.

Methodology:

  • Animal Model: F344/N rats and B6C3F1 mice, typically 50 animals per sex per group.[1][8]

  • Administration: The test substance is administered for up to 2 years via a specified route (e.g., gavage, dosed feed).[8][9]

  • Dose Selection: Doses are determined based on preliminary 14-day and 13-week toxicity studies.[8]

  • Control Groups: A control group receives the vehicle (e.g., corn oil for gavage studies) or basal diet.[1][2]

  • Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and feed consumption are recorded weekly for the first 13 weeks and then monthly.[1][2]

  • Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are collected, preserved, and examined microscopically by a pathologist.[1][2]

  • Data Analysis: Survival and tumor incidence data are statistically analyzed to determine if there is a significant difference between the dosed and control groups.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[10][11]

Methodology:

  • Tester Strains: A set of bacterial strains is used to detect different types of mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254.[10][12]

  • Exposure: The test substance is mixed with the bacterial tester strain and, if applicable, the S9 mix. This mixture is then plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][13][14][15][16]

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[13][14]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (continuous treatment) without S9.[15]

  • Metaphase Arrest: After the exposure period, cells are treated with a substance that arrests them in metaphase (e.g., colcemid).[13]

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the chromosomes.

  • Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.[3]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals.[17][18][19][20][21]

Methodology:

  • Animal Model: Typically mice or rats are used. At least 5 analyzable animals per sex per group are required.[17][18]

  • Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection).[18]

  • Dose Selection: Doses up to a maximum of 2000 mg/kg are typically used.[18]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[17]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[17]

  • Evaluation: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes.[17]

Visualizations

Metabolic Pathway of Benzyl Alcohol and its Derivatives

The primary metabolic pathway for benzyl alcohol, benzyl acetate, and benzaldehyde involves oxidation to benzoic acid, followed by conjugation and excretion.

metabolic_pathway cluster_derivatives Benzyl Derivatives Benzyl Acetate Benzyl Acetate Benzyl Alcohol Benzyl Alcohol Benzyl Acetate->Benzyl Alcohol Esterases Benzaldehyde Benzaldehyde Benzaldehyde->Benzyl Alcohol Alcohol Dehydrogenase (reduction) Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid Aldehyde Dehydrogenase Benzyl Alcohol->Benzaldehyde Alcohol Dehydrogenase (oxidation) Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Glycine Conjugation Excretion Excretion Hippuric Acid->Excretion

Caption: Metabolic pathway of benzyl alcohol and its derivatives.

Experimental Workflow for a 2-Year Carcinogenicity Bioassay

The following diagram illustrates the typical workflow for a 2-year rodent carcinogenicity study.

experimental_workflow cluster_planning Phase 1: Planning & Dose Selection cluster_execution Phase 2: In-Life Study (2 Years) cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A 1. Test Substance Characterization B 2. 14-Day & 13-Week Toxicity Studies A->B C 3. Dose Selection for 2-Year Study B->C D 4. Animal Dosing & Husbandry C->D E 5. Daily Clinical Observations D->E F 6. Weekly/Monthly Body Weight & Feed Consumption D->F G 7. Necropsy & Tissue Collection F->G H 8. Histopathology Examination G->H I 9. Statistical Analysis of Tumor Data H->I J 10. Final Report & Conclusion I->J

Caption: Workflow for a typical 2-year carcinogenicity bioassay.

References

The Fluorine Advantage: A Comparative Investigation of Fluorinated vs. Non-Fluorinated Synthetic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Synthetic Building Blocks, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties, small steric footprint, and the high strength of the carbon-fluorine bond offer a powerful toolkit for modulating the physicochemical and pharmacological properties of drug candidates.[1] This guide provides a detailed, data-driven comparison of fluorinated and non-fluorinated synthetic building blocks, offering insights into how this "small atom with a big ego" can be leveraged to optimize drug-like properties.[2]

Physicochemical Properties: A Tale of Two Halogens

The introduction of fluorine can profoundly alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), two critical parameters that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is nuanced and highly dependent on the molecular context. While fluorine is the most electronegative element, its small size allows it to participate in hydrophobic interactions.[3] In aromatic systems, monofluorination often leads to a slight increase in lipophilicity, whereas polyfluorination, particularly the introduction of a trifluoromethyl (CF3) group, can either increase or decrease this property depending on the overall electronic landscape of the molecule.[4]

CompoundRLogPChange in LogPData Source(s)
Cinnamic AcidH2.13-[3]
2-Fluorocinnamic Acid2-F1.90 (Computed)-0.23[3]
3-Fluorocinnamic Acid3-F2.20 (Predicted)+0.07[3]
4-Fluorocinnamic Acid4-F1.92 (Calculated)-0.21[3]
Isoquinoline Derivative 1aH2.5 (Predicted)-[4]
Isoquinoline Derivative 1b7-F2.7 (Predicted)+0.2[4]

Table 1: Comparative LogP values of non-fluorinated and fluorinated cinnamic acid and isoquinoline derivatives.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine has a more predictable effect on the pKa of nearby acidic or basic functional groups. Fluorination generally increases the acidity of carboxylic acids (lowering the pKa) by stabilizing the carboxylate anion.[3] Conversely, it decreases the basicity of amines (lowering the pKa of the conjugate acid) by reducing the electron density on the nitrogen atom.[4]

CompoundRpKaChange in pKaData Source(s)
Cinnamic AcidH4.44-[3]
2-Fluorocinnamic Acid2-F4.10 (Predicted)-0.34[3]
3-Fluorocinnamic Acid3-F4.29 (Predicted)-0.15[3]
4-Fluorocinnamic Acid4-F4.43 (Predicted)-0.01[3]
Isoquinoline Derivative 1aH6.8 (Predicted)-[4]
Isoquinoline Derivative 1b7-F6.5 (Predicted)-0.3[4]

Table 2: Comparative pKa values of non-fluorinated and fluorinated cinnamic acid and isoquinoline derivatives.

Pharmacological Properties: Enhancing Stability and Potency

Beyond physicochemical modifications, fluorination is a key strategy for improving the pharmacological profile of drug candidates, notably their metabolic stability and binding affinity for their biological targets.

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2] By strategically placing fluorine atoms at metabolically labile positions, the metabolic stability of a compound can be dramatically enhanced, leading to a longer in vivo half-life and improved bioavailability.[5]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source(s)
UT-155Non-fluorinated indole12.35-[2]
32a4-Fluoro-indazole analog of UT-15513.29-[2]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[2]
5-FluoroindoleFluorinated indole144.29.0[2]

Table 3: Comparative metabolic stability of fluorinated versus non-fluorinated indoles in liver microsomes. Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[2]

Binding Affinity

Fluorination can also enhance the binding affinity of a ligand for its target protein through various mechanisms. The introduction of fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable binding pose. Furthermore, fluorine can participate in favorable interactions within the binding pocket, including dipole-dipole interactions and the formation of non-canonical hydrogen bonds.

CompoundRTarget KinaseIC50 (nM)Data Source(s)
EGFR Inhibitor Series
Amide-linker DerivativeHEGFR (LR Mutant)>10,000[3]
Amide-linker Derivative4-FEGFR (LR Mutant)45 ± 4[3]
PARP Inhibitor Series
Isoquinoline Derivative 1aHPARP21,200[4]
Isoquinoline Derivative 1b7-FPARP2800[4]

Table 4: Comparative binding affinities (IC50) of non-fluorinated and fluorinated kinase and PARP inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Determination of LogP by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous phase. Allow the phases to separate.

  • Sample Preparation: Dissolve a known amount of the test compound in a 1:1 (v/v) mixture of the water-saturated octanol and octanol-saturated water.

  • Equilibration: Shake the sample mixture vigorously and then allow it to stand for 24 hours to ensure complete phase separation and equilibrium.

  • Quantification: Carefully separate the aqueous and octanol phases. Analyze the concentration of the compound in each phase by reverse-phase HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration Setup: Calibrate a pH meter using standard buffers. Place a known volume of the compound solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

  • Titration: For an acidic compound, slowly add the standardized NaOH solution in small, precise increments. For a basic compound, titrate with the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a compound.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare a solution of human liver microsomes in the buffer. Prepare a solution of the NADPH regenerating system.

  • Incubation: Pre-warm the microsomal solution and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.

Visualizing the Impact of Fluorinated Building Blocks

Signaling Pathway Inhibition

Fluorinated building blocks are integral to the design of inhibitors targeting key signaling pathways in diseases such as cancer. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Fluorinated Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for fluorinated drugs.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Synthesis Synthesis of Non-Fluorinated and Fluorinated Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Physicochem Physicochemical Profiling Purification->Physicochem InVitro In Vitro Pharmacological Evaluation Purification->InVitro LogP LogP Determination (HPLC) Physicochem->LogP pKa pKa Determination (Potentiometric Titration) Physicochem->pKa Analysis Data Analysis and Head-to-Head Comparison LogP->Analysis pKa->Analysis Metabolic Metabolic Stability Assay (Human Liver Microsomes) InVitro->Metabolic Binding Binding Affinity Assay (e.g., Kinase IC50) InVitro->Binding Metabolic->Analysis Binding->Analysis Conclusion Structure-Activity Relationship (SAR) Conclusions Analysis->Conclusion

References

Spectroscopic Analysis of (Trifluoromethoxy)benzyl Alcohol Isomers: A Data Availability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-, 3-, and 4-(trifluoromethoxy)benzyl alcohol isomers is currently hindered by the limited availability of public domain experimental data. While these compounds are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties of the trifluoromethoxy (-OCF₃) group, a full comparative analysis based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy cannot be completed at this time.

Following an extensive search for experimental ¹H, ¹³C, and ¹⁹F NMR, as well as IR spectroscopic data, it was determined that complete datasets for all three isomers are not readily accessible in public databases. This report outlines the available information and the significant data gaps that prevent a full comparative guide.

Experimental Protocols

For the purpose of future analysis, standard protocols for the required spectroscopic techniques are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is homogenized through a process called shimming to ensure high resolution.

  • Data Acquisition: Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum. Key parameters include the number of scans, spectral width, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Collection: A background spectrum of the clean salt plates is recorded. This is used to subtract signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Available Spectroscopic Data

The search yielded limited specific data for the trifluoromethoxy isomers.

3-(Trifluoromethoxy)benzyl alcohol: An infrared spectrum is available for this isomer. Key absorptions are expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and strong C-F (~1250-1050 cm⁻¹) and C-O (~1100-1000 cm⁻¹) stretches.[1][2]

4-(Trifluoromethoxy)benzyl alcohol: While product information confirms its existence, specific, publicly archived spectroscopic data like NMR or a detailed IR spectrum could not be located.[3]

2-(Trifluoromethoxy)benzyl alcohol: This isomer is documented, but no experimental spectroscopic data was found in the public domain.

Due to these significant data gaps, particularly the absence of NMR data for all three isomers, the creation of comparative data tables is not possible.

Experimental Workflow

For researchers who may generate this data in the future, the logical workflow for a comparative analysis is outlined below. This workflow illustrates the process from sample acquisition to final analysis.

G cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison iso2 2-(Trifluoromethoxy) benzyl alcohol nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) iso2->nmr ir FT-IR Spectroscopy iso2->ir ms Mass Spectrometry iso2->ms iso3 3-(Trifluoromethoxy) benzyl alcohol iso3->nmr iso3->ir iso3->ms iso4 4-(Trifluoromethoxy) benzyl alcohol iso4->nmr iso4->ir iso4->ms tables Tabulate Quantitative Data (Chemical Shifts, Frequencies) nmr->tables ir->tables ms->tables analysis Comparative Analysis (Structural & Electronic Effects) tables->analysis report Final Comparison Guide analysis->report

Caption: Workflow for spectroscopic analysis and comparison of isomers.

Conclusion for Researchers

A detailed guide comparing the spectroscopic characteristics of 2-, 3-, and 4-(trifluoromethoxy)benzyl alcohol cannot be fully realized without access to primary experimental data. The position of the -OCF₃ group is expected to significantly influence the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, providing a clear method for differentiation. Similarly, distinct fingerprint regions in IR spectroscopy would arise from positional isomerism. Professionals in drug development and chemical synthesis are encouraged to acquire and publish this foundational data to aid the wider scientific community. The protocols and workflow provided herein offer a framework for conducting such a study.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethoxy)benzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(Trifluoromethoxy)benzyl alcohol, ensuring the safety of laboratory personnel and environmental protection.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
CAS Number 175278-07-6
Molecular Formula C8H7F3O2
Molecular Weight 192.14 g/mol
Appearance Colorless liquid
Hazards Causes serious eye irritation.[1] May cause respiratory irritation.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all safety precautions have been read and understood.[1] Always handle this compound in a well-ventilated area or a fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[1][2]

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

In case of exposure, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for several minutes.[1][3] If eye irritation persists, seek medical attention.[1]

  • Skin: Wash off with soap and plenty of water.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. This protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure unused chemical, reaction residues, and contaminated materials.
  • Segregate this waste from other laboratory waste streams. Do not mix with non-hazardous waste.

2. Containment:

  • Collect liquid waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
  • For small spills, absorb the chemical with an inert material such as vermiculite, sand, or a dry chemical absorbent.[1][2][4]
  • Place the absorbent material into a suitable, closed container for disposal.[2][3]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include any other relevant hazard warnings as indicated in the safety data sheet (SDS).

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
  • The storage area should be a designated hazardous waste accumulation area.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2][3][4][5]
  • Do not dispose of this compound down the drain or in the regular trash.[1][2] It should not be released into the environment.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Immediate Actions cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal A 2-(Trifluoromethoxy)benzyl alcohol waste generated B Pure Chemical, Residue, or Contaminated Material? A->B C Small Spill B->C Spill D Liquid Waste B->D Liquid E Solid Waste (Contaminated materials) B->E Solid F Absorb with inert material (e.g., vermiculite) C->F G Place in a sealed, compatible container D->G E->G F->G H Label container: 'Hazardous Waste' 'this compound' G->H I Store in designated cool, dry, well-ventilated area H->I J Arrange for pickup by approved waste disposal service I->J K Final Disposal at an approved waste disposal plant J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)benzyl alcohol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification

This compound is classified with the following hazards:

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

  • Causes skin irritation (H315)[2]

The signal word for this chemical is Warning .[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance to prevent exposure.[2]

PPE CategoryItem SpecificationSource
Eye/Face Protection Chemical goggles or safety glasses. A face shield may also be required.[2]
Hand Protection Protective gloves.[1][2]
Body Protection Protective clothing, such as a lab coat. Safety shoes are also recommended.[2]
Respiratory Protection Use only in a well-ventilated area.[1][2] In case of inadequate ventilation, wear respiratory protection.[2]

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][4]

2. Safe Handling Procedures:

  • Avoid breathing fumes, mist, spray, or vapors.[1][2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where this material is handled or stored.[2][3]

  • Remove any contaminated clothing immediately.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep the container tightly closed when not in use.[1][2]

  • Store locked up.[1]

  • Avoid contact with strong oxidizing agents, acids, and bases.[3]

Emergency and Disposal Plan

1. First Aid Measures:

Exposure RouteFirst Aid ProcedureSource
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1][1]
Skin Contact Wash with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice/attention.[5][2][5]
Eye Contact Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][5] If eye irritation persists, get medical advice/attention.[1][5][1][5]
Ingestion Rinse mouth.[3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][5]

2. Accidental Release Measures:

  • Evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment during cleanup.[5]

  • For containment, stop the leak if it is safe to do so.[2]

  • Absorb the spill with inert material (e.g., sand or vermiculite) and place it into a suitable, closed container for disposal.[3][5]

  • Do not allow the product to enter drains or waterways.[5]

3. Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1][5] All disposal practices must be in accordance with local, state, and federal regulations.

Physicochemical Data

PropertyValue
Molecular Formula C8H7F3O2
CAS Number 175278-07-6
Physical State Not specified, though related compounds are liquids.
Boiling Point No data available
Flash Point No data available

Procedural Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_setup handle_chem 3. Handle Chemical (Avoid Inhalation/Contact) prep_setup->handle_chem handle_store 4. Store Properly (Cool, Dry, Ventilated, Tightly Closed) handle_chem->handle_store emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Exposure Occurs handle_chem->emergency_exposure post_wash 5. Wash Hands Thoroughly handle_store->post_wash post_decontaminate 6. Decontaminate Work Area post_wash->post_decontaminate spill_evacuate Evacuate & Ventilate emergency_spill->spill_evacuate exp_skin Skin: Wash 15+ min emergency_exposure->exp_skin exp_eye Eyes: Rinse 15+ min emergency_exposure->exp_eye exp_inhale Inhalation: Move to Fresh Air emergency_exposure->exp_inhale spill_contain Contain & Absorb spill_evacuate->spill_contain spill_dispose Dispose as Hazardous Waste spill_contain->spill_dispose exp_medical Seek Medical Attention exp_skin->exp_medical exp_eye->exp_medical exp_inhale->exp_medical

Caption: Workflow for handling, storage, and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethoxy)benzyl alcohol
Reactant of Route 2
2-(Trifluoromethoxy)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.